Ginkgolide A
Description
ginkgolide-A is a natural product found in Ginkgo biloba and Machilus wangchiana with data available.
See also: Ginkgo (part of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3R,6R,7S,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-7-12(22)26-10-6-17-9-5-8(16(2,3)4)18(17)11(21)13(23)28-15(18)29-20(17,14(24)27-9)19(7,10)25/h7-11,15,21,25H,5-6H2,1-4H3/t7-,8+,9-,10+,11+,15+,17-,18+,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUXKXIZEIDQKW-VKMVSBOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5[C@]3(C2)[C@@]6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873222 | |
| Record name | Ginkgolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15291-75-5 | |
| Record name | Ginkgolide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015291755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ginkgolide A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06743 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ginkgolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b-dihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GINKGOLIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAZ2DPR77B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ginkgolide A: A Deep Dive into its Neuroprotective Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ginkgolide A, a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on neuronal cells. We will delve into its interactions with key neurotransmitter receptors, its role in mitigating excitotoxicity and neuroinflammation, and its influence on crucial intracellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel neuroprotective therapeutics.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-faceted approach, targeting several key aspects of neuronal function and dysfunction. The primary mechanisms include antagonism of inhibitory neurotransmitter receptors, modulation of glutamate-induced excitotoxicity, anti-inflammatory effects in microglia, and preservation of mitochondrial integrity.
Antagonism of Inhibitory Neurotransmitter Receptors
A pivotal aspect of this compound's activity in the central nervous system is its role as an antagonist at specific ligand-gated ion channels, primarily GABA-A and glycine receptors.
-
GABA-A Receptors: this compound acts as a noncompetitive antagonist of GABA-A receptors[1][2]. This inhibition of the primary inhibitory neurotransmitter system in the brain can lead to a reduction in excessive neuronal inhibition.
-
Glycine Receptors: this compound is also a potent antagonist of glycine receptors, which are crucial for inhibitory neurotransmission, particularly in the brainstem and spinal cord[3]. Evidence suggests that ginkgolides bind within the pore of the glycine receptor channel[3].
The antagonistic action at these inhibitory receptors is a key component of its neuroregulatory effects.
Attenuation of Glutamate-Induced Excitotoxicity
Glutamate is the major excitatory neurotransmitter in the brain, and its overactivation can lead to neuronal cell death, a phenomenon known as excitotoxicity. This compound has demonstrated significant protective effects against glutamate-induced neuronal damage. This protection is mediated through several interconnected mechanisms:
-
Inhibition of Calcium Influx: Ginkgolide K, a related ginkgolide, has been shown to protect PC12 cells against glutamate-induced apoptosis by inhibiting the influx of calcium ions (Ca2+)[4]. Excessive intracellular calcium is a critical trigger for excitotoxic cell death pathways.
-
Reduction of Oxidative Stress: The neuroprotective effects of ginkgolides are also linked to the inhibition of reactive oxygen species (ROS) generation, which is a major consequence of glutamate excitotoxicity[4].
-
Preservation of Mitochondrial Function: By mitigating calcium overload and oxidative stress, this compound helps to maintain the mitochondrial membrane potential, a critical factor for cell survival[4].
Anti-Inflammatory Effects via Microglial Modulation
Neuroinflammation, largely mediated by activated microglia, is a key contributor to the pathology of many neurodegenerative diseases. This compound has been shown to possess potent anti-inflammatory properties by modulating microglial activity.
-
Inhibition of Pro-inflammatory Mediators: this compound can suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) in microglial cells[5].
-
Modulation of Signaling Pathways: The anti-inflammatory effects of this compound are, at least in part, mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[5][6].
Modulation of Intracellular Signaling Pathways
This compound's influence extends to the regulation of key intracellular signaling cascades that govern cell survival and death.
-
NF-κB Signaling: As mentioned, this compound can inhibit the activation of the NF-κB pathway, a central regulator of inflammatory and apoptotic responses[5][6].
-
Apoptotic Pathways: Ginkgolide K has been shown to modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, shifting the balance towards cell survival in the face of excitotoxic insults[4].
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound and related ginkgolides on various neuronal targets and processes.
| Target Receptor | Ginkgolide | Potency (IC50 / Ki) | Cell Type / System | Reference |
| GABA-A (α1β2γ2L) | This compound | Ki: 14.5 ± 1.0 µM | Recombinant human receptors in Xenopus oocytes | [2] |
| Glycine (α1) | This compound | IC50: 1.97 µM | Hippocampal neurons (rat) | [3] |
Table 1: Antagonistic Potency of this compound at Inhibitory Receptors
| Experimental Model | Ginkgolide | Concentration | Effect | Reference |
| LPS-stimulated mouse peritoneal macrophages | This compound | 20 µg/mL | Inhibition of NO, TNF-α, IL-6, IL-1β production | [5] |
| Glutamate-treated PC12 cells | Ginkgolide K | Not specified | Reduced LDH release and Ca2+ influx | [4] |
Table 2: Neuroprotective and Anti-inflammatory Effects of Ginkgolides
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for assessing its neuroprotective effects.
Caption: Signaling pathways modulated by this compound in neuronal cells.
Caption: General experimental workflow for assessing this compound's neuroprotective effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the mechanism of action of this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is adapted for assessing the antagonistic effects of this compound on GABA-A or glycine receptors expressed in Xenopus oocytes.
-
Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from female Xenopus laevis.
-
Treat oocytes with collagenase to defolliculate.
-
Inject oocytes with cRNAs encoding the desired receptor subunits (e.g., human α1, β2, and γ2L for GABA-A receptors).
-
Incubate injected oocytes at 18°C for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard oocyte saline (ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).
-
Voltage-clamp the oocyte at a holding potential of -60 mV using a suitable amplifier.
-
Apply the agonist (e.g., GABA or glycine) at a concentration that elicits a submaximal current (e.g., EC50) to establish a baseline response.
-
Co-apply the agonist with varying concentrations of this compound to determine its inhibitory effect on the agonist-induced current.
-
Wash the oocyte with ND96 between applications to allow for recovery.
-
Record and analyze the current responses to determine the IC50 of this compound.
-
Glutamate-Induced Excitotoxicity and Neuroprotection Assay
This protocol outlines the steps to evaluate the neuroprotective effect of this compound against glutamate-induced cell death in cultured neurons.
-
Cell Culture:
-
Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate culture plates and medium.
-
Allow cells to adhere and differentiate for an appropriate period.
-
-
Treatment:
-
Pre-incubate the neuronal cultures with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce excitotoxicity by adding a high concentration of glutamate (e.g., 50-100 µM) to the culture medium.
-
Include control groups: untreated cells, cells treated with glutamate alone, and cells treated with this compound alone.
-
-
Assessment of Cell Viability (LDH Assay):
-
After the treatment period (e.g., 24 hours), collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.
-
Measurement of Nitric Oxide Production in Microglia (Griess Assay)
This protocol describes the quantification of nitric oxide (NO) production by microglia in response to an inflammatory stimulus and the inhibitory effect of this compound.
-
Cell Culture and Treatment:
-
Plate microglial cells (e.g., BV-2) in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for 24-48 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540-550 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Quantification of Cytokine Levels (ELISA)
This protocol details the measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant of activated microglia.
-
Sample Collection:
-
Following the treatment of microglial cells with LPS and this compound as described above, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
After another incubation and wash step, add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Western Blot Analysis for Signaling Proteins (e.g., NF-κB pathway)
This protocol describes the detection of proteins involved in the NF-κB signaling pathway to assess the effect of this compound.
-
Protein Extraction:
-
After treating the cells, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound presents a compelling profile as a neuroprotective agent with a multifaceted mechanism of action. Its ability to antagonize key inhibitory neurotransmitter receptors, protect against glutamate-induced excitotoxicity, and suppress neuroinflammation highlights its potential for the treatment of a range of neurological disorders. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development in this promising area. Future investigations should continue to elucidate the intricate signaling networks modulated by this compound to fully harness its therapeutic potential.
References
- 1. Terpene trilactones from Ginkgo biloba are antagonists of cortical glycine and GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgolides, diterpene trilactones of Ginkgo biloba, as antagonists at recombinant alpha1beta2gamma2L GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies with Ginkgo biloba extract constituents as receptor-gated chloride channel blockers and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of ginkgolide K on glutamate-induced cytotoxicity in PC 12 cells via inhibition of ROS generation and Ca(2+) influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway [frontiersin.org]
Discovery and isolation of Ginkgolide A
An In-depth Technical Guide to the Discovery and Isolation of Ginkgolide A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a unique diterpenoid trilactone isolated from the leaves of the Ginkgo biloba tree, stands as a molecule of significant interest due to its complex chemical architecture and potent biological activity. First isolated in the early 20th century, its intricate structure was not fully elucidated until the 1960s, a landmark achievement in natural product chemistry.[1][2][3] this compound is renowned for its potent and selective antagonism of the Platelet-Activating Factor (PAF) receptor, implicating it in a wide array of inflammatory and immunological disorders.[4][5] This technical guide provides a comprehensive overview of the discovery, isolation, purification, and structural elucidation of this compound. It details modern experimental protocols, summarizes key quantitative data, and illustrates the primary mechanism of action, serving as a critical resource for professionals in natural product chemistry and drug development.
Historical Context and Discovery
The journey of this compound began in 1932 when ginkgolides were first isolated from the root bark of the Ginkgo biloba tree by Furukawa.[3] However, the daunting complexity of these molecules meant their structures remained a mystery for decades. It was not until 1967 that the structures of Ginkgolides A, B, and C were independently and concurrently elucidated by the research groups of Koji Nakanishi and Sakabe, a seminal moment in the field.[2][3][6][7] These studies revealed a highly oxidized, cage-like structure that was unprecedented in nature. The total synthesis of this compound was later accomplished by the group of E.J. Corey, further cementing its status as a challenging and fascinating synthetic target.[8][9]
Chemical Structure of this compound
This compound (C₂₀H₂₄O₉) is a diterpenoid possessing a rigid and unique hexacyclic C20 trilactone skeleton.[4][10] Its structure is characterized by six five-membered rings, including a spiro[6][6]-nonane carbocyclic ring, a tetrahydrofuran ring, and three lactone rings.[1][11] A distinctive feature is the presence of a tert-butyl group, which is rare in natural products.[1][8] This compact, cage-like molecular architecture contributes to its extraordinary stability and its specific biological activity.[10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₄O₉ | [1] |
| Molar Mass | 408.40 g/mol | N/A |
| CAS Number | 15291-75-5 | [1] |
| Appearance | White powder/crystals | [6] |
| Melting Point | >280 °C (decomposes) | [10] |
| Biological Activity | PAF Receptor Antagonist, GABA Receptor Antagonist | [1][12] |
Isolation and Purification Protocols
The isolation of ginkgolides from Ginkgo biloba leaves, where they are present in low concentrations (approx. 0.2%), has historically been a tedious process.[6] However, efficient protocols have been developed that exploit the unique stability of the ginkgolide structure.
Efficient Protocol for Terpene Trilactone Extraction (Nakanishi, 2002)
This rapid protocol concentrates the terpene trilactone content from ~0.2% in the leaves to 60-70% in the final extract through a three-step process of oxidation, extraction, and washing.
Experimental Methodology:
-
Aqueous Extraction and Oxidation:
-
Dried Ginkgo biloba leaves are boiled in water.
-
The aqueous extract is filtered and then boiled with dilute hydrogen peroxide. This oxidation step is critical as it degrades many impurities that would otherwise lead to intense emulsification during solvent extraction.[13]
-
-
Solvent Extraction:
-
After cooling, the oxidized aqueous solution is extracted multiple times with ethyl acetate (EtOAc).
-
The combined organic layers are washed with a saturated basic salt solution (e.g., NaHCO₃) to neutralize organic acids, followed by washes with water and brine. The use of a mild base is crucial to prevent the opening of the lactone rings, which can occur at higher pH levels.
-
The organic layer is dried over anhydrous Na₂SO₄ and the solvent is removed in vacuo to yield a yellow powder with a 50-60% terpene trilactone content.
-
-
Purification and Decolorization:
-
The crude extract is dissolved in a minimal amount of methanol (MeOH) or ethyl acetate.
-
Activated charcoal is added, and the mixture is stirred before being filtered (e.g., over Celite 545). This step removes pigments and other impurities.
-
Evaporation of the solvent yields an off-white amorphous powder with a terpene trilactone content of 60-70%.
-
-
Removal of Ginkgolic Acids:
-
For applications requiring high purity, residual ginkgolic acids are removed by reversed-phase chromatography using polymeric resins (e.g., Amberlite XAD-16) with a step gradient of increasing methanol in water.[13]
-
Diagram 1: Workflow for Efficient Isolation of this compound
Caption: Workflow for the efficient extraction and purification of this compound.
Chromatographic Separation of Individual Ginkgolides
Due to their similar chemical properties, separating the individual ginkgolides (A, B, C, and J) is challenging.[14]
-
Medium-Pressure Liquid Chromatography (MPLC): A preparative method uses silica gel impregnated with sodium acetate, employing a gradient from petroleum ether-EtOAc to EtOAc-MeOH to separate the ginkgolides and bilobalide.[6]
-
Chemical Derivatization: An advanced protocol involves the benzylation of a ginkgolide mixture. Ginkgolides B and C are more susceptible to this reaction than A and J, allowing for easier chromatographic separation of the derivatized and non-derivatized compounds. The benzyl groups can be subsequently removed via hydrogenation.[14][15]
Table 2: Summary of Purification Stages and Achieved Purity
| Stage | Key Reagents/Technique | Typical Purity/Content | Reference |
| Raw Material | Ginkgo biloba Leaves | ~0.2% Terpene Trilactones | |
| Crude Extraction | Ethyl Acetate | 50-60% Terpene Trilactones | |
| Charcoal Filtration | Activated Charcoal | 60-70% Terpene Trilactones | [13] |
| Final Isolation | MPLC / Preparative HPLC | >98% (Pure Compound) | [6][15] |
Structure Elucidation
The determination of this compound's structure was a significant analytical challenge, overcome by a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was essential for determining the precise molecular formula (C₂₀H₂₄O₉).[1] Modern LC-MS/MS methods are now used for sensitive and selective quantification, with characteristic fragmentation patterns (e.g., for this compound, a precursor ion of m/z 407 yields a product ion of m/z 351, corresponding to the loss of two CO molecules).[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for structural confirmation and purity assessment.[2] Quantitative ¹H-NMR (qHNMR) can be used for the direct analysis of ginkgolides in extracts without extensive purification by analyzing specific, well-separated signals (like the singlet for H-12) against an internal standard.[17][18]
-
X-ray Crystallography: This technique provided the definitive confirmation of the molecular structure and absolute stereochemistry of the ginkgolides.[3]
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its role as a Platelet-Activating Factor (PAF) antagonist being the most prominent.
PAF Receptor Antagonism
PAF is a potent phospholipid mediator involved in numerous pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[11] Ginkgolides are potent and selective competitive antagonists of the PAF receptor (PAFR), a G-protein coupled receptor.[19]
Signaling Pathway:
-
Normally, PAF binds to its receptor (PAFR) on the cell surface.
-
This binding activates G-proteins, which in turn stimulate phospholipase C (PLC).
-
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively, triggering downstream inflammatory and cellular responses.
-
This compound competitively binds to the PAFR, blocking PAF from binding and thereby inhibiting the entire downstream signaling cascade.[19]
Diagram 2: Mechanism of this compound as a PAF Receptor Antagonist
Caption: this compound competitively inhibits the PAF receptor signaling cascade.
Other Biological Activities
-
Neuroprotection: this compound acts as an antagonist of inhibitory glycine receptors and α₁β₂γ₂L GABAA receptors, contributing to its potential neuroregulatory effects.[1]
-
Enzyme Induction: Studies have shown that this compound can induce the activity of the cytochrome P450 enzyme CYP1A2.[1]
Conclusion
This compound remains a cornerstone of natural product research, exemplifying the chemical complexity and therapeutic potential harbored within traditional medicinal plants. The development of efficient, stability-driven isolation protocols has made this once-elusive molecule more accessible for research and development. Its well-defined mechanism as a PAF antagonist provides a solid foundation for its exploration in treating a variety of conditions, from inflammatory disorders to neurological diseases. This guide serves as a foundational resource, providing the essential technical details required for scientists to engage with and build upon the four decades of research into this remarkable natural product.
References
- 1. Ginkgolide - Wikipedia [en.wikipedia.org]
- 2. Ginkgolides and bilobalide: their physical, chromatographic and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C20H24O9 | CID 9909368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The enduring legacy of Koji Nakanishi's research on bioorganic chemistry and natural products. Part 1: Isolation, structure determination and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. TOTAL SYNTHESIS OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. foodb.ca [foodb.ca]
- 11. Page loading... [guidechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protection against β-amyloid induced abnormal synaptic function and cell death by Ginkgolide J - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of bilobalide and ginkgolides from Ginkgo biloba leaves and Ginkgo products using (1)H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
Ginkgolide A as a Platelet-Activating Factor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolide A, a structurally complex terpenoid lactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its specific and competitive antagonism of the platelet-activating factor (PAF) receptor. PAF is a potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. This technical guide provides an in-depth overview of this compound's role as a PAF antagonist, detailing its mechanism of action, binding affinity, and effects in both in vitro and in vivo models. Furthermore, this guide furnishes detailed experimental protocols for key assays and presents quantitative data in a clear, comparative format to facilitate further research and drug development endeavors in this area.
Introduction
Platelet-activating factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly potent lipid signaling molecule that exerts its effects through a specific G-protein coupled receptor, the PAF receptor (PAFR). Activation of PAFR on various cell types, most notably platelets, endothelial cells, and leukocytes, triggers a cascade of intracellular events leading to a wide range of biological responses. These include platelet aggregation, increased vascular permeability, bronchoconstriction, and the production of inflammatory mediators. Consequently, dysregulation of PAF signaling has been linked to the pathophysiology of numerous inflammatory and cardiovascular diseases.
Ginkgolides, a unique class of diterpenoid lactones found in Ginkgo biloba extracts, have been identified as natural antagonists of the PAF receptor. Among them, this compound, B, and C have been extensively studied, with Ginkgolide B generally considered the most potent. This guide, however, will focus on the core antagonist properties of this compound, providing a comprehensive resource for its scientific exploration.
Mechanism of Action: Competitive Antagonism of the PAF Receptor
This compound functions as a competitive antagonist at the PAF receptor. This means that it binds to the same site on the receptor as the endogenous ligand, PAF, but does not activate the receptor. By occupying the binding site, this compound prevents PAF from binding and initiating the downstream signaling cascade. This competitive antagonism has been demonstrated in various studies, where ginkgolides shift the dose-response curve of PAF-induced platelet aggregation to the right.
The binding of PAF to its Gq protein-coupled receptor typically activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to platelet shape change, aggregation, and degranulation. This compound, by blocking the initial binding of PAF, effectively inhibits these downstream events.[1]
Quantitative Data: Binding Affinity and Inhibitory Potency
The efficacy of this compound as a PAF antagonist has been quantified in numerous studies. The following tables summarize key quantitative data, including inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and other relevant ginkgolides for comparative purposes.
Table 1: Binding Affinity of Ginkgolides to the Platelet-Activating Factor Receptor
| Compound | Ki (µM) | pKi | Species | Reference |
| This compound | 1.58 | 5.8 | Mouse | [2][3] |
| Ginkgolide B | 0.56 | - | Not Specified | [3] |
| Ginkgolide C | 12.6 | - | Not Specified | [3] |
| 7α-chloro ginkgolide B | 0.11 | - | Not Specified | [4] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Table 2: Inhibition of PAF-Induced Platelet Aggregation by Ginkgolides (IC50 Values)
| Compound | IC50 (µg/mL) | IC50 (µM) | Species | Reference |
| This compound | 15.8 | ~38.3 | Human | [5] |
| Ginkgolide B | 2.5 | ~5.7 | Human | [5] |
| Ginkgolide C | 29.8 | ~67.7 | Human | [5] |
| Ginkgolide J | 43.5 | ~102.6 | Human | [5] |
Note: The molecular weight of this compound (C20H24O9) is approximately 408.4 g/mol , Ginkgolide B (C20H24O10) is approximately 424.4 g/mol , Ginkgolide C (C20H24O11) is approximately 440.4 g/mol , and Ginkgolide J (C20H24O9) is approximately 424.4 g/mol . These were used for the approximate conversion from µg/mL to µM.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: PAF Signaling Pathway and its Inhibition by this compound.
Caption: General Experimental Workflow for Assessing this compound's PAF Antagonism.
Detailed Experimental Protocols
PAF Receptor Competitive Binding Assay
This protocol outlines a method for determining the binding affinity of this compound to the PAF receptor using a radioligand displacement assay.
Materials:
-
Washed human or rabbit platelets
-
[³H]-PAF (radioligand)
-
Unlabeled PAF (for determining non-specific binding)
-
This compound (test compound)
-
Binding buffer (e.g., Tyrode's buffer with 0.25% bovine serum albumin)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Platelet Preparation: Prepare washed platelets from fresh human or rabbit blood by differential centrifugation. Resuspend the final platelet pellet in the binding buffer to a concentration of approximately 2-5 x 10⁸ platelets/mL.
-
Assay Setup: In microcentrifuge tubes, combine the following in order:
-
Binding buffer
-
A fixed concentration of [³H]-PAF (typically at or below its Kd value)
-
Varying concentrations of this compound (or other competing ligands)
-
For total binding, add buffer instead of a competing ligand.
-
For non-specific binding, add a high concentration of unlabeled PAF (e.g., 1 µM).
-
-
Initiation of Binding: Add the washed platelet suspension to each tube to initiate the binding reaction. The final assay volume is typically 200-500 µL.
-
Incubation: Incubate the tubes at room temperature (e.g., 22°C) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]-PAF binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]-PAF binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Platelet Aggregation Assay
This protocol describes the turbidimetric method for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation.[6][7]
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-poor plasma (PPP) for calibration
-
Platelet-activating factor (PAF) solution
-
This compound solution
-
Saline or appropriate buffer
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Obtain PRP by centrifuging citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes.
-
Instrument Calibration: Calibrate the aggregometer using PPP to set 100% light transmission and PRP to set 0% light transmission.
-
Assay:
-
Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer and allow the PRP to equilibrate to 37°C for a few minutes.
-
Add a specific concentration of this compound (or vehicle control) to the PRP and incubate for a short period (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum change in light transmission.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vivo Models of PAF Antagonism
The efficacy of this compound as a PAF antagonist has also been evaluated in various animal models. These studies are crucial for understanding its potential therapeutic applications.
PAF-Induced Thromboembolism in Rodents
A common in vivo model involves inducing thromboembolism in mice or rats by intravenous injection of a lethal dose of PAF.
Experimental Design:
-
Animals: Male mice or rats.
-
Treatment: Animals are pre-treated with this compound (administered orally or intravenously) at various doses. A control group receives the vehicle.
-
Challenge: After a specified time, a lethal dose of PAF is injected intravenously.
-
Endpoint: The primary endpoint is the mortality rate within a defined period (e.g., 60 minutes). The protective effect of this compound is determined by the reduction in mortality compared to the control group.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory effects of PAF antagonists.
Experimental Design:
-
Animals: Male Wistar rats.
-
Treatment: Rats are pre-treated with this compound (orally or intraperitoneally).
-
Induction of Inflammation: A subcutaneous injection of carrageenan into the paw induces an inflammatory response, which is partially mediated by PAF.
-
Endpoint: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The anti-inflammatory effect of this compound is quantified by the reduction in paw edema compared to the control group.
Other in vivo models where the effects of ginkgolides as PAF antagonists have been studied include models of endotoxin shock, acute pancreatitis, and cerebral ischemia.[8][9][10]
Conclusion
This compound is a well-characterized competitive antagonist of the platelet-activating factor receptor. Its ability to inhibit PAF-induced platelet aggregation and its efficacy in various in vivo models of PAF-mediated pathologies underscore its potential as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the pharmacological properties of this compound and other ginkgolides. The continued investigation into the structure-activity relationships of these complex natural products may lead to the development of novel and potent PAF receptor antagonists for the treatment of a range of inflammatory and cardiovascular diseases.
References
- 1. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. columbia.edu [columbia.edu]
- 4. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PAF antagonist ginkgolide B reduces postischemic neuronal damage in rat brain hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PAF receptor antagonist Ginkgolide B inhibits tumourigenesis and angiogenesis in colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of Ginkgolide A In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Ginkgolide A, a key bioactive terpene trilactone isolated from the leaves of the Ginkgo biloba tree. The following sections detail the quantitative effects of this compound on neuronal cell models, comprehensive experimental protocols to replicate key findings, and visualizations of the underlying molecular signaling pathways.
Data Presentation: Quantitative Effects of this compound
The neuroprotective properties of this compound have been quantified in various in vitro models of neuronal damage. The data below summarizes its efficacy in mitigating oxidative stress, apoptosis, and synaptic damage.
Table 1: Efficacy of this compound in a Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Model
| Cell Line | Insult | This compound Concentration | Observed Effects | Reference |
| SH-SY5Y (Human Neuroblastoma) | H₂O₂ | 5 - 20 µM | Concentration-dependent increase in cell viability, inhibition of apoptosis, increased mitochondrial membrane potential, increased levels of glutathione, superoxide dismutase, and catalase, and reduced malondialdehyde production.[1] | [1] |
| SH-SY5Y | H₂O₂ | 5 - 40 µM | No cytotoxic effects observed.[1] | [1] |
Table 2: Modulation of Signaling Pathways by this compound in SH-SY5Y Cells
| Signaling Pathway | This compound Concentration | Effect on Key Proteins | Reference |
| Nrf2 Signaling | 5 - 20 µM | Upregulation of mRNA and protein expression of Nrf2, HO-1, and NQO-1.[1] | [1] |
| MAPK Signaling | 5 - 20 µM | Decreased phosphorylation of ERK1/2 and JNK.[1] | [1] |
Table 3: Protection Against Amyloid-Beta (Aβ)-Induced Synaptic Damage
| Cell Culture | Insult | This compound Concentration | Observed Effects | Reference |
| Primary Cortical or Hippocampal Neurons | 50 nM Aβ1-42 | Nanomolar concentrations | Protected against Aβ1-42-induced loss of synaptophysin, a pre-synaptic membrane protein. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's neuroprotective effects.
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Cells
This protocol is designed to assess the protective effects of this compound against oxidative damage in a human neuroblastoma cell line.
-
Cell Culture:
-
Human SH-SY5Y neuroblastoma cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment Protocol:
-
Seed SH-SY5Y cells in 96-well plates at a density of 2 x 10⁴ cells/well and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) for a specified duration, for instance, 24 hours.
-
Induce oxidative stress by exposing the cells to a final concentration of 0.3 mM H₂O₂ for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): After treatment, incubate cells with MTT solution (5 mg/mL) for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Lactate Dehydrogenase (LDH) Release: Measure LDH release into the culture medium using a commercially available kit to quantify cell membrane damage.
-
Mitochondrial Membrane Potential (MMP): Use a fluorescent probe such as JC-1 to assess changes in MMP by flow cytometry or fluorescence microscopy.
-
Reactive Oxygen Species (ROS) Measurement: Utilize a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein expression levels of key signaling molecules such as Nrf2, HO-1, NQO-1, p-ERK1/2, ERK1/2, p-JNK, and JNK.
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Injury Model
This protocol simulates ischemic-reperfusion injury in vitro to evaluate the neuroprotective effects of this compound.
-
Cell Culture:
-
SH-SY5Y cells or primary neurons are cultured as described previously.
-
-
OGD/R Protocol:
-
Replace the normal culture medium with glucose-free RPMI-1640 medium.
-
Place the cells in a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ for 4 hours at 37°C to induce oxygen-glucose deprivation.
-
For reoxygenation, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO₂) for a specified period (e.g., 1, 2, 4, or 6 hours).
-
This compound can be administered during the reoxygenation phase to assess its protective effects.
-
-
Assessment of Neuroprotection:
-
Cell viability, apoptosis, and protein expression can be analyzed using the methods described in the H₂O₂ protocol.
-
Amyloid-Beta (Aβ)-Induced Synaptotoxicity Model
This protocol is used to investigate the protective effects of this compound against Aβ-induced damage to synapses in primary neuronal cultures.
-
Primary Neuronal Culture:
-
Prepare primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse fetuses.
-
Plate the dissociated neurons on poly-L-lysine coated plates and maintain in a serum-free neurobasal medium supplemented with B-27.
-
-
Treatment Protocol:
-
Use neuronal cultures at 5-6 days in vitro (DIV).
-
Pre-treat the neurons with this compound for a specified time.
-
Expose the neurons to a neurotoxic concentration of Aβ1-42 oligomers (e.g., 50 nM) for 24 hours.
-
-
Assessment of Synaptic Integrity:
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for synaptic markers like synaptophysin (presynaptic) and PSD-95 (postsynaptic) to visualize and quantify synaptic density.
-
Western Blot Analysis: Analyze the total protein levels of synaptophysin and other synaptic proteins.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the neuroprotective effects of this compound.
Caption: Signaling pathways modulated by this compound in neuroprotection.
Caption: General experimental workflow for in vitro neuroprotection studies.
References
A Technical Guide to the Anti-inflammatory Properties of Ginkgolide A
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ginkgolide A (GA), a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has demonstrated significant anti-inflammatory properties across a range of preclinical models. Traditionally recognized for its role in treating cardiovascular and neurological disorders, emerging evidence highlights its potential as a potent modulator of inflammatory cascades.[1][2] This document provides a comprehensive technical overview of the mechanisms of action, quantitative effects, and experimental validation of this compound's anti-inflammatory activities. The core mechanisms include the antagonism of the Platelet-Activating Factor (PAF) receptor and the modulation of key intracellular signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the NLRP3 inflammasome.[3][4][5] By downregulating the expression and release of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like COX-2, this compound presents a promising therapeutic candidate for a variety of inflammatory diseases.[6][7]
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as infection or tissue injury.[6] While crucial for host defense, dysregulated or chronic inflammation underpins the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and arthritis.[3][8] this compound is a primary active constituent of Ginkgo biloba extracts, which have been used for centuries in traditional medicine.[9] Unlike its more extensively studied counterpart, Ginkgolide B, the specific anti-inflammatory role of GA has only recently been elucidated, revealing a multi-faceted mechanism of action that makes it a compelling subject for modern drug development.[7] This guide synthesizes current research to provide a detailed understanding of its therapeutic potential.
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by intervening in several critical signaling pathways. These mechanisms are not mutually exclusive and often work in concert to suppress the inflammatory response.
Platelet-Activating Factor (PAF) Receptor Antagonism
Ginkgolides are well-documented as potent antagonists of the Platelet-Activating Factor Receptor (PAFR).[3][10][11] PAF is a potent phospholipid mediator that plays a critical role in inflammation, platelet aggregation, and increasing vascular permeability.[8][11] By competitively inhibiting the binding of PAF to its receptor, this compound can block the initiation of downstream inflammatory signaling.[3][5] This action is fundamental to its ability to mitigate inflammatory conditions, particularly in the vascular and central nervous systems.[2][11]
References
- 1. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]
- 4. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Ginkgolide A in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolide A, a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has emerged as a promising therapeutic agent in the management of cardiovascular diseases. Its multifaceted pharmacological activities, including anti-inflammatory, anti-platelet, and endothelial-protective effects, are underpinned by its modulation of key signaling pathways. This technical guide provides an in-depth overview of the role of this compound in cardiovascular disease, with a focus on its mechanisms of action, supported by quantitative data from pivotal studies, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Introduction
Cardiovascular diseases (CVDs) remain the leading cause of mortality worldwide. The pathophysiology of CVD is complex, involving endothelial dysfunction, inflammation, platelet aggregation, and adverse cardiac remodeling. Current therapeutic strategies, while effective, are often associated with side effects and may not address the multifactorial nature of the disease. This compound has garnered significant attention for its potential to target multiple pathways involved in CVD pathogenesis, offering a novel therapeutic avenue. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the current state of knowledge on this compound's cardiovascular effects.
Mechanisms of Action
This compound exerts its cardioprotective effects through several key mechanisms:
-
Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses in vascular endothelial cells, a critical event in the initiation and progression of atherosclerosis.
-
Endothelial Protection: It plays a crucial role in preserving endothelial function by enhancing the production of nitric oxide (NO), a key vasodilator, and by protecting against oxidative stress.
-
Anti-platelet Activity: this compound inhibits platelet aggregation, a key process in thrombus formation, primarily through its antagonism of the Platelet-Activating Factor (PAF) receptor.
-
Cardiac Remodeling: It has demonstrated the ability to attenuate adverse cardiac remodeling in response to pressure overload, a hallmark of heart failure development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in various models of cardiovascular disease.
Table 1: Anti-inflammatory Effects of this compound
| Cell Line/Model | Stimulus | This compound Concentration(s) | Measured Parameters | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (30mM) | 10, 15, 20 µM | IL-4, IL-6, IL-13, p-STAT3 | Significant inhibition of high-glucose-induced cytokine production and STAT3 phosphorylation.[1] | |
| Human Coronary Artery Endothelial Cells (HCAECs) | Lipopolysaccharide (LPS) | Not specified | IL-6, IL-8, MCP-1, TNF-α, TLR4 mRNA, NF-κB | Attenuated LPS-induced inflammatory mediator release and inhibited TLR4-NF-κB signaling.[2][3] |
Table 2: Endothelial Protective Effects of this compound
| Model | Condition | This compound Concentration(s) | Measured Parameters | Key Findings | Reference |
| Porcine Coronary Artery Rings | Homocysteine (50 µM) | 50 µM (low-dose), 100 µM (high-dose) | Endothelium-dependent relaxation, eNOS mRNA and protein, Superoxide production | Markedly recovered endothelium-dependent relaxation and restored eNOS levels.[4] | |
| Mice with Pressure Overload (TAC) | Transverse Aortic Constriction | 20 mg/kg/day | eNOS phosphorylation, NO production, Oxidative stress | Enhanced eNOS signaling and increased cardiac NO production, leading to reduced oxidative stress.[5] |
Table 3: Anti-platelet Aggregation Effects of this compound
| Platelet Source | Agonist | This compound IC50 | Key Findings | Reference |
| Rabbit Platelets | Platelet-Activating Factor (PAF) | Weaker than Ginkgolide K and B | Inhibited PAF-induced platelet aggregation in a dose-dependent manner.[6] | |
| Human Platelets | Platelet-Activating Factor (PAF) | 15.8 µg/ml | Half-maximally inhibited PAF-mediated aggregation.[7] |
Signaling Pathways
This compound's therapeutic effects are mediated through its interaction with several critical signaling pathways. The following diagrams illustrate these interactions.
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating this compound's cardiovascular effects.
In Vitro Anti-inflammatory Assay in HUVECs
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
-
Induction of Inflammation: Inflammation is induced by exposing the cells to high glucose (e.g., 30 mM) for a specified period (e.g., 8 hours).[1]
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 15, 20 µM) for a set time before the addition of the inflammatory stimulus.[1]
-
Analysis:
-
ELISA: Supernatants are collected to quantify the levels of pro-inflammatory cytokines such as IL-4, IL-6, and IL-13.
-
Western Blot: Cell lysates are used to determine the protein levels and phosphorylation status of key signaling molecules like STAT3.
-
RT-PCR: RNA is extracted to measure the mRNA expression levels of inflammatory mediators.
-
Ex Vivo Vasodilation Assay in Porcine Coronary Arteries
-
Tissue Preparation: Porcine coronary artery rings are isolated and mounted in an organ bath system.
-
Treatment: The artery rings are incubated for 24 hours in different treatment groups: control, homocysteine (e.g., 50 µM), this compound (low and high dose, e.g., 50 and 100 µM), and a combination of homocysteine and this compound.[4]
-
Vasomotor Function Analysis:
-
The rings are pre-contracted with a thromboxane A2 analogue (U46619).
-
Endothelium-dependent relaxation is assessed by measuring the response to bradykinin.
-
Endothelium-independent relaxation is measured in response to sodium nitroprusside.
-
-
Molecular Analysis:
-
Immunohistochemistry and RT-PCR: To assess the expression of endothelial nitric oxide synthase (eNOS).
-
Chemiluminescence: To measure superoxide anion production as an indicator of oxidative stress.
-
In Vivo Cardiac Remodeling in a Mouse Model
-
Animal Model: Pressure overload is induced in mice via transverse aortic constriction (TAC), a surgical procedure that mimics hypertension.
-
This compound Administration: Mice in the treatment group receive daily intraperitoneal injections of this compound (e.g., 20 mg/kg/day) for a specified duration (e.g., four weeks).[5]
-
Functional Assessment: Cardiac function is evaluated using echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Histological Analysis:
-
Masson's Trichrome Staining: To assess collagen deposition and fibrosis.
-
WGA Staining: To measure cardiomyocyte cross-sectional area as an indicator of hypertrophy.
-
CD31 Staining: To quantify capillary density.
-
TUNEL Assay: To detect apoptotic cells.
-
-
Biochemical and Molecular Analysis:
-
ELISA: To measure levels of nitrotyrosine (a marker of nitrosative stress) and TGF-β (a pro-fibrotic cytokine).
-
Western Blot: To analyze the expression and phosphorylation of eNOS and other relevant proteins in heart tissue lysates.
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the therapeutic potential of this compound in the treatment of cardiovascular diseases. Its ability to modulate multiple key pathological processes, including inflammation, endothelial dysfunction, platelet aggregation, and cardiac remodeling, makes it an attractive candidate for further drug development.
Future research should focus on:
-
Clinical Trials: Well-designed, large-scale clinical trials are necessary to establish the safety and efficacy of this compound in human populations with various cardiovascular conditions.
-
Pharmacokinetics and Bioavailability: A deeper understanding of the absorption, distribution, metabolism, and excretion of this compound is crucial for optimizing dosing and delivery strategies.
-
Combination Therapy: Investigating the potential synergistic effects of this compound with existing cardiovascular drugs could lead to more effective treatment regimens.
-
Targeted Delivery: The development of novel drug delivery systems to specifically target this compound to the cardiovascular system could enhance its therapeutic efficacy and minimize potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives [mdpi.com]
- 3. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
- 6. Cardiovascular Activity of Ginkgo biloba—An Insight from Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects adverse cardiac remodeling through enhancing antioxidation and nitric oxide utilization in mice with pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
The Toxicological Profile and Safety of Ginkgolide A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolide A, a unique diterpene trilactone found in the leaves of the Ginkgo biloba tree, is a component of one of the most popular herbal supplements worldwide. While extensive toxicological research has been conducted on Ginkgo biloba extract (GBE), data specifically on the isolated this compound is more limited. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicological profile and safety of this compound. The available data from in vitro and in vivo studies are presented, covering key toxicological endpoints including genotoxicity, reproductive and developmental toxicity, and effects on drug-metabolizing enzymes. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.
Introduction
This compound is a structurally complex molecule known for its potent antagonism of the platelet-activating factor (PAF) receptor. This activity has prompted research into its therapeutic potential for a variety of conditions, including cardiovascular and neurological disorders[1]. As with any pharmacologically active compound, a thorough understanding of its toxicological profile is paramount for safe development and use. Much of the safety data for this compound is derived from studies on the complete Ginkgo biloba extract (GBE), of which it is a significant component. However, a growing body of research is beginning to elucidate the specific toxicological properties of isolated this compound.
Acute, Sub-chronic, and Chronic Toxicity
There is a notable lack of publicly available data from dedicated acute, sub-chronic, or chronic toxicity studies conducted on isolated this compound. The majority of such studies have been performed on standardized GBE. For instance, acute toxicity studies on the standardized GBE EGb761 have shown oral LD50 values of 7,700 mg/kg in mice and >10,000 mg/kg in rats[2]. It is important to note that these values reflect the toxicity of the entire extract and not solely that of this compound.
Genotoxicity
Genotoxicity assessment is a critical component of the safety evaluation of any new chemical entity. For this compound, the available data suggests a lack of mutagenic potential in a key in vitro assay.
Table 1: Summary of Genotoxicity Data for this compound
| Assay | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Reference |
| Mouse Lymphoma Assay (MLA) | L5178Y cells | Not specified | With and Without | Negative | [3] |
Experimental Protocols
Mouse Lymphoma Assay (MLA)
The MLA is a forward mutation assay that detects a broad spectrum of genetic damage, including point mutations and clastogenic events. In the study that evaluated this compound, L5178Y mouse lymphoma cells were used[3].
-
Cell Culture: L5178Y cells were cultured in a suitable medium and exposed to this compound at various concentrations, both in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
-
Treatment: Cells were treated with the test article for a defined period.
-
Selection: Following treatment, the cells were cultured in a selective medium containing a cytotoxic agent, such as trifluorothymidine (TFT). Mutant cells that have lost the activity of the thymidine kinase (TK) gene can survive in the presence of TFT, while normal cells are killed.
-
Data Analysis: The number of mutant colonies is counted, and the mutant frequency is calculated. A significant increase in mutant frequency compared to the vehicle control is indicative of a positive mutagenic response.
Figure 1: Experimental workflow for the Mouse Lymphoma Assay (MLA).
Carcinogenicity
There are no dedicated carcinogenicity bioassays on isolated this compound reported in the scientific literature. The National Toxicology Program (NTP) conducted 2-year gavage studies on a GBE, which concluded there was clear evidence of carcinogenic activity in the livers of mice[2][3][4]. However, it is not possible to attribute this effect to any single component of the extract, including this compound.
Reproductive and Developmental Toxicity
Emerging in vitro evidence suggests that this compound may have the potential to adversely affect early embryonic development.
Table 2: Summary of Reproductive and Developmental Toxicity Data for this compound
| Study Type | Test System | Endpoint | Result | Reference |
| In Vitro Embryotoxicity | Mouse Blastocysts | Viability, Apoptosis, Developmental Retardation | Decreased viability, induced apoptosis, and caused developmental retardation in post-implantation embryos. | [2] |
Experimental Protocols
In Vitro Mouse Blastocyst Viability Assay
This assay assesses the potential of a substance to interfere with early embryonic development.
-
Blastocyst Collection: Blastocysts are flushed from the uteri of pregnant female mice at a specific time point post-coitum.
-
Culture and Treatment: The collected blastocysts are cultured in a suitable medium and exposed to different concentrations of this compound.
-
Viability Assessment: Blastocyst viability can be assessed through various methods, including morphological evaluation, cell counting (e.g., in the inner cell mass and trophectoderm), and apoptosis assays (e.g., TUNEL staining).
-
Post-Implantation Development: To assess developmental retardation, treated blastocysts can be co-cultured with a layer of endometrial cells to mimic implantation, and their subsequent development and growth are monitored.
Figure 2: Workflow for the in vitro mouse blastocyst viability assay.
Neurotoxicity and Neuroprotection
Interestingly, while some components of GBE are investigated for neurotoxicity, this compound has shown neuroprotective properties in certain experimental models.
Table 3: Summary of Neurotoxicity/Neuroprotection Data for this compound
| Study Type | Test System | Endpoint | Result | Reference |
| In Vitro Neuroprotection | Human Neuroblastoma SK-N-SH cells | Nitric Oxide-Induced Neurotoxicity | Inhibited cell growth inhibition and apoptosis induced by a nitric oxide donor. | [5] |
| In Vivo Neuroprotection | Mouse Model of Traumatic Brain Injury | Apoptosis and Oxidative Stress | Attenuated apoptosis and oxidative stress. | [6] |
Effects on Drug-Metabolizing Enzymes
A significant aspect of the toxicological profile of this compound is its interaction with cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.
Table 4: Summary of this compound's Effects on CYP Enzymes
| CYP Enzyme | Test System | Effect | Implication | Reference |
| CYP3A | Rat Primary Hepatocytes | Induction | Potentiation of acetaminophen toxicity. | [7] |
| CYP1A2 | Not specified | Dose-dependent increase in activity | Potential for altered metabolism of CYP1A2 substrates. |
Signaling Pathway: CYP3A Induction by this compound and Potentiation of Acetaminophen Toxicity
This compound has been shown to induce CYP3A, an enzyme involved in the metabolism of many drugs, including the bioactivation of acetaminophen to its hepatotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[7].
Figure 3: Signaling pathway of CYP3A induction by this compound and potentiation of acetaminophen toxicity.
Conclusion
The toxicological profile of this compound is still being fully elucidated. The available data indicates a lack of mutagenicity in the Mouse Lymphoma Assay. However, in vitro studies suggest a potential for developmental toxicity. Furthermore, a significant area of concern is the induction of CYP enzymes, particularly CYP3A and CYP1A2, by this compound, which could lead to clinically relevant drug-drug interactions and potentiation of toxicity of other xenobiotics. Conversely, in specific contexts, this compound has demonstrated neuroprotective effects. It is evident that more research, including in vivo studies on the acute, sub-chronic, and chronic toxicity, as well as carcinogenicity of isolated this compound, is necessary to establish a comprehensive safety profile. Researchers and drug development professionals should exercise caution and consider the potential for both adverse effects and drug interactions when working with this compound.
References
- 1. Ginkgolide With Intravenous Alteplase Thrombolysis in Acute Ischemic Stroke Improving Neurological Function: A Multicenter, Cluster-Randomized Trial (GIANT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Evaluation of Ginkgo biloba Leaf Extract-Induced Genotoxicity in L5178Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, B, and huperzine A inhibit nitric oxide-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuated apoptosis via inhibition of oxidative stress in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound contributes to the potentiation of acetaminophen toxicity by Ginkgo biloba extract in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Ginkgolide A in Ginkgo biloba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the biosynthetic pathway of Ginkgolide A, a pharmacologically significant diterpenoid lactone found in Ginkgo biloba. The intricate multi-step synthesis, primarily occurring in the roots of the plant, involves a series of enzymatic reactions, starting from central metabolism and culminating in the complex cage-like structure of ginkgolides. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable therapeutic compounds.
Core Biosynthetic Pathway
This compound biosynthesis is a complex process that can be divided into three main stages: the formation of the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP), via the methylerythritol 4-phosphate (MEP) pathway; the cyclization of GGPP to form the initial diterpene skeleton; and a series of post-cyclization modifications, including oxidations and rearrangements, to yield the final ginkgolide structures.[1][2]
Stage 1: The Methylerythritol 4-Phosphate (MEP) Pathway
The biosynthesis of ginkgolides primarily utilizes the plastidial MEP pathway to produce the isoprene units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2][3] This pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate.
Key Enzymes in the MEP Pathway: [1][4]
-
DXS (1-Deoxy-D-xylulose-5-phosphate synthase)
-
DXR (1-Deoxy-D-xylulose-5-phosphate reductoisomerase)
-
MECT (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase)
-
CMEK (4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase)
-
MECS (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase)
-
HDS (1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase)
-
HDR (1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase)
-
IDI (Isopentenyl diphosphate isomerase)
Following the formation of IPP and DMAPP, Geranylgeranyl Diphosphate Synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to generate the C20 precursor, GGPP.[3]
Stage 2: Cyclization
The first committed step in ginkgolide biosynthesis is the cyclization of the linear GGPP molecule. This reaction is catalyzed by Levopimaradiene Synthase (LPS) , which converts GGPP into the tricyclic diterpene, levopimaradiene.[2]
Stage 3: Post-Cyclization Modifications
The conversion of levopimaradiene to the intricate ginkgolide structures involves a series of complex oxidation and rearrangement reactions. These steps are primarily catalyzed by various Cytochrome P450 monooxygenases (CYPs) .[5][6] While the exact sequence and all involved enzymes are still under investigation, several candidate CYPs have been identified.[6] The proposed pathway involves the dehydrogenation of levopimaradiene to dehydroabietane, which is then further oxidized and rearranged to form the characteristic cage structure of ginkgolides.[2]
Data Presentation
Quantitative Analysis of Ginkgolides and Bilobalide in Different Tissues
The concentration of major terpene trilactones, including this compound, B, C, and J, and the sesquiterpenoid bilobalide, varies significantly across different tissues of the Ginkgo biloba plant. The highest concentrations of ginkgolides are generally found in the roots, which are considered the primary site of biosynthesis.[5][7]
| Tissue | This compound (mg/g) | Ginkgolide B (mg/g) | Ginkgolide C (mg/g) | Ginkgolide J (mg/g) | Bilobalide (mg/g) |
| Leaf | 0.138 ± 0.009 | 0.081 ± 0.005 | 0.121 ± 0.008 | 0.025 ± 0.002 | 0.355 ± 0.023 |
| Fibrous Root | 0.223 ± 0.015 | 0.132 ± 0.009 | 0.187 ± 0.012 | 0.041 ± 0.003 | 0.289 ± 0.019 |
| Main Root | 0.189 ± 0.012 | 0.111 ± 0.007 | 0.158 ± 0.010 | 0.035 ± 0.002 | 0.245 ± 0.016 |
| Old Stem | 0.045 ± 0.003 | 0.026 ± 0.002 | 0.038 ± 0.002 | 0.008 ± 0.001 | 0.058 ± 0.004 |
| Young Stem | 0.018 ± 0.001 | 0.010 ± 0.001 | 0.015 ± 0.001 | 0.003 ± 0.000 | 0.023 ± 0.001 |
| Data is presented as mean ± standard deviation. |
Relative Gene Expression Levels of Key Biosynthetic Enzymes
The expression of genes encoding key enzymes in the ginkgolide biosynthetic pathway is consistent with the observed distribution of ginkgolides, with the highest expression levels found in the roots.[5][7]
| Gene | Leaf | Fibrous Root | Main Root | Old Stem | Young Stem |
| GbLPS | Low | High | High | Low | Low |
| GbDXS2 | Low | High | High | Low | Low |
| GbGGPPS | Moderate | High | High | Low | Low |
| GbDXR2 | Moderate | High | High | Low | Low |
| GbIDS2 | Moderate | High | High | Low | Low |
| Expression levels are qualitative summaries based on reported RT-qPCR data. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Ginkgolide Analysis
This protocol outlines a general method for the quantification of ginkgolides in Ginkgo biloba extracts.
3.1.1. Sample Preparation [8]
-
Grind dried plant material to a fine powder.
-
Accurately weigh approximately 300 mg of the powdered sample.
-
Add 3 mL of methanol and sonicate to dissolve the sample.
-
Add 12 mL of water and mix thoroughly.
-
Perform liquid-liquid extraction with 20 mL of ethyl acetate by vortexing for 40 minutes.
-
Centrifuge the mixture at 3000 rpm to separate the phases.
-
Collect the ethyl acetate phase. Repeat the extraction five times.
-
Combine the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen at 50°C.
-
Re-dissolve the residue in a known volume of methanol (e.g., 2 mL) for HPLC analysis.
-
Column: C18 reversed-phase column (e.g., Nova-pak C18, 4 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 23:77 v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: Refractive Index (RI) detector or UV detector at 220 nm.
-
Injection Volume: 20 µL.
-
Quantification: Use external standards of authentic this compound, B, C, and bilobalide to create a calibration curve.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol provides a general workflow for analyzing the expression of ginkgolide biosynthesis genes.
3.2.1. RNA Extraction and cDNA Synthesis [9]
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract total RNA using a suitable kit, such as the RNAprep Pure Plant Kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., PrimeScript™ RT Master Mix).
-
Design gene-specific primers for the target genes (e.g., GbLPS, GbDXS, GbGGPPS) and a reference gene (e.g., EIF3D).
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 min.
-
45 cycles of:
-
Denaturation: 95°C for 15 s.
-
Annealing/Extension: 60°C for 60 s.
-
-
Melt curve analysis: 95°C for 15 s, 60°C for 60 s, and a gradual increase to 95°C.
-
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from primary metabolites.
Regulatory Network of Ginkgolide Biosynthesis
Caption: Regulation of ginkgolide biosynthesis by light and jasmonate signaling.
Experimental Workflow for Ginkgolide Analysis
Caption: General experimental workflow for ginkgolide and gene expression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Combining Metabolic Profiling and Gene Expression Analysis to Reveal the Biosynthesis Site and Transport of Ginkgolides in Ginkgo biloba L. [frontiersin.org]
- 6. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining Metabolic Profiling and Gene Expression Analysis to Reveal the Biosynthesis Site and Transport of Ginkgolides in Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Novel mechanisms for the synthesis of important secondary metabolites in Ginkgo biloba seed revealed by multi-omics data [frontiersin.org]
- 10. Novel mechanisms for the synthesis of important secondary metabolites in Ginkgo biloba seed revealed by multi-omics data - PMC [pmc.ncbi.nlm.nih.gov]
Ginkgolide A: A Comprehensive Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structure-activity relationships (SAR) of Ginkgolide A, a unique trilactone diterpenoid isolated from the leaves of the Ginkgo biloba tree. This document provides a detailed overview of its biological activities, focusing on its roles as a potent antagonist of the Platelet-Activating Factor Receptor (PAFR) and a modulator of the glycine receptor (GlyR). Furthermore, this guide delves into the molecular signaling pathways through which this compound exerts its neuroprotective and anti-inflammatory effects. Detailed experimental protocols for key assays are provided to facilitate further research and development in this field.
Quantitative Analysis of this compound and its Derivatives
The biological activity of this compound and its synthetic or semi-synthetic derivatives has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data, primarily focusing on inhibitory concentrations (IC50) and binding affinities (Ki) for its major molecular targets.
Platelet-Activating Factor (PAF) Receptor Antagonism
This compound is a well-established competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor involved in a wide range of inflammatory and thrombotic processes. The inhibitory activity of this compound and its analogs against PAF-induced platelet aggregation is a key measure of their potency.
| Compound | Modification | IC50 (µM) | Assay System | Reference |
| This compound | - | 15.8 µg/mL | Human Platelet Aggregation | [1][2] |
| Ginkgolide B | - | 2.5 µg/mL | Human Platelet Aggregation | [1][2] |
| Ginkgolide C | - | 29.8 µg/mL | Human Platelet Aggregation | [1][2] |
| Ginkgolide J | - | 43.5 µg/mL | Human Platelet Aggregation | [1][2] |
| Amide Derivatives | C-10 amide modifications | Generally less active than this compound | Rabbit Platelet Aggregation | [3] |
Glycine Receptor (GlyR) Antagonism
This compound also acts as a non-competitive antagonist of the glycine receptor (GlyR), a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system. This activity contributes to its neuroprotective effects.
| Compound | Glycine Receptor Subtype | IC50 (µM) | Assay System | Reference |
| This compound | α1 | 3.8 | Oocyte expression | [4] |
| This compound | α2 | 2.1 | Oocyte expression | [5] |
| Ginkgolide B | α1 | 1.7 | Oocyte expression | [4] |
| Ginkgolide B | α2 | 3.7 | Oocyte expression | [5] |
| Ginkgolide C | α1 | 1.7 | Oocyte expression | [4] |
| Ginkgolide M | α2 | 1.3 | Oocyte expression | [5] |
Key Signaling Pathways Modulated by this compound
This compound's biological effects are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.
Inhibition of the TLR4/NF-κB Inflammatory Pathway
This compound has been shown to attenuate inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downstream inactivation of the transcription factor NF-κB. This inhibition is mediated, at least in part, through the activation of the PI3K/Akt pathway.[6]
Activation of the PI3K/Akt/Nrf2 Neuroprotective Pathway
This compound exerts neuroprotective effects against oxidative stress by activating the PI3K/Akt signaling pathway, which in turn leads to the activation of the transcription factor Nrf2. Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes.[3][7]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's structure-activity relationship.
PAF-Induced Platelet Aggregation Assay
This assay is fundamental for assessing the PAF receptor antagonist activity of this compound and its derivatives.
Objective: To measure the ability of a test compound to inhibit platelet aggregation induced by Platelet-Activating Factor (PAF).
Materials:
-
Blood samples from healthy human donors or rabbits.
-
3.2% or 3.8% Sodium Citrate solution.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet-Activating Factor (PAF) solution.
-
Test compounds (this compound and its derivatives) dissolved in an appropriate solvent (e.g., DMSO).
-
Platelet aggregometer.
-
Centrifuge.
Procedure:
-
Blood Collection: Draw venous blood into tubes containing sodium citrate as an anticoagulant (9 parts blood to 1 part citrate solution).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated blood at a low speed (e.g., 200-250 x g) for 10-15 minutes at room temperature. The supernatant is the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes to pellet the platelets. The supernatant is the PPP, which is used as a blank for the aggregometer.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP.
-
Assay Performance:
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Add a specific volume of PRP to the aggregometer cuvette with a magnetic stir bar.
-
Add the test compound (this compound or derivative) at various concentrations and incubate for a defined period (e.g., 2-5 minutes) at 37°C.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of the test compound relative to the control (PAF alone). The IC50 value is then determined from the dose-response curve.[8]
Whole-Cell Patch-Clamp Electrophysiology for Glycine Receptors
This technique is used to measure the effect of this compound on the ion currents mediated by glycine receptors expressed in a cellular system.
Objective: To characterize the antagonistic effect of this compound on glycine-induced chloride currents.
Materials:
-
Cell line expressing recombinant human glycine receptors (e.g., HEK293 cells transfected with GlyR α1 or α2 subunits).
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Internal pipette solution (e.g., containing in mM: 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 EGTA; pH adjusted to 7.2).
-
Glycine stock solution.
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and perfusion system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Culture: Culture the GlyR-expressing cells on glass coverslips.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Glycine Application: Apply a concentration of glycine that elicits a submaximal current response (e.g., EC50 concentration) using a rapid perfusion system.
-
This compound Application: Co-apply this compound at various concentrations with the same concentration of glycine.
-
Data Acquisition and Analysis: Record the glycine-induced currents in the absence and presence of this compound. Measure the peak current amplitude and calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value from the dose-response curve.
Western Blot for Phosphorylated Akt
This protocol is used to detect the activation of the PI3K/Akt signaling pathway by this compound.
Objective: To measure the levels of phosphorylated Akt (p-Akt) in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., neuronal cells).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time and concentration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.[10][11]
Conclusion
This compound exhibits a complex and fascinating structure-activity relationship, primarily acting as an antagonist at PAF and glycine receptors. Its unique cage-like structure with specific hydroxyl group placements is crucial for its biological activity. Modifications at various positions on the ginkgolide scaffold can significantly alter its potency and selectivity. The neuroprotective and anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways, including the inhibition of the pro-inflammatory TLR4/NF-κB axis and the activation of the pro-survival PI3K/Akt/Nrf2 pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel analogs with improved pharmacological profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine receptor subunit alpha-1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Glycine receptor subunit alpha-2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. This compound inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extracts of Ginkgo flavonoids and ginkgolides improve cerebral ischaemia-reperfusion injury through the PI3K/Akt/Nrf2 signalling pathway and multicomponent in vivo processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
Ginkgolide A: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A, a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its diverse pharmacological activities. As a key bioactive constituent of Ginkgo biloba extracts, which are widely used in traditional medicine and as dietary supplements, this compound has been the subject of numerous preclinical and clinical investigations. This technical guide provides an in-depth review of the therapeutic potential of this compound, focusing on its mechanisms of action, supported by quantitative data from experimental studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Therapeutic Potential and Mechanisms of Action
This compound exhibits a range of therapeutic effects, primarily attributed to its potent anti-inflammatory, neuroprotective, and cardioprotective properties. A central mechanism underlying these activities is its role as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in a variety of pathological processes, including inflammation, thrombosis, and anaphylaxis. By blocking the PAF receptor, this compound can mitigate the downstream effects of PAF signaling.
Beyond PAF receptor antagonism, this compound modulates several key intracellular signaling pathways implicated in cellular stress, inflammation, and survival.
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity in various in vitro and in vivo models. Its primary mechanisms include the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling cascades.
-
Inhibition of Pro-inflammatory Mediators: this compound has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in various cell types, including macrophages and endothelial cells stimulated with lipopolysaccharide (LPS).[1]
-
Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. This compound has been shown to inhibit the activation of NF-κB.[1] This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2] The inhibition of NF-κB activation leads to the downregulation of numerous pro-inflammatory genes.
-
Modulation of MAPK Signaling: Mitogen-Activated Protein Kinases (MAPKs), including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), play a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been observed to selectively inhibit the phosphorylation and activation of p38 MAPK and ERK in response to inflammatory stimuli.[1]
-
Activation of AMPK Signaling: AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, can exert anti-inflammatory effects. This compound has been shown to activate AMPK, which in turn can suppress inflammatory responses, partly through the inhibition of the NF-κB pathway.[1]
-
Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in inflammatory processes and cell survival. This compound has been found to inhibit the phosphorylation and activation of STAT3, thereby reducing the expression of downstream inflammatory mediators in high-glucose-stimulated human umbilical vein endothelial cells.[3]
Neuroprotective Effects
This compound has shown promise in preclinical models of neurodegenerative diseases and ischemic stroke. Its neuroprotective mechanisms are multifaceted and include anti-inflammatory actions within the central nervous system, as well as direct effects on neuronal cells.
-
Reduction of Neuroinflammation: By inhibiting microglial activation and the production of pro-inflammatory cytokines in the brain, this compound can mitigate the neuroinflammatory processes that contribute to neuronal damage in conditions like Alzheimer's disease and stroke.[4][5]
-
Anti-apoptotic Effects: this compound has been shown to protect neurons from apoptosis (programmed cell death) induced by various neurotoxic stimuli.
-
Modulation of Neurotransmitter Systems: There is emerging evidence that this compound may influence neurotransmitter systems, although this area requires further investigation.
Cardiovascular Effects
This compound has been investigated for its potential benefits in cardiovascular health, primarily related to its anti-inflammatory and anti-thrombotic properties.
-
Anti-platelet Aggregation: As a PAF receptor antagonist, this compound can inhibit platelet aggregation, a key process in the formation of blood clots.
-
Endothelial Protection: this compound has been shown to protect endothelial cells from inflammatory damage, which is a critical factor in the pathogenesis of atherosclerosis and other cardiovascular diseases.[3]
Quantitative Data on the Bioactivity of this compound
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing insights into the potency and efficacy of this compound.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Cell Type | Stimulus | Measured Parameter | IC50 / Effective Concentration | Reference |
| NO Production | Rat Microglia | LPS | Inhibition of Nitric Oxide | 100 nmol/L - 10 µmol/L (dose-dependent) | [6] |
| TNF-α Production | Rat Microglia | LPS | Inhibition of TNF-α | 100 nmol/L - 10 µmol/L (dose-dependent) | [6] |
| IL-1 Production | Rat Microglia | LPS | Inhibition of IL-1 | 1 nmol/L - 10 µmol/L (dose-dependent) | [6] |
| PAF-induced Platelet Aggregation | Human Platelets | PAF | Inhibition of Aggregation | 15.8 µg/mL | [7] |
| PAF Receptor Binding | Human Platelets | [3H]paf | Inhibition of Binding | Not specified | [8] |
| IL-4, IL-6, IL-13 Production | HUVECs | High Glucose (30mM) | Inhibition of Cytokines | 10, 15, 20 µM (significant inhibition) | [3] |
| STAT3 Phosphorylation | HUVECs | High Glucose (30mM) | Inhibition of Phosphorylation | 10, 15, 20 µM (significant inhibition) | [3] |
HUVECs: Human Umbilical Vein Endothelial Cells; LPS: Lipopolysaccharide; NO: Nitric Oxide; PAF: Platelet-Activating Factor; TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin; STAT3: Signal Transducer and Activator of Transcription 3.
Table 2: In Vivo Anti-Inflammatory and Neuroprotective Effects of this compound
| Animal Model | Condition | Dosage | Outcome | Reference |
| Mice | LPS-induced systemic inflammation | 20 mg/kg (i.p.) | Significant reduction of serum TNF-α and IL-6 | [1] |
| Rats | Permanent focal cerebral ischemia | Not specified for this compound alone | Ginkgolides (A+B) blocked ischemia-induced increases in p-NIK and p-IKKα levels | [2] |
LPS: Lipopolysaccharide; i.p.: intraperitoneal; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; p-NIK: phosphorylated NF-κB-inducing kinase; p-IKKα: phosphorylated IκB kinase alpha.
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Condition | Reference |
| Cmax (median) | 3.62 ng/mL | After administration of Geriaforce® tincture | [9] |
| Cmax (median) | 7.36 ng/mL | After administration of Ginkgo fresh plant extract tablets | [9] |
| Cmax (median) | 16.44 ng/mL | After administration of EGb 761® tablets | [9] |
Cmax: Maximum plasma concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the review.
In Vitro Anti-Inflammatory Assay in Macrophages
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution prepared in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour. The final DMSO concentration should be kept below 0.1%.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and a vehicle control group (DMSO + LPS) should be included.
-
Nitric Oxide (NO) Measurement: After the incubation period, collect the cell culture supernatant. Determine the NO concentration by measuring nitrite levels using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement (ELISA): Use the collected cell culture supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.[10][11][12][13][14]
-
Cell Viability Assay (MTT): After collecting the supernatant, assess the cell viability of the remaining cells using the MTT assay to ensure that the observed effects are not due to cytotoxicity of this compound.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophages
-
This compound
-
LPS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS as described in the previous protocol. The stimulation time with LPS for signaling pathway analysis is typically shorter (e.g., 15-60 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[15][16][17]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
In Vivo Model of LPS-Induced Systemic Inflammation
Objective: To assess the anti-inflammatory efficacy of this compound in a mouse model of systemic inflammation.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment with free access to food and water.
-
Grouping and Treatment: Randomly divide the mice into groups (n=8-10 per group):
-
Control group (vehicle only)
-
LPS group (LPS only)
-
This compound + LPS group (different doses of this compound)
-
-
Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle intraperitoneally (i.p.) 1 hour before the LPS challenge.
-
LPS Challenge: Induce systemic inflammation by injecting LPS (e.g., 5 mg/kg, i.p.).[9][18][19][20][21]
-
Sample Collection: At a specific time point after LPS injection (e.g., 2 or 6 hours), collect blood samples via cardiac puncture under anesthesia.
-
Cytokine Measurement: Separate the serum and measure the levels of TNF-α and IL-6 using specific mouse ELISA kits.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound is a promising natural compound with significant therapeutic potential, particularly in the context of inflammatory and neurodegenerative diseases. Its multifaceted mechanism of action, centered on the antagonism of the PAF receptor and the modulation of key signaling pathways including NF-κB, MAPKs, AMPK, and STAT3, provides a strong rationale for its further development. The quantitative data from preclinical studies underscore its potency and efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic applications of this compound. Future research should focus on well-designed clinical trials to translate the promising preclinical findings into tangible therapeutic benefits for patients.
References
- 1. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of Ginkgolids (A+B) is associated with inhibition of NIK/IKK/IkappaB/NF-kappaB signaling pathway in a rat model of permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces inflammatory response in high-glucose-stimulated human umbilical vein endothelial cells through STAT3-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ginkgolides on interleukin-1, tumor necrosis factor-alpha and nitric oxide production by rat microglia stimulated with lipopolysaccharides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of three paf-acether receptor antagonist ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-time in vivo Imaging of LPS-induced Local Inflammation and Drug Deposition in NF-κB Reporter Mice [bio-protocol.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mpbio.com [mpbio.com]
- 12. chondrex.com [chondrex.com]
- 13. novamedline.com [novamedline.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. origene.com [origene.com]
- 17. researchgate.net [researchgate.net]
- 18. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 19. nuchemsciences.com [nuchemsciences.com]
- 20. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 21. Real-time in vivo Imaging of LPS-induced Local Inflammation and Drug Deposition in NF-κB Reporter Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Ginkgolide A using a Validated HPLC-MS Method
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of Ginkgolide A. The described protocol is applicable to the analysis of this compound in various matrices, including plant extracts and biological samples. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for research, quality control, and drug development purposes.
Introduction
This compound is a bioactive terpenoid lactone found in the leaves of the Ginkgo biloba tree. It is known for its various pharmacological activities, including its role as a potent antagonist of the platelet-activating factor receptor. Accurate and reliable quantification of this compound is crucial for the standardization of Ginkgo biloba extracts and for pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound using a sensitive and specific HPLC-MS method.
Experimental
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Internal Standard (e.g., Andrographolide or Ketoprofen)
-
Ethyl acetate (for extraction)
-
Nitrogen gas
A High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer was used. The specific components are listed below:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and column compartment.
-
Mass Spectrometer: Agilent 6400 Series Triple Quadrupole LC/MS or equivalent, equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Analytical Column: Zorbax RRHD Extend-C18 (3.0 x 100 mm, 1.8 µm) or Waters Xterra™ C18 (2.1 x 100 mm, 3.5 µm).[1][2]
A liquid-liquid extraction method is recommended for plasma samples and plant extracts.
-
To 100 µL of the sample (plasma or reconstituted extract), add the internal standard solution.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
For dried plant material, an initial extraction with a methanol/water mixture (e.g., 60:40 v/v) using sonication is recommended before proceeding with the liquid-liquid extraction.[5]
HPLC-MS Method
-
Mobile Phase A: Water with 0.1% Formic Acid or 6 mM Ammonium Acetate.[6][7]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.[6][8]
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is ramped up to elute the analyte of interest. For example, 10-70% B over 15 minutes.[1]
-
Ionization Mode: Negative Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1][7]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 407. The most abundant product ion, corresponding to the loss of two carbon monoxide molecules, is monitored at m/z 351.[1] Therefore, the primary MRM transition is m/z 407 → 351 .[1][10]
Method Validation and Quantitative Data
The HPLC-MS method was validated according to established guidelines for bioanalytical method validation.[9] The key quantitative parameters are summarized in the table below.
| Parameter | Result | Reference |
| Linearity Range | 20 - 5000 nM | [2] |
| Correlation Coefficient (r²) | > 0.997 | [1] |
| Limit of Detection (LOD) | 35 fmol (15 pg) on-column | [1] |
| Limit of Quantification (LOQ) | 118 fmol (50 pg) on-column | [1] |
| Accuracy (Relative Error) | < ±8% | [1] |
| Precision (RSD) | < 5% (intra- and inter-day) | [1] |
| Recovery | > 90% | [1] |
Workflow Diagram
References
- 1. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. academic.oup.com [academic.oup.com]
- 4. akjournals.com [akjournals.com]
- 5. Chromatographic Profiles and Identification of New Phenolic Components of Ginkgo biloba Leaves and Selected Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. a-hplc-ms-method-for-quantitative-analysis-of-9-components-in-ginkgo-biloba-leaf-concentrate-based-on-the-analytical-quality-by-design - Ask this paper | Bohrium [bohrium.com]
- 7. Simultaneous determination of ginkgolides A, B, C and bilobalide in plasma by LC-MS/MS and its application to the pharmacokinetic study of Ginkgo biloba extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Ginkgolide A from Ginkgo biloba
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the isolation of Ginkgolide A, a potent platelet-activating factor (PAF) antagonist, from Ginkgo biloba plant material. The methodologies described are compiled from established scientific literature and are suitable for laboratory-scale purification.
Introduction
This compound is a unique, highly oxidized terpene trilactone found in the leaves of the Ginkgo biloba tree.[1] It is one of several ginkgolides (A, B, C, and J) and the related sesquiterpene bilobalide that are considered to be at least partially responsible for the medicinal properties of ginkgo extracts.[1] Due to their structural similarity and relatively low abundance in the plant material (0.001-0.8%), the separation and purification of individual ginkgolides can be challenging.[1]
The protocols outlined below describe two primary approaches for this compound isolation: one starting from a commercially available enriched Ginkgo biloba extract and another directly from dried plant leaves. These methods employ a combination of extraction, liquid-liquid partitioning, and chromatographic techniques to yield high-purity this compound.
Experimental Protocols
Protocol 1: Isolation of this compound from Enriched Ginkgo biloba Extract
This protocol is adapted for starting with a commercially available extract, which simplifies the initial extraction steps.
1. Enrichment of the Extract
-
Objective: To increase the concentration of terpene trilactones.
-
Procedure:
2. Medium-Pressure Liquid Chromatography (MPLC) Separation
-
Objective: To separate the individual ginkgolides.
-
Stationary Phase: Silica gel impregnated with 6.5% sodium acetate (NaOAc).[1]
-
Mobile Phase: A gradient of petroleum ether-EtOAc to EtOAc-methanol (MeOH).[1]
-
Procedure:
-
Dissolve the enriched extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the prepared MPLC column.
-
Elute the column with a solvent gradient. A typical gradient might be:
-
Petroleum ether-EtOAc (30:70)
-
Petroleum ether-EtOAc (27:73)
-
Petroleum ether-EtOAc (20:80)
-
100% EtOAc
-
EtOAc-MeOH (98:2)[1]
-
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR).[1]
-
Pool the fractions containing this compound.
-
3. Final Purification by Recrystallization
-
Objective: To obtain high-purity this compound.
-
Procedure:
Protocol 2: Isolation of this compound from Dried Ginkgo biloba Leaves
This protocol outlines the procedure starting from the raw plant material.
1. Extraction
-
Objective: To extract terpene trilactones from the leaf material.
-
Procedure:
-
Boil dried and powdered Ginkgo biloba leaves in water. Ginkgolides are soluble in boiling water.[1] An alternative is to use 70% ethanol for extraction.[2]
-
For enhanced purification, an initial extraction can be performed by boiling the leaves in a dilute hydrogen peroxide solution (e.g., 5%), which helps to degrade undesired constituents.[3][4]
-
Filter the hot aqueous extract to remove solid plant material.
-
2. Liquid-Liquid Partitioning
-
Objective: To selectively move the ginkgolides into an organic solvent.
-
Procedure:
-
Cool the aqueous extract and add 10% (w/v) sodium chloride (NaCl) to reduce the solubility of organic compounds in the aqueous phase.[1]
-
Extract the aqueous solution multiple times (e.g., five times) with an equal volume of ethyl acetate (EtOAc).[1] EtOAc is an effective solvent for terpene trilactones.[1]
-
Combine the organic layers.
-
3. Washing and Drying
-
Objective: To remove remaining impurities and water from the organic extract.
-
Procedure:
-
Wash the combined EtOAc extract with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and sodium thiosulfate (Na2S2O3), followed by water, and then a brine solution (e.g., 80% saturated NaCl). This washing step is critical for achieving a high terpene trilactone content.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).[1]
-
Filter and evaporate the solvent in vacuo to yield a crude extract.
-
4. Purification and Separation
-
Objective: To remove pigments and other impurities, followed by separation of ginkgolides.
-
Procedure:
-
The crude extract can be further purified by passing it through an activated charcoal column.[3][4]
-
For the separation of this compound, follow the MPLC procedure described in Protocol 1, Step 2. Alternatively, other chromatographic methods such as column chromatography on silica gel or reversed-phase HPLC can be employed.[5][6]
-
5. Final Purification
-
Objective: To obtain high-purity this compound.
-
Procedure:
-
Follow the recrystallization procedure described in Protocol 1, Step 3.
-
Data Presentation
The following tables summarize quantitative data reported in the literature for the isolation of ginkgolides.
Table 1: Composition of Ginkgolides in a Purified Extract [7]
| Compound | Composition Range |
| Bilobalide | 25.0% - 50.0% |
| This compound | 20.0% - 45.0% |
| Ginkgolide B | 10.0% - 30.0% |
| Ginkgolide C | 5.0% - 15.0% |
| Total Ginkgolides | > 95% |
Table 2: Yield and Purity of this compound and B from Preparative HPLC [8]
| Compound | Purity | Yield |
| This compound | 99.7% | 73.8% |
| Ginkgolide B | 98.4% | 74.2% |
Table 3: Terpene Trilactone Content after Extraction and Purification Steps [3][4]
| Stage | Terpene Trilactone Content |
| Initial Aqueous Extraction & H2O2 Treatment | - |
| After Ethyl Acetate Extraction and Washing | 50-60% |
| After Activated Charcoal Filtration | 60-70% |
Visualizations
Experimental Workflow for this compound Isolation
The following diagram illustrates the overall workflow for the isolation of this compound from Ginkgo biloba leaves.
Caption: Workflow for this compound Isolation.
Logical Relationship of Purification Steps
This diagram illustrates the logical progression and purpose of each major step in the purification process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation of the Main Biologically Active Substances and Phytochemical Analysis of Ginkgo biloba Callus Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US9084755B2 - Method for extracting and separating ginkgolides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Ginkgolide A in a Mouse Model of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the use of isolated Ginkgolide A in mouse models of cerebral ischemia is limited in the currently available scientific literature. The following application notes and protocols are based on extensive research into the broader class of ginkgolides, primarily Ginkgolide B (GB) and Ginkgolide K (GK), which have been more thoroughly investigated for their neuroprotective effects in stroke models. These protocols and data serve as a comprehensive guide and a starting point for the investigation of this compound. Researchers should consider the provided dosage ranges and expected outcomes as references to be optimized in empirical studies for this compound.
Introduction to Ginkgolides in Cerebral Ischemia
Ginkgolides are a group of unique terpene trilactones found in the leaves of the Ginkgo biloba tree. Among these, this compound, B, C, J, and K are the most well-known. These compounds have garnered significant interest for their potential neuroprotective properties, particularly in the context of ischemic stroke. The primary mechanism of action attributed to ginkgolides is the antagonism of the Platelet-Activating Factor (PAF) receptor. PAF is a potent inflammatory mediator that plays a crucial role in the pathophysiology of cerebral ischemia, contributing to excitotoxicity, inflammation, and thrombosis.
While research has extensively focused on Ginkgolide B and K, demonstrating their efficacy in reducing infarct volume, neurological deficits, and brain edema in rodent models of cerebral ischemia, the specific contributions of this compound are less understood. It is hypothesized that this compound shares the PAF antagonistic properties of other ginkgolides and may offer neuroprotection through anti-inflammatory, anti-apoptotic, and anti-thrombotic effects.
These application notes provide a framework for researchers to systematically evaluate the therapeutic potential of this compound in a clinically relevant mouse model of focal cerebral ischemia.
Quantitative Data Summary of Ginkgolides in Rodent Cerebral Ischemia Models
The following tables summarize quantitative data from studies on Ginkgolide B and Ginkgolide K. This information can be used as a reference for designing dose-response studies for this compound.
Table 1: Effects of Ginkgolide B (GB) on Cerebral Ischemia Outcomes in Rodents
| Parameter | Species | Ischemia Model | Dosage | Administration Route | Key Outcomes |
| Infarct Volume | Mouse | tMCAO | 3.5, 7.0 mg/kg | i.p. | Significant reduction in infarct volume at both doses. |
| Neurological Score | Mouse | tMCAO | 3.5, 7.0 mg/kg | i.p. | Significant improvement in neurological function. |
| Brain Water Content | Mouse | tMCAO | 3.5, 7.0 mg/kg | i.p. | Significant reduction in brain edema. |
| Neuronal Apoptosis | Rat | tMCAO | 4 mg/kg | i.p. | Significant decrease in neuronal apoptosis.[1] |
| PAF Reduction | Rat | Ischemia/Reperfusion | 10 mg/kg | i.v. | Significant reduction of platelet-activating factor (PAF).[2] |
Table 2: Effects of Ginkgolide K (GK) on Cerebral Ischemia Outcomes in Mice
| Parameter | Ischemia Model | Dosage | Administration Route | Key Outcomes |
| Infarct Volume | tMCAO | 2, 4, 8 mg/kg | i.p. | Dose-dependent reduction in brain infarct volume.[3] |
| Neurological Function | tMCAO | 2, 4, 8 mg/kg | i.p. | Dose-dependent improvement in neurological deficits.[3] |
| Brain Water Content | tMCAO | 2, 4, 8 mg/kg | i.p. | Dose-dependent reduction in brain water content.[3] |
| Angiogenesis | tMCAO | 3.5, 7.0, 14.0 mg/kg | i.p. | Promotion of angiogenesis in the injured cortex and striatum.[4] |
Experimental Protocols
This section provides a detailed methodology for a transient Middle Cerebral Artery Occlusion (tMCAO) model in mice, a widely used and clinically relevant model of focal cerebral ischemia.
Transient Middle Cerebral Artery Occlusion (tMCAO) Protocol
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound (dissolved in an appropriate vehicle, e.g., saline with a small percentage of DMSO or other solubilizing agents)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with a rectal probe for temperature monitoring
-
Surgical microscope or loupes
-
Microsurgical instruments
-
6-0 nylon monofilament with a rounded tip
-
Laser-Doppler flowmetry (LDF) device
-
Suture materials
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (4-5% for induction, 1.5-2% for maintenance) in a mixture of oxygen and air.
-
Place the mouse in a supine position on a heating pad to maintain its core body temperature at 37.0 ± 0.5°C throughout the surgery.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) under a surgical microscope.
-
-
Artery Ligation and Filament Insertion:
-
Carefully dissect and isolate the CCA, ECA, and ICA from the surrounding tissues and vagus nerve.
-
Ligate the distal end of the ECA and the proximal end of the CCA with a 6-0 silk suture.
-
Place a temporary microvascular clip on the ICA to prevent bleeding.
-
Make a small incision in the ECA stump.
-
Insert a 6-0 nylon monofilament with a rounded tip through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). The advancement is typically about 9-11 mm from the carotid bifurcation.
-
Confirm the successful occlusion by a significant drop ( > 70-80%) in cerebral blood flow (CBF) using Laser-Doppler Flowmetry (LDF) placed on the skull over the MCA territory.
-
-
Ischemia and Reperfusion:
-
Maintain the filament in place for the desired duration of ischemia (commonly 60 minutes).
-
For reperfusion, gently withdraw the filament to restore blood flow to the MCA.
-
Confirm reperfusion with the LDF, observing a restoration of CBF.
-
Remove the temporary clip from the ICA and permanently ligate the ECA stump.
-
-
Post-operative Care:
-
Suture the cervical incision.
-
Allow the mouse to recover from anesthesia in a warm cage.
-
Provide soft, moistened food and water.
-
Monitor the animal for any signs of distress.
-
Neurological Deficit Scoring
Neurological function should be assessed at 24 hours post-tMCAO using a standardized scoring system (e.g., a 5-point scale):
-
0: No observable neurological deficit.
-
1: Failure to extend the left forepaw fully (a mild focal neurological deficit).
-
2: Circling to the left (a moderate focal neurological deficit).
-
3: Falling to the left (a severe focal neurological deficit).
-
4: Does not walk spontaneously and has a depressed level of consciousness.
Infarct Volume Measurement
-
At a predetermined time point (e.g., 24 or 72 hours) after tMCAO, euthanize the mice.
-
Carefully remove the brains and slice them into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software. The infarct volume can be expressed as a percentage of the total hemisphere volume to correct for edema.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The neuroprotective effects of ginkgolides in cerebral ischemia are believed to be mediated by multiple signaling pathways. While the specific pathways for this compound are yet to be fully elucidated, the following diagrams illustrate the known pathways for other ginkgolides, which can serve as a basis for hypothesis-driven research on this compound.
Caption: Hypothesized primary mechanism of this compound in cerebral ischemia.
Caption: Known signaling pathways of Ginkgolide B and K.
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating the efficacy of this compound in a mouse model of cerebral ischemia.
Caption: Experimental workflow for testing this compound.
References
- 1. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer's Disease via Suppression of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginkgolide K promotes angiogenesis in a middle cerebral artery occlusion mouse model via activating JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]
Application of Ginkgolide A in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[1] Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and regulating this inflammatory response.[2][3] While acute microglial activation is a protective mechanism, chronic or excessive activation leads to the release of pro-inflammatory mediators, causing neuronal damage and dysfunction.[1][2] Consequently, modulating microglial activation and the subsequent inflammatory cascades represents a promising therapeutic strategy.
Ginkgolide A, a terpene trilactone and one of the active components of Ginkgo biloba extract, has garnered attention for its potential neuroprotective and anti-inflammatory properties.[4][5][6] Research suggests that this compound can mitigate neuroinflammatory processes by targeting key signaling pathways, thereby reducing the production of inflammatory cytokines and oxidative stress.[7][8] This document provides a detailed overview of the application of this compound in neuroinflammation research, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects by modulating several key signaling pathways involved in the inflammatory response. The primary mechanisms identified include the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Inhibition of TLR4/NF-κB and MAPK Signaling Pathways
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in microglia through its interaction with TLR4.[1][9] This interaction triggers a downstream signaling cascade that leads to the activation of NF-κB and MAPKs (such as p38 and ERK), culminating in the transcription and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8][10][11][12]
This compound has been shown to attenuate this LPS-induced inflammatory response.[4][8] It is suggested that this compound may interfere with the TLR4 signaling complex, leading to the suppression of both NF-κB and MAPK pathway activation.[4][8] The inhibition of NF-κB activation prevents its translocation to the nucleus, thereby downregulating the expression of target inflammatory genes.[4] Similarly, by inhibiting the phosphorylation of p38 and ERK, this compound further dampens the inflammatory response.[8] Some studies also suggest the involvement of the PI3K/Akt pathway in the this compound-mediated inhibition of TLR4-NF-κB signaling.[4]
Regulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[13][14] Emerging evidence suggests that other ginkgolides, such as Ginkgolide B, can suppress the activation of the NLRP3 inflammasome in microglia.[15][16][17] This is achieved by reducing the expression of key components of the inflammasome, including NLRP3, ASC, and caspase-1.[13][18] While direct evidence for this compound is still developing, the known structural and functional similarities among ginkgolides suggest that this compound may also play a role in regulating this pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the anti-inflammatory effects of this compound and other ginkgolides. This data can serve as a reference for dose-response studies and for comparing the potency of different compounds.
Table 1: In Vitro Efficacy of this compound on Inflammatory Markers
| Cell Line | Stimulant | This compound Conc. | Measured Marker | % Inhibition / Effect | Reference |
| Mouse Peritoneal Macrophages | LPS (500 ng/mL) | 20 µg/mL | IL-6 mRNA | Significant decrease | [6] |
| Mouse Peritoneal Macrophages | LPS (500 ng/mL) | 20 µg/mL | TNF-α mRNA | Significant decrease | [6] |
| RAW264.7 Macrophages | LPS (500 ng/mL) | 20 µg/mL | IL-6 mRNA | Significant decrease | [6] |
| RAW264.7 Macrophages | LPS (500 ng/mL) | 20 µg/mL | TNF-α mRNA | Significant decrease | [6] |
| dTHP-1 Macrophages | LPS (500 ng/mL) | 20 µg/mL | IL-6 mRNA | Significant decrease | [6] |
| dTHP-1 Macrophages | LPS (500 ng/mL) | 20 µg/mL | TNF-α mRNA | Significant decrease | [6] |
| RAW264.7 Macrophages | LPS | IC50: 100 µg/mL | NO Production | >70% inhibition | [19] |
| Human Coronary Artery Endothelial Cells | LPS | Not specified | IL-6, IL-8, MCP-1, TNF-α | Abolished LPS-induced release | [4] |
Table 2: In Vivo Efficacy of Ginkgolides in Neuroinflammation Models
| Animal Model | Ginkgolide | Dosage | Outcome | Reference |
| Traumatic Brain Injury (TBI) Mice | This compound | Not specified | Attenuated apoptosis and oxidative stress | [5][7] |
| Alzheimer's Disease (APP/PS1) Mice | Ginkgolide | Not specified | Decreased IL-1β and IL-18 levels in the brain | [13] |
| LPS-induced Neuroinflammation Mice | Ginkgolide B | Not specified | Attenuated microglial activation in hippocampus and striatum | [2][20] |
| Neuropathic Pain Rats | Ginkgolide B | 4 mg/kg | Decreased Iba-1, NLRP3, and IL-1β in the spinal cord | [16] |
Experimental Protocols
Detailed protocols are crucial for the reproducibility of scientific findings. The following are standard protocols for studying the effects of this compound on neuroinflammation, based on methodologies reported in the literature.
In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol describes how to establish a cell-based model of neuroinflammation using the BV-2 murine microglial cell line and LPS.
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Assay kits (ELISA, Griess) and reagents for Western blot and RT-qPCR
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISAs, 6-well for protein/RNA extraction) and allow them to adhere for 24 hours.
-
Treatment:
-
Replace the medium with fresh serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control group.
-
Stimulate the cells with LPS (e.g., 100-500 ng/mL) for the desired time (e.g., 6 hours for gene expression, 24 hours for cytokine release).
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for measuring secreted cytokines (TNF-α, IL-6) by ELISA and nitric oxide (NO) by the Griess assay.
-
Cell Lysate: Wash the cells with cold PBS and lyse them using appropriate buffers for protein extraction (for Western blotting) or RNA extraction (for RT-qPCR).
-
-
Analysis:
-
ELISA: Quantify the concentration of pro-inflammatory cytokines in the supernatant according to the manufacturer's instructions.
-
Griess Assay: Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatant.
-
Western Blot: Analyze the protein expression levels of key signaling molecules (e.g., p-p38, p-ERK, IκBα, NLRP3, Caspase-1) and inflammatory markers (e.g., iNOS, COX-2).
-
RT-qPCR: Analyze the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).
-
In Vivo Model: LPS-Induced Neuroinflammation in Mice
This protocol outlines the induction of neuroinflammation in mice via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of LPS.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Lipopolysaccharide (LPS)
-
This compound
-
Sterile saline
-
Anesthetic (if performing i.c.v. injections)
-
Stereotaxic apparatus (for i.c.v. injections)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound (or vehicle) to the mice via an appropriate route (e.g., oral gavage, i.p. injection) for a specified period before LPS challenge.
-
LPS Injection:
-
Intraperitoneal (i.p.): Inject mice with a single dose of LPS (e.g., 1-5 mg/kg) to induce systemic inflammation and subsequent neuroinflammation.
-
Intracerebroventricular (i.c.v.): For a more direct CNS inflammation model, anesthetize the mice and use a stereotaxic apparatus to inject a smaller dose of LPS (e.g., 1-5 µg) into the cerebral ventricles.[3]
-
-
Tissue Collection: At a predetermined time point after LPS injection (e.g., 6, 24, or 48 hours), euthanize the mice and collect the brains.
-
Analysis:
-
Homogenization: Homogenize specific brain regions (e.g., hippocampus, cortex) to prepare lysates for ELISA, Western blotting, or RT-qPCR analysis of inflammatory markers.
-
Immunohistochemistry/Immunofluorescence: Perfuse the mice with paraformaldehyde, and process the brains for sectioning. Use immunohistochemistry or immunofluorescence to visualize microglial activation (e.g., using Iba-1 antibody) and the expression of inflammatory proteins.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for neurological disorders characterized by neuroinflammation. Its ability to inhibit key inflammatory pathways, such as TLR4/NF-κB and MAPK, provides a solid mechanistic basis for its anti-neuroinflammatory effects. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound in various models of neuroinflammation. Future studies should focus on elucidating its direct targets, exploring its effects on other glial cells like astrocytes, and validating its therapeutic potential in a broader range of in vivo models of neurodegenerative diseases.
References
- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuated apoptosis via inhibition of oxidative stress in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuated apoptosis via inhibition of oxidative stress in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]
- 11. frontiersin.org [frontiersin.org]
- 12. Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimerâs disease | Aging [aging-us.com]
- 15. Ginkgolide B inactivates the NLRP3 inflammasome by promoting autophagic degradation to improve learning and memory impairment in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ginkgolide B effectively mitigates neuropathic pain by suppressing the activation of the NLRP3 inflammasome through the induction of mitophagy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ginkgolide B inhibits NLRP3 inflammasome activation and promotes microglial M2 polarization in Aβ1-42-induced microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimerâs disease | Aging [aging-us.com]
- 19. mdpi.com [mdpi.com]
- 20. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Ginkgolide A Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A (GA) is a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree. It is a well-characterized antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor implicated in a variety of inflammatory and neurological conditions.[1] This document provides detailed protocols for cell-based assays to investigate the biological activities of this compound, including its anti-inflammatory, neuroprotective, and anti-platelet aggregation effects. The described assays are essential tools for researchers in pharmacology, drug discovery, and molecular biology to elucidate the mechanisms of action of this compound and to screen for novel therapeutic applications.
Data Presentation: Quantitative Activity of this compound
The following tables summarize the quantitative data on this compound's activity in various cell-based assays as reported in the scientific literature.
| Assay | Cell Line/System | Agonist | IC50 / Effective Concentration | Reference |
| PAF-induced Platelet Aggregation | Human Platelets | Platelet-Activating Factor (PAF) | 15.8 µg/mL | [2][3] |
| PAF Receptor (PAFR) Inhibition | CHO cells transfected with human PAFR | mcPAF (a stable PAF analog) | ~50% inhibition at 100 µM | [4] |
| Inhibition of IL-4, IL-6, IL-13 Production | Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (30 mM) | 10, 15, and 20 µM | [5] |
| Inhibition of STAT3 Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (30 mM) | 10, 15, and 20 µM | [5] |
| Inhibition of Pro-inflammatory Cytokine Expression (TNF-α, IL-6, IL-1β) | Mouse Peritoneal Macrophages, RAW264.7 cells, dTHP-1 cells | Lipopolysaccharide (LPS) | 5, 10, 20, and 40 µg/mL | [6] |
| Inhibition of COX-2 Expression and NO Production | Mouse Peritoneal Macrophages, RAW264.7 cells, dTHP-1 cells | Lipopolysaccharide (LPS) | 5, 10, 20, and 40 µg/mL | [6] |
Note: IC50 values and effective concentrations can vary depending on the specific experimental conditions, including cell density, agonist concentration, and incubation time.
Key Experimental Protocols
PAF Receptor Antagonism Assay
This assay evaluates the ability of this compound to inhibit the binding of PAF to its receptor, which can be measured directly via competitive binding or functionally through downstream signaling events like platelet aggregation.
Protocol: PAF-Induced Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on PAF-induced human platelet aggregation.
Materials:
-
Human platelet-rich plasma (PRP)
-
Platelet-Activating Factor (PAF)
-
This compound (GA)
-
Phosphate-buffered saline (PBS)
-
Aggregometer
Procedure:
-
Platelet Preparation: Obtain fresh human blood from healthy, drug-free donors and prepare PRP by centrifugation. Adjust the platelet count to approximately 2.5 x 10⁸ cells/mL with PBS.
-
This compound Pre-incubation: Pre-incubate the platelet suspension with various concentrations of this compound (e.g., 1-100 µg/mL) or vehicle control for a specified time (e.g., 10 minutes) at 37°C with stirring in the aggregometer cuvettes.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF (e.g., 1 µM) to induce platelet aggregation.
-
Data Acquisition: Monitor the change in light transmission for 5-10 minutes using an aggregometer. The percentage of aggregation is calculated, with 100% aggregation being the maximal change in light transmission.
-
Data Analysis: Plot the percentage inhibition of aggregation against the concentration of this compound to determine the IC50 value.
Anti-Inflammatory Activity Assays
This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. The following protocols describe assays to measure these effects in macrophages and endothelial cells.
Protocol: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Macrophages
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (GA)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Seed RAW264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5-40 µg/mL) or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound at each concentration compared to the LPS-stimulated control.
Protocol: Inhibition of High Glucose-Induced STAT3 Phosphorylation in Endothelial Cells
Objective: To assess the effect of this compound on the STAT3 signaling pathway in human umbilical vein endothelial cells (HUVECs) under high-glucose conditions.[5]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
High glucose (D-glucose)
-
This compound (GA)
-
Cell lysis buffer
-
Antibodies: anti-phospho-STAT3, anti-STAT3, and a suitable secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture: Culture HUVECs to 80-90% confluency.
-
Treatment: Pre-treat the cells with this compound (10, 15, and 20 µM) or vehicle control for a specified time.
-
Stimulation: Expose the cells to high glucose (30 mM) for 8 hours to induce inflammation and STAT3 phosphorylation.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT3 and total STAT3.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated STAT3 to total STAT3.
Neuroprotection Assay
This compound has demonstrated neuroprotective properties in various in vitro models of neuronal damage.
Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells
Objective: To evaluate the protective effect of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
This compound (GA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 assay kit for cell viability
Procedure:
-
Cell Culture: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to differentiate for 5-7 days with reduced serum or the addition of retinoic acid, if required.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to an EC50 concentration of H₂O₂ or 6-OHDA for a specified duration (e.g., 24 hours).
-
Cell Viability Assessment:
-
Remove the treatment medium and add fresh medium containing MTT (0.5 mg/mL) or CCK-8 solution.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, dissolve the formazan crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the concentration of this compound to determine its protective effect.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound inhibits PAFR signaling.
Caption: Workflow for anti-inflammatory assay.
Caption: Workflow for neuroprotection assay.
Caption: this compound inhibits STAT3 signaling.
References
- 1. Comparison of three paf-acether receptor antagonist ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. columbia.edu [columbia.edu]
- 5. This compound reduces inflammatory response in high-glucose-stimulated human umbilical vein endothelial cells through STAT3-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Ginkgolide A Targets Using Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A, a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, is a bioactive compound with a range of pharmacological activities, including neuroprotective effects.[1][2][3] Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Photoaffinity labeling is a powerful technique to identify direct binding partners of a small molecule within a complex biological sample.[4] This method utilizes a photoreactive derivative of the molecule of interest, which upon photoactivation, forms a covalent bond with its target protein, enabling subsequent identification and characterization.
These application notes provide a detailed overview and experimental protocols for the identification of this compound targets using photoaffinity labeling, with a primary focus on its interaction with α-tubulin.
Principle of the Method
Photoaffinity labeling for this compound target identification involves a multi-step process. A photoaffinity probe of this compound, typically incorporating a benzophenone moiety and a reporter tag such as biotin, is synthesized. This probe retains the core structure of this compound, allowing it to bind to its native targets. When incubated with a biological sample (e.g., cell lysate, tissue homogenate), the probe binds non-covalently to its target proteins. Upon exposure to UV light, the benzophenone group is activated to a highly reactive triplet state, which then abstracts a hydrogen atom from a nearby amino acid residue, forming a stable covalent bond between the probe and the target protein. The biotin tag then facilitates the enrichment and purification of the cross-linked protein-probe complexes using streptavidin-based affinity chromatography. Finally, the identified proteins are subjected to downstream analysis, such as mass spectrometry, for identification.
Data Presentation
Quantitative Analysis of this compound-Target Interactions
While direct binding affinity (Kd) values for this compound and α-tubulin are not extensively reported in the literature, the following table summarizes key quantitative findings from relevant studies.
| Parameter | Value | Cell/System | Comments | Reference |
| Effect on Tubulin Polymerization | No significant effect at 10 µM and 100 µM | In vitro tubulin polymerization assay | Unlike typical microtubule-binding agents like taxol, this compound does not promote or inhibit tubulin assembly. | [3] |
| Effect on Cell Proliferation | No significant effect at 50 µM | ARPE-19 cells (human retinal pigment epithelial cell line) | In contrast, 5 nM taxol significantly inhibited cell growth. | [3] |
| Inhibition of Microtubule Detyrosination | Qualitative inhibition observed | Motile fibroblasts | This compound was shown to inhibit the detyrosination of α-tubulin. Specific IC50 values are not reported. | [2][3] |
Proteomic Analysis of Ginkgolide B-Treated Cells
A quantitative proteomics study on neuroblastoma cells treated with Ginkgolide B (a related ginkgolide) identified several differentially expressed proteins. While this study did not use photoaffinity labeling, it provides insight into the downstream cellular pathways affected by ginkgolides.
| Protein | Fold Change (GB treated vs. Control) | Cellular Process |
| Upregulated Proteins | ||
| Ferritin heavy chain 1 (FTH1) | >1.5 | Ferroptosis regulation |
| Heme oxygenase 1 (HMOX1) | >1.5 | Oxidative stress response |
| ...40 other proteins | >1.5 | Various |
| Downregulated Proteins | ||
| Osteopontin (SPP1) | < -1.5 | Regulation of cell death |
| ...18 other proteins | < -1.5 | Various |
| Note: This data is for Ginkgolide B and serves as an example of quantitative proteomic analysis. |
Experimental Protocols
Protocol 1: Synthesis of this compound Photoaffinity Probe (GA-BPh-Biotin)
This protocol is a generalized procedure based on published methods for the synthesis of ginkgolide photoaffinity probes.[5][6]
Materials:
-
This compound
-
4-Benzoylbenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Biotin-PEG-amine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Other necessary reagents and solvents for organic synthesis
Procedure:
-
Activation of 4-Benzoylbenzoic acid: Dissolve 4-benzoylbenzoic acid in anhydrous DCM. Add DCC and DMAP and stir at room temperature for 30 minutes to form the active ester.
-
Esterification with this compound: Add this compound to the reaction mixture. The reaction selectively targets one of the hydroxyl groups on the this compound molecule. Stir the reaction at room temperature overnight.
-
Purification: Purify the resulting benzophenone-Ginkgolide A conjugate by flash column chromatography.
-
Coupling with Biotin-PEG-amine: Dissolve the purified conjugate in anhydrous DMF. Add Biotin-PEG-amine and a suitable coupling agent (e.g., HATU, HOBt).
-
Final Purification: Purify the final this compound-benzophenone-biotin probe by preparative HPLC.
-
Characterization: Confirm the structure and purity of the final probe by NMR and mass spectrometry.
Protocol 2: Photoaffinity Labeling of Hippocampus Homogenates
This protocol is adapted from Kawamura et al. (2016).
Materials:
-
Bovine or mouse hippocampus tissue
-
M-PER Mammalian Protein Extraction Reagent
-
This compound photoaffinity probe (GA-BPh-Biotin)
-
This compound (for competition experiment)
-
UV lamp (365 nm)
-
Streptavidin-agarose beads
Procedure:
-
Tissue Homogenization: Homogenize hippocampus tissues in ice-cold M-PER reagent using a Dounce homogenizer.
-
Clarification: Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.
-
Protein Concentration Adjustment: Transfer the supernatant to a new tube and determine the protein concentration. Adjust the concentration to 4 µg/µL.
-
Incubation with Probe: Add the this compound photoaffinity probe to the homogenate to a final concentration of 10 µM. For competition experiments, pre-incubate the homogenate with a 10-fold excess of native this compound for 30 minutes before adding the probe.
-
Photo-crosslinking: Irradiate the samples with a 365 nm UV lamp on ice for 30 minutes.
-
Affinity Purification: Add streptavidin-agarose beads to the irradiated samples and incubate at 4°C for 2 hours with gentle rotation to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-biotin antibody or proceed with in-gel digestion for mass spectrometry analysis.
Protocol 3: Mass Spectrometry Analysis
Procedure:
-
In-gel Digestion: Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
-
Peptide Extraction: Extract the peptides from the gel slices using acetonitrile and formic acid.
-
LC-MS/MS Analysis: Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., LTQ-Orbitrap XL).
-
Data Analysis: Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt) using a search engine like Mascot or Sequest to identify the proteins.
Visualizations
Experimental Workflow
Caption: Workflow for identifying this compound targets.
This compound Signaling Pathway
Caption: Postulated signaling pathways of this compound.
Concluding Remarks
Photoaffinity labeling is a robust methodology for the deconvolution of the molecular targets of natural products like this compound. The identification of α-tubulin as a direct binding partner provides a molecular basis for the observed effects of this compound on microtubule dynamics, specifically the inhibition of detyrosination.[2][3] Further quantitative proteomic studies will be invaluable in mapping the broader cellular pathways modulated by this compound and in discovering additional, potentially lower-affinity, targets. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to investigate the mechanism of action of this compound and other bioactive small molecules.
References
- 1. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ginkgolide targets in brain by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of ginkgolide targets in brain by photoaffinity-labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A tubulin-binding protein that preferentially binds to GDP-tubulin and promotes GTP exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel ginkgolide photoaffinity–biotin probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of novel ginkgolide photoaffinity–biotin probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Techniques for Measuring Ginkgolide A Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various techniques used to measure the binding affinity of Ginkgolide A, a bioactive terpene trilactone from the Ginkgo biloba tree. Understanding the binding affinity of this compound to its molecular targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Introduction to this compound and its Targets
This compound is a complex diterpenoid lactone known for its diverse pharmacological activities, including neuroprotective and anti-inflammatory effects. Identifying the specific molecular targets of this compound and quantifying its binding affinity are key steps in understanding its biological function. Several proteins have been identified or suggested as binding partners for ginkgolides, including:
-
α-tubulin: Identified as a direct target of this compound using photoaffinity labeling.[1][2]
-
Glycine Receptor (GlyR): Ginkgolides are known to be potent antagonists of this inhibitory ligand-gated ion channel.[3]
-
Platelet-Activating Factor Receptor (PAFR): Ginkgolides act as antagonists to this G-protein coupled receptor, which is involved in inflammatory processes.[4][5]
This guide will detail the application of several key biophysical techniques to measure the binding affinity of this compound to these and other potential protein targets.
Quantitative Data Summary
While specific dissociation constants (Kd) for this compound are not abundantly reported in the public literature, the following table summarizes available quantitative data for related ginkgolides to provide a comparative reference.
| Ligand | Target Protein | Technique | Binding Affinity (Kd/Ki/IC50) | Reference |
| Ginkgolide B | p38 Mitogen-Activated Protein Kinase | Surface Plasmon Resonance (SPR) | 44.71 ± 1.80 µM (Kd) | [6] |
| 7α-chloro ginkgolide B | Platelet-Activating Factor Receptor (PAFR) | Radioligand Displacement Assay | 110 nM (Ki) | [7] |
| Ginkgolide B derivative (BN 52021) | Platelet-Activating Factor Receptor (PAFR) on neutrophils | Radioligand Displacement Assay | 9.1 x 10⁻⁷ M (IC50) | [8] |
| Ginkgolide B derivative (BN 52021) | Platelet-Activating Factor Receptor (PAFR) on eosinophils | Radioligand Displacement Assay | 1.5 x 10⁻⁶ M (IC50) | [8] |
Key Techniques and Experimental Protocols
This section provides detailed protocols for several powerful techniques to determine the binding affinity of this compound.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to identify direct binding partners of a small molecule within a complex biological sample. This method utilizes a photo-reactive derivative of the molecule of interest to covalently crosslink to its target upon UV irradiation.
Application: This technique has been successfully used to identify α-tubulin as a direct binding target of this compound.[1][2]
Experimental Workflow:
References
- 1. Structure-activity analysis of ginkgolide binding in the glycine receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of ginkgolide targets in brain by photoaffinity-labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Ginkgolide derivatives for photolabeling studies: preparation and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of eupatilin and ginkgolide B as p38 ligands from medicinal herbs by surface plasmon resonance biosensor-based active ingredients recognition system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular determinants of ginkgolide binding in the glycine receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. columbia.edu [columbia.edu]
Application Notes and Protocols for In vivo Administration of Ginkgolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A, a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, is a potent antagonist of the platelet-activating factor (PAF) receptor. It has demonstrated a range of biological activities, including neuroprotective and anti-inflammatory effects, making it a compound of significant interest for therapeutic development. These application notes provide detailed protocols for the formulation and in vivo administration of this compound, primarily focusing on intraperitoneal injection in murine models, a common method for preclinical evaluation.
Physicochemical Properties and Solubility
This compound is a crystalline solid with poor water solubility, which presents a challenge for in vivo administration. To achieve a homogenous and biocompatible formulation suitable for injection, it is necessary to use solubilizing agents.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 20.42 mg/mL | [1] |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble |
In vivo Administration: Key Parameters
The following table summarizes key parameters for the in vivo administration of this compound based on published studies.
Table 2: In vivo Administration Parameters for this compound
| Animal Model | Route of Administration | Dosage Range | Vehicle | Reference |
| Mice | Intraperitoneal (i.p.) | 0.5 - 5.0 mg/kg | Not specified | [2] |
| Mice | Intraperitoneal (i.p.) | Ineffective at shortening sleeping time | Not specified | [3] |
Experimental Protocols
Protocol 1: Formulation of this compound using DMSO and Saline (for Intraperitoneal Injection)
This protocol describes the preparation of a this compound solution for in vivo administration using Dimethyl Sulfoxide (DMSO) as a primary solvent and sterile saline as a vehicle. This is a common method for administering hydrophobic compounds in preclinical research.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Preparation of Stock Solution (10 mg/mL in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a concentration of 10 mg/mL. For example, to prepare 1 mL of stock solution, add 10 mg of this compound to 1 mL of DMSO.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution[1].
-
Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles[1].
-
-
Preparation of Working Solution for Injection:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the required volume of the stock solution based on the desired final dose and the weight of the animal.
-
Dilute the stock solution with sterile 0.9% saline to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the injected solution is below 10% (v/v) to minimize toxicity. A final DMSO concentration of 1-5% is generally well-tolerated by most animals.
-
Example Calculation for a 5 mg/kg dose in a 25 g mouse:
-
Dose for the mouse: 5 mg/kg * 0.025 kg = 0.125 mg
-
Volume of stock solution (10 mg/mL) needed: 0.125 mg / 10 mg/mL = 0.0125 mL (or 12.5 µL)
-
If the desired injection volume is 100 µL, the volume of saline to add is: 100 µL - 12.5 µL = 87.5 µL.
-
The final DMSO concentration would be (12.5 µL / 100 µL) * 100% = 12.5%. To reduce this, a larger injection volume or a more diluted stock solution should be considered. For a final DMSO concentration of 5%, the total injection volume would be 12.5 µL / 0.05 = 250 µL. The volume of saline to add would be 250 µL - 12.5 µL = 237.5 µL.
-
-
Prepare the working solution immediately before use. Vortex the solution to ensure it is homogenous.
-
-
Administration:
-
Administer the working solution to the animal via intraperitoneal injection.
-
For the control group, administer a vehicle solution containing the same final concentration of DMSO in saline.
-
Protocol 2: Alternative Formulation using Ethanol and Glycerol
Based on a patent for a ginkgolide injection, a formulation using ethanol and glycerol as co-solvents can be prepared. This may be suitable for studies where DMSO is not a preferred solvent.
Materials:
-
This compound (powder)
-
Ethanol, absolute, sterile
-
Glycerol, sterile
-
Water for Injection (WFI), sterile
-
Sterile, pyrogen-free vials
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Preparation of the Co-solvent Mixture:
-
Prepare a sterile mixture of ethanol and glycerol. A suggested ratio is between 1:1 and 5:1 (ethanol:glycerol, v/v).
-
-
Dissolution of this compound:
-
Add the desired amount of this compound to the co-solvent mixture.
-
Stir or vortex until the compound is completely dissolved.
-
-
Final Formulation:
-
Add sterile Water for Injection to achieve the final desired concentration of this compound (e.g., 1-10 mg/mL).
-
The final composition may be in the range of 0.2-0.5 mL/mL glycerol and 0.4-0.7 mL/mL ethanol.
-
Adjust the pH of the final solution to a range of 2.5-6.5 using a sterile acidic solution (e.g., citric acid or hydrochloric acid) if necessary.
-
-
Sterilization:
-
Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile vial.
-
Experimental Workflow for In vivo Study
The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound.
Caption: Experimental workflow for this compound in vivo study.
Signaling Pathways of this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.
Caption: Signaling pathways modulated by this compound.
Concluding Remarks
The successful in vivo administration of this compound is critically dependent on its proper formulation due to its poor aqueous solubility. The protocols provided here offer practical guidance for researchers. It is recommended to perform pilot studies to determine the optimal dosage and to assess the tolerability of the chosen vehicle in the specific animal model and experimental paradigm. Always adhere to institutional guidelines for animal care and use.
References
- 1. glpbio.com [glpbio.com]
- 2. Intraperitoneal injection of ginkgolide B, a major active compound of Ginkgo biloba, dose-dependently increases the amount of wake and decreases non-rapid eye movement sleep in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of single intraperitoneal injections of an extract of Ginkgo biloba (EGb 761) and its terpene trilactone constituents on barbital-induced narcosis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Ginkgolide A Extraction from Ginkgo biloba
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Ginkgolide A from Ginkgo biloba.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient conventional solvent for extracting this compound?
A1: Ethanol-water mixtures are commonly used for this compound extraction. A 70% ethanol solution is often cited as highly effective for extracting terpene trilactones, including this compound. The optimal concentration can vary, with some studies suggesting a 30% alcohol concentration at 50°C for 2 hours with a pH of 5 and a solid-liquid ratio of 1:15 as effective.
Q2: How can I improve the purity of my this compound extract and remove impurities like ginkgolic acids?
A2: Several methods can be employed to enhance the purity of your extract. Washing the organic extract with a basic solution, such as sodium bicarbonate (NaHCO3) or sodium sulfite (Na2SO3), is critical for removing acidic impurities. For the removal of ginkgolic acids, which can cause allergic reactions, reversed-phase chromatography using polymeric resins like Dianon HP-20 or Amberlite XAD-16 is an effective method. A step gradient of increasing methanol (30-90%) in water can be used for elution.
Q3: What are the advantages of using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?
A3: Both UAE and MAE offer significant advantages over conventional methods by enhancing extraction efficiency and reducing extraction time.[1][2] UAE utilizes ultrasonic waves to create cavitation, which disrupts plant cell walls and improves solvent penetration.[1] MAE uses microwave energy to heat the solvent and plant material, leading to faster extraction.[2][3] These methods are considered green technologies as they often require less solvent and energy.[1]
Q4: Is Supercritical Fluid Extraction (SFE-CO2) a suitable method for this compound extraction?
A4: Yes, SFE-CO2 is a green and efficient method for extracting this compound.[4][5] Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract. The selectivity of SFE-CO2 can be modified by adjusting parameters such as pressure, temperature, and the use of co-solvents.[4][6] For polar compounds like ginkgolides, adding a co-solvent like ethanol is necessary to improve extraction yields.[4][6]
Q5: How can I minimize the degradation of this compound during extraction?
A5: Ginkgolides are known to be remarkably stable under various chemical treatments, including oxidation.[7] However, the lactone rings in their structure can open under strongly basic conditions (pH > 9.3), leading to increased water solubility and potential loss of the desired compound. Therefore, while basic washes are used to remove impurities, it is crucial to control the pH and use milder bases like sodium bicarbonate (pH 8.3) to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inefficient extraction method.- Inappropriate solvent or solvent-to-solid ratio.- Suboptimal extraction time or temperature. | - Optimize extraction parameters based on the chosen method (see Experimental Protocols).- Consider using advanced techniques like UAE or MAE for improved efficiency.[1][2]- For SFE-CO2, ensure the use of a co-solvent like ethanol to enhance the extraction of polar ginkgolides.[4][6] |
| High Levels of Impurities (e.g., Flavonoids, Ginkgolic Acids) | - Lack of a purification step.- Ineffective removal of acidic components. | - Incorporate a washing step with a mild basic solution (e.g., saturated NaHCO3) after the initial extraction.- Employ column chromatography (e.g., reversed-phase with polymeric resins) for targeted removal of ginkgolic acids. |
| Emulsion Formation During Liquid-Liquid Extraction | - Presence of undesired leaf constituents. | - Pre-treat the aqueous extract by boiling with dilute hydrogen peroxide (H2O2). This can degrade components that cause emulsification.[7] |
| Inconsistent Results Between Batches | - Variation in raw material (e.g., age of leaves, harvest time).- Inconsistent application of extraction protocol. | - Standardize the source and pre-processing of Ginkgo biloba leaves.- Strictly adhere to the optimized and validated extraction protocol for each batch. |
| Difficulty in Isolating Pure this compound | - Co-elution with other ginkgolides or bilobalide. | - Optimize the chromatographic separation method. For HPLC, parameters such as the mobile phase composition and gradient can be adjusted. A common mobile phase is a mixture of methanol and water.[8]- Consider using preparative HPLC for the final purification step.[9] |
Experimental Protocols
Solvent Extraction with Oxidation Pre-treatment
This method utilizes an oxidation step to degrade impurities and reduce emulsion formation, followed by solvent extraction.
Methodology:
-
Aqueous Extraction: Boil dried and powdered Ginkgo biloba leaves in water.
-
Oxidation: Add dilute hydrogen peroxide (H2O2) to the aqueous extract and continue boiling. This step helps in degrading undesired leaf constituents.
-
Filtration: Filter the hot mixture to remove solid plant material.
-
Solvent Extraction: Extract the filtrate with ethyl acetate multiple times. Three extractions are generally sufficient.
-
Washing: Wash the combined ethyl acetate layers with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO3) or sodium sulfite (Na2SO3) to remove acidic impurities. Follow with a water wash and a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and then remove the solvent under reduced pressure to obtain the crude extract.
-
Purification (Optional): For higher purity, the crude extract can be further purified using column chromatography.
Ultrasound-Assisted Extraction (UAE)
UAE enhances extraction efficiency through the use of ultrasonic waves.
Methodology:
-
Sample Preparation: Mix powdered Ginkgo biloba leaves with the chosen solvent (e.g., 60% aqueous ethanol) in an extraction vessel.
-
Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Parameter Optimization: Key parameters to optimize include:
-
Ultrasonic Power: A higher power can increase extraction yield but excessive power may degrade the compounds. A typical power is around 100-320 W.[10][1]
-
Extraction Time: Shorter extraction times are a major advantage of UAE. Optimal times can range from 20 to 60 minutes.[10][1]
-
Temperature: A moderate temperature (e.g., 30-50°C) is often optimal.[10][1]
-
-
Post-Extraction: After sonication, filter the mixture and concentrate the solvent to obtain the extract.
Supercritical Fluid Extraction (SFE-CO2)
SFE-CO2 is a green extraction technique that uses supercritical carbon dioxide as the solvent.
Methodology:
-
Sample Loading: Load the powdered Ginkgo biloba leaves into the extraction vessel of the SFE system.
-
Parameter Setting: Set the desired extraction parameters:
-
Extraction: Pump supercritical CO2 (with the co-solvent) through the extraction vessel.
-
Separation: The extract is separated from the CO2 in a separator by reducing the pressure, causing the CO2 to return to its gaseous state, leaving behind the extract.
Data Presentation
Table 1: Comparison of Optimal Conditions for Different Extraction Methods
| Extraction Method | Solvent/Co-solvent | Temperature (°C) | Time | Pressure (MPa) | Power (W) | Key Outcome |
| Solvent Extraction (Alcohol-Water) [11] | 30% Ethanol | 50 | 2 h | N/A | N/A | Optimized for low cost and simple operation. |
| Ultrasound-Assisted Extraction (UAE) [10][1] | 40% Water in Acetone / Deep Eutectic Solvents | 32.5 - 45 | 20 - 63.6 min | N/A | 100 - 320 | High extraction yield (up to 99.37% of total terpene lactones in a single extraction).[10] |
| Microwave-Assisted Extraction (MAE) [3] | 60% Aqueous Ethanol | Not specified | 20 min | N/A | 120 | Highest antioxidant capacity observed under these conditions. |
| Supercritical Fluid Extraction (SFE-CO2) [4][5] | CO2 with 30-100% Ethanol | 45 - 55 | Not specified | 25 - 35 | N/A | High yields of this compound (7.8 mg/g) and B (17.26 mg/g) achieved under optimized conditions.[4] |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: General workflow for the extraction and purification of this compound.
Logical Relationship of Factors Affecting SFE-CO2 Extraction
Caption: Key parameters influencing the efficiency of SFE-CO2 extraction.
References
- 1. Ultrasound-assisted deep eutectic solvent extraction of flavonol glycosides from Ginkgo biloba: Optimization of efficiency and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasonic and Microwave-assisted Solid-Liquid Extraction of Ginkgo biloba Phenolics: Study about Mass Transfer and PID Control [agris.fao.org]
- 3. An efficient microwave assisted extraction of phenolic compounds and antioxidant potential of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of Ginkgo biloba L. [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. lcms.cz [lcms.cz]
- 10. Isolation of the Main Biologically Active Substances and Phytochemical Analysis of Ginkgo biloba Callus Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Extraction of ginkgolides from Ginkgo biloba] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ginkgolide A Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ginkgolide A in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in water and aqueous buffers. For creating stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are commonly used.[1][2][3] Sonication may be required to aid dissolution in ethanol.[1] It is advisable to prepare stock solutions in high concentrations in these organic solvents and then dilute them with the aqueous experimental medium.
Q2: What are the optimal storage conditions for this compound powder and its solutions?
A2: For long-term storage, solid this compound should be stored at -20°C. Solutions of this compound are less stable and it is recommended to prepare them fresh on the day of use.[4] If stock solutions need to be prepared in advance, they should be stored in tightly sealed vials at -80°C for up to one year or at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.[3]
Q3: What is the primary degradation pathway for this compound in solution?
A3: The primary degradation pathway for this compound, a terpene trilactone, is the hydrolysis of its three lactone rings.[5] This hydrolysis is pH-dependent and leads to the formation of inactive carboxylate forms. This process is more pronounced in neutral to alkaline conditions.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound is more stable in acidic conditions. As the pH increases, especially above neutral, the rate of lactone ring hydrolysis increases, leading to faster degradation. Forced degradation studies on Ginkgo biloba extracts, which contain ginkgolides, have shown that these compounds are more stable when incubated under acidic conditions.[6][7] For Ginkgolide B, a structurally similar compound, it has been reported that the lactone rings begin to open at pH 6.5.
Q5: Is this compound sensitive to temperature?
A5: Yes, elevated temperatures can accelerate the degradation of this compound. Thermal degradation studies on related compounds in Ginkgo biloba extracts show that decomposition occurs at high temperatures.[8][9][10] For experimental purposes, it is best to avoid exposing this compound solutions to high temperatures for extended periods.
Q6: Is this compound sensitive to light?
A6: While specific photostability data for pure this compound is limited, it is a general laboratory practice to protect solutions of complex organic molecules from light to prevent potential photodegradation. The ICH guidelines for photostability testing recommend exposing the compound to controlled light sources to assess its photolytic stability.[11] It is advisable to store this compound solutions in amber vials or wrapped in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | This compound has low solubility in aqueous solutions. The concentration in the final buffer may have exceeded its solubility limit. | - Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring the final solvent concentration is compatible with your experimental system.- Prepare a more concentrated stock solution in an organic solvent and add a smaller volume to the aqueous buffer just before use, ensuring rapid mixing.- Sonication can be used to aid in the dissolution of the compound in the final buffer. |
| Loss of biological activity of this compound solution over time. | Degradation of this compound, likely due to hydrolysis of the lactone rings, especially if the solution is at neutral or alkaline pH. | - Prepare fresh solutions for each experiment.- If short-term storage is necessary, store aliquots at -20°C or -80°C and use a fresh aliquot for each experiment.- Consider using a slightly acidic buffer (e.g., pH 5-6) if your experimental conditions permit, to slow down hydrolysis. In some studies, hydrochloric acid has been used as a stabilizer for terpene lactones in plasma.[12] |
| Inconsistent results in analytical assays (e.g., HPLC). | This could be due to incomplete dissolution, degradation during sample preparation, or issues with the analytical method itself. | - Ensure complete dissolution of the standard and samples. Use sonication if necessary.- Keep sample solutions cool and protected from light during the analytical run.- Use a validated stability-indicating HPLC method that can separate this compound from its degradation products.- Check the stability of this compound in the mobile phase. |
| Unexpected peaks in the chromatogram. | These could be degradation products of this compound or impurities from the solvent or sample matrix. | - Perform forced degradation studies (acid, base, heat, oxidation, light) on a pure sample of this compound to identify the retention times of potential degradation products.- Analyze a blank (solvent and matrix without this compound) to identify any interfering peaks. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | < 1 mg/mL (insoluble or slightly soluble) | [1] |
| DMSO | 75 mg/mL (183.64 mM) | [1] |
| Ethanol | 2 mg/mL (4.9 mM) (with sonication) | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| In Solvent (DMSO/Ethanol) | -80°C | 1 year | [3] |
| In Solvent (DMSO/Ethanol) | -20°C | 1 month | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in biological or analytical experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the required volume of DMSO to achieve the desired concentration (e.g., 10 mg in 133.3 µL of DMSO for a 75 mg/mL stock).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Objective: To quantify this compound and separate it from its potential degradation products using High-Performance Liquid Chromatography (HPLC). This method is adapted from published methods for ginkgolides.[7][13][14]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B). A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
-
-
Procedure:
-
Prepare a standard stock solution of this compound in methanol or acetonitrile.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Prepare the test samples by dissolving them in the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the this compound peak based on the retention time and peak area of the standards.
-
Protocol 3: Forced Degradation Study of this compound
-
Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to validate the stability-indicating nature of the analytical method.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or oven
-
UV lamp for photostability testing
-
HPLC system with a validated stability-indicating method (as in Protocol 2).
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution before HPLC analysis. Basic conditions are expected to cause rapid degradation.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store a solid sample of this compound and a solution of this compound at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm or 365 nm) for a specified period. A control sample should be kept in the dark.
-
Analysis: At each time point, withdraw a sample and analyze it by the stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.
-
Visualizations
Caption: Primary degradation pathway of this compound.
References
- 1. This compound | Endogenous Metabolite | GABA Receptor | TargetMol [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | GABA Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 4. This compound | CAS:15291-75-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Stability of Ginkgolic Acids and Thermal Decomposition Kinetics of Ginkgolic Acid C15:1 [agris.fao.org]
- 9. Thermal stability of ginkgolic acids from Ginkgo biloba and the effects of ginkgol C17:1 on the apoptosis and migration of SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. akjournals.com [akjournals.com]
- 13. Determination of this compound, B, and bilobalide in biloba L. extracts by microdialysis-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of Ginkgolide A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Ginkgolide A.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound, and what are the primary reasons for its poor absorption?
A1: The oral bioavailability of this compound is generally low and can be variable. Studies in beagle dogs have shown the absolute bioavailability of this compound to be around 34.8% in the fasted state, which can increase to 78.6% in the fed state.[1] The primary reasons for its poor oral bioavailability include:
-
Low Aqueous Solubility: Ginkgolides, including this compound, have poor water solubility, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter protein found in the intestinal epithelium. P-gp actively transports this compound from inside the enterocytes back into the intestinal lumen, thereby reducing its net absorption into the bloodstream.[2]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies have been developed to overcome the poor oral bioavailability of this compound. These include:
-
Lipid-Based Formulations:
-
Liposomes and Proliposomes: Encapsulating this compound within lipid bilayers can protect it from degradation and facilitate its transport across the intestinal mucosa.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This enhances the solubilization and absorption of lipophilic drugs like this compound.
-
-
Polymeric Formulations:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to improved bioavailability.
-
Q3: How does co-administration with P-glycoprotein inhibitors affect this compound bioavailability?
A3: Co-administration of this compound with P-glycoprotein inhibitors can significantly enhance its oral bioavailability.[3][4] P-gp inhibitors block the efflux pump, preventing the transport of this compound back into the intestinal lumen.[2] This leads to an increased intracellular concentration of the drug in the enterocytes and greater absorption into the systemic circulation.[4] Commonly researched P-gp inhibitors include certain pharmaceutical excipients, natural compounds, and synthetic molecules.[3]
Troubleshooting Guides
Formulation Instability
Issue: My this compound nanosuspension shows particle aggregation and sedimentation upon storage.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inadequate Stabilization | The choice and concentration of stabilizers (surfactants and polymers) are critical. Ensure optimal concentrations are used to provide sufficient steric or electrostatic stabilization. Consider using a combination of stabilizers.[5] Soybean phospholipid has been shown to be an effective steric stabilizer for ginkgolide nanosuspensions.[6] |
| Ostwald Ripening | This phenomenon, where larger particles grow at the expense of smaller ones, can occur in nanosuspensions. Storing the formulation at a lower temperature (e.g., 4°C) can help minimize this effect.[5] |
| High Surface Energy | The high surface area of nanoparticles makes them thermodynamically unstable. Solidifying the nanosuspension, for instance by layering it onto microcrystalline cellulose spheres, can improve long-term stability.[7] |
Issue: The solid dispersion of this compound shows signs of crystallization over time, leading to decreased dissolution rates.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Polymer Incompatibility | The chosen polymer may not be fully compatible with this compound, leading to phase separation and crystallization. Screen different polymers (e.g., PVP K30, HPMC, Soluplus®) to find one that forms a stable amorphous solid dispersion.[8] |
| High Drug Loading | Exceeding the solubility of this compound in the polymer can lead to the formation of crystalline domains. Optimize the drug-to-polymer ratio to ensure the drug remains in an amorphous state.[9] |
| Storage Conditions | High temperature and humidity can plasticize the polymer matrix, increasing molecular mobility and promoting crystallization. Store the solid dispersion in a cool, dry place, and consider the use of moisture-protective packaging.[9] |
Low Encapsulation Efficiency in Liposomes
Issue: I am experiencing low encapsulation efficiency of this compound in my liposomal formulation.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Poor Lipophilicity of this compound | Although considered lipophilic, this compound's partitioning into the lipid bilayer may be suboptimal. One strategy is to conjugate this compound with a highly lipophilic molecule, such as docosahexaenoic acid (DHA), to form a covalent complex that can be more efficiently encapsulated in liposomes.[10] |
| Suboptimal Formulation Parameters | The lipid composition, drug-to-lipid ratio, and hydration medium can all influence encapsulation efficiency. Systematically optimize these parameters. For instance, varying the ratio of phospholipid to cholesterol can impact the rigidity and drug-loading capacity of the liposomes. |
| Inefficient Preparation Method | The method of liposome preparation (e.g., thin-film hydration, sonication, extrusion) can affect encapsulation. Ensure the chosen method is suitable for the physicochemical properties of this compound and optimize the process parameters. |
Data Presentation: Enhancing Oral Bioavailability of Ginkgolides
The following tables summarize the quantitative data from various studies on the improved oral bioavailability of ginkgolides using different formulation strategies.
Table 1: Pharmacokinetic Parameters of Different Ginkgolide Formulations
| Formulation | Active Ingredient(s) | Animal Model | Key Pharmacokinetic Findings | Reference |
| Ginkgolide Extracts (Fasted vs. Fed) | This compound, Ginkgolide B | Beagle Dogs | Absolute bioavailability of this compound increased from 34.8% (fasted) to 78.6% (fed). | [1] |
| Liposomal Formulation | Ginkgolide B, Ginkgolide C | Humans | Increased plasma concentration of Ginkgolide B and C by 1.9 and 2.2-fold, respectively, compared to a standard formulation. | [11] |
| Nanosuspension | This compound, Ginkgolide B | Not Specified | Relative bioavailability of this compound and B were up to 221.84% and 437.45%, respectively, compared to coarse powder. | [6] |
| Solid Dispersion | Ginkgolide B | Not Specified | Dissolution of Ginkgolide B in water could be enhanced from 30% to 80%. | |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Ginkgolide B | Not Specified | The solubility of Ginkgolide B was significantly improved. The particle size of the microemulsion was approximately 41.6 nm. | [12] |
Experimental Protocols
Protocol 1: Preparation of Ginkgolide B Solid Dispersion by Solvent Evaporation
Materials:
-
Ginkgolide B (GB)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Dichloromethane
-
Ethanol
-
Mortar and pestle
-
80-mesh sieve
-
Vacuum oven
-
Water bath sonicator
Methodology:
-
Precisely weigh Ginkgolide B and PVP K30 in a 1:10 ratio.
-
Prepare a co-solvent mixture of ethanol and dichloromethane in a 1:1 ratio.
-
Dissolve the weighed Ginkgolide B and PVP K30 in the co-solvent mixture.
-
Sonicate the solution for 10 minutes at 60°C in a water bath to ensure complete mixing.
-
Evaporate the solvent by heating the solution at 60°C with continuous stirring until a solid mass is formed.
-
Place the resulting solid mass in a vacuum oven at 60°C to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Sieve the powder through an 80-mesh sieve to obtain a uniform particle size.[13]
Protocol 2: In Vivo Bioavailability Study of this compound Formulations
Objective: To compare the oral bioavailability of a novel this compound formulation (Test) against a standard this compound suspension (Reference).
Animal Model: Male Sprague-Dawley rats (200-250 g)
Experimental Design: A randomized, two-period, crossover design.
Methodology:
-
Fast the rats overnight (12 hours) with free access to water.
-
Divide the rats into two groups.
-
Administer the Test formulation to Group 1 and the Reference formulation to Group 2 via oral gavage at a specified dose of this compound.
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
After a washout period of one week, administer the Reference formulation to Group 1 and the Test formulation to Group 2 and repeat the blood sampling procedure.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) for both formulations using appropriate software.
-
Determine the relative bioavailability of the Test formulation compared to the Reference formulation.
Visualizations
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: P-glycoprotein mediated efflux of this compound.
Caption: this compound antagonism of the PAF receptor signaling pathway.
References
- 1. The pharmacokinetics study of this compound, B and the effect of food on bioavailability after oral administration of ginkgolide extracts in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors and their screening: a perspective from bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Ginkgolides-loaded soybean phospholipid-stabilized nanosuspension with improved storage stability and in vivo bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective ischemic-hemisphere targeting Ginkgolide B liposomes with improved solubility and therapeutic efficacy for cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Preparation and quality evaluation of ginkgolide B-loaded self microemulsifying drug delivery system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the yield of Ginkgolide A purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the yield of Ginkgolide A purification. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to ensure a high yield of this compound?
A1: A highly efficient initial extraction from Ginkgo biloba leaves is paramount. The choice of extraction solvent and conditions significantly impacts the final yield. Optimized parameters for alcohol-water extraction include using 30% alcohol at 50°C for 2 hours with a solid-liquid ratio of 1:15 and a pH of 5.[1] Another effective method involves using aqueous ethanol (50-70%) for extraction.[2][3] For a more advanced and rapid protocol, boiling an aqueous extract with dilute hydrogen peroxide followed by ethyl acetate extraction can greatly increase the terpene trilactone content to 60-70% in the initial extract.[4]
Q2: Which purification techniques are most effective for separating this compound?
A2: A multi-step approach is typically required. Common and effective techniques include:
-
Macroporous Resin Chromatography: Resins like AB-8 and DA-201 show excellent adsorption and desorption capabilities for ginkgolides and are effective for initial enrichment and removal of impurities like ginkgolic acids.[5][6][7]
-
Silica Gel Chromatography: Often used for separating terpene trilactones from other components. Medium-pressure liquid chromatography (MPLC) on silica impregnated with sodium acetate has proven effective.[8][9]
-
Recrystallization: This is a crucial final step to achieve high purity. Absolute ethanol is a commonly used solvent for recrystallizing this compound.[2][10] Combining recrystallization with supercritical CO2 extraction can yield purities of ≥ 99%.[10]
Q3: How can I effectively remove ginkgolic acids, a common impurity?
A3: Ginkgolic acids are undesirable due to their potential toxicity. They can be removed using reversed-phase chromatography with polymeric resins.[4] Additionally, washing the ethyl acetate extract with basic solutions (like sodium bicarbonate or sodium sulfite) is a critical step to neutralize and remove these acidic compounds.
Q4: What role does activated charcoal play in the purification process?
A4: Activated charcoal is primarily used for decolorization and removal of certain impurities.[8] It can be used after initial extraction by passing the extract through an activated charcoal column or by stirring the extract with charcoal powder followed by filtration.[11] This step helps to yield a cleaner, off-white amorphous powder before subsequent chromatographic steps.
Troubleshooting Guide
Issue 1: Low overall yield of this compound after extraction.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize extraction parameters. For alcohol-water extraction, verify the alcohol concentration (30-70%), temperature (around 50°C), time (2 hours), and pH (around 5).[1][2] Consider using ultrasound-assisted extraction to improve efficiency.[6] |
| Degradation during Extraction | Ginkgolides are relatively stable, but prolonged exposure to harsh conditions should be avoided. Ensure the temperature does not excessively exceed recommended values. Ginkgolic acids, however, are thermolabile and can be partially removed by high-temperature pretreatment.[12][13] |
| Poor Solvent Choice | Ethyl acetate is an excellent solvent for extracting ginkgolides due to its high solubility for the target compounds and low toxicity.[8] Ensure you are using an appropriate solvent during liquid-liquid partition steps. |
Issue 2: Poor separation of this compound from Ginkgolide B and other terpenes.
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Resolution | The separation of this compound and B is notoriously difficult.[8] For silica gel chromatography, impregnating the silica with 6.5% NaOAc can improve separation.[8] For preparative HPLC, a mobile phase of ethyl acetate-petroleum ether-methanol (55:40:5) has been used successfully.[14] |
| Incorrect Mobile Phase | For reversed-phase HPLC (C18 column), a common mobile phase is a methanol-water mixture. Ratios around 23:77 (v/v) have been reported for good separation.[15][16] |
| Co-crystallization | If crystallization is used for separation, impurities can co-crystallize. Perform multiple recrystallization steps (at least three times) to improve purity.[10] |
Issue 3: Final product has low purity (<95%).
| Possible Cause | Troubleshooting Step |
| Residual Impurities | Combine multiple purification techniques. For example, follow macroporous resin chromatography with silica gel chromatography and then a final recrystallization step.[2][17] |
| Solvent Residue | After recrystallization, ensure the product is thoroughly dried. Vacuum drying at around 70°C for 48 hours is effective.[10] Supercritical CO2 extraction is also excellent for removing trace impurities and solvents.[10] |
| Incomplete Removal of Flavonoids | While activated carbon can adsorb ginkgolides, it can also lead to "dead adsorption" of flavonoids, which can be difficult to remove.[18][19] Using macroporous resins like AB-8 is often more effective for separating flavonoids from ginkgolides.[5][7] |
Data Presentation: Purification Yields & Purity
Table 1: Comparison of this compound Purification Strategies
| Method | Starting Material | Key Steps | GA Purity | GA Yield | Reference |
| Recrystallization & Supercritical CO2 | Total ginkgo lactones (>97%) | 1. Crystallization with absolute ethanol. 2. Supercritical CO2 extraction (55°C, 14MPa). 3. Vacuum drying. | ≥ 99% | 51.4 g from 100 g starting material | [10] |
| MPLC & Recrystallization | Commercial Ginkgo biloba extract | 1. Partition with EtOAc. 2. MPLC on NaOAc-impregnated silica. 3. Recrystallization from H2O-MeOH. | > 98% | Not specified | [8] |
| Macroporous Resin & UAE | Ginkgo biloba leaves | 1. Ultrasound-assisted extraction. 2. DA-201 macroporous resin column. 3. Elution with 80% ethanol. | Not specified for GA alone (Total Ginkgolides: 13.24%) | 10.6 ± 0.57 mg/g from leaves | [6] |
| Column Chromatography & Crystallization | Coarse ginkgo leaf powder | 1. Ethanol extraction. 2. Column chromatography. 3. Crystallization with 30% ethanol. | Not specified for GA alone (Total Ginkgolides: 97.4%) | 350.6 g from 200 kg powder | [2] |
Experimental Protocols
Protocol 1: Purification using Macroporous Resin (AB-8)
This protocol is adapted for the enrichment of ginkgolides from a crude extract.
-
Resin Pre-treatment: Wash AB-8 macroporous resin sequentially with 95% ethanol, 5% HCl, and 2% NaOH. After each wash, rinse with deionized water until the effluent is neutral.[12]
-
Sample Preparation: Prepare a crude extract of Ginkgo biloba leaves. Concentrate the extract and adjust the pH to approximately 3.[5]
-
Adsorption: Load the prepared sample onto the packed AB-8 resin column at a flow rate of approximately 3 bed volumes per hour (BV/h).[5]
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Desorb the ginkgolides from the resin using a 60% ethanol solution at a flow rate of 3 BV/h.[5][7] Collect the eluate.
-
Concentration: Evaporate the ethanol from the eluate under reduced pressure to obtain the enriched ginkgolide fraction. This process can increase the purity of total flavonoids and ginkgolides significantly.[5]
Protocol 2: High-Purity this compound via Recrystallization
This protocol is for achieving high purity from an already enriched ginkgolide mixture.
-
Dissolution: Take the enriched ginkgolide fraction (containing this compound) and dissolve it completely in absolute ethanol by heating. A ratio of 1 part solute to 20-50 parts solvent is recommended.[10]
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (e.g., at 5°C) for 24 hours to facilitate the formation of white crystals.[17]
-
Filtration: Filter the solution to isolate the this compound crystals.
-
Repetition: Repeat the dissolution, crystallization, and filtration steps at least two more times. With each successive recrystallization, the purity of the this compound will increase.[10]
-
Drying: After the final filtration, dry the crystals under vacuum at approximately 60-70°C for 48 hours to remove any residual solvent.[10] This method can yield this compound with a purity of ≥ 99%.[10]
Visualizations
Caption: General workflow for this compound purification from leaves to final product.
Caption: Troubleshooting flowchart for diagnosing issues with this compound yield.
References
- 1. [Extraction of ginkgolides from Ginkgo biloba] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9084755B2 - Method for extracting and separating ginkgolides - Google Patents [patents.google.com]
- 3. Isolation of the Main Biologically Active Substances and Phytochemical Analysis of Ginkgo biloba Callus Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Optimization of Ultrasound-Assisted Extraction Followed by Macroporous Resin Purification for Maximal Recovery of Functional Components and Removal of Toxic Components from Ginkgo biloba Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN111217831A - Industrial production process of this compound, B - Google Patents [patents.google.com]
- 10. Separation and purification method of this compound and B monomer - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Reducing toxic constituents of ginkgolic acid content and improving bioactive flavonoid content from Ginkgo biloba leaves by high‐temperature pretreatment processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal stability of ginkgolic acids from Ginkgo biloba and the effects of ginkgol C17:1 on the apoptosis and migration of SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. academic.oup.com [academic.oup.com]
- 17. CN102552340A - Preparation method of ginkgolide monomer and total ginkgo flavone-glycoide - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Optimizing the Desorption Technology of Total Flavonoids of Ginkgo Biloba from Separating Materials of Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Low Levels of Ginkgolide A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low levels of Ginkgolide A.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound?
A1: Ultra-high performance liquid chromatography coupled with triple-quadrupole mass spectrometry (UHPLC-QQQ-MS/MS) operating in multiple-reaction monitoring (MRM) mode is currently the premier analytical strategy for quantifying low levels of this compound.[1] This method offers high sensitivity and selectivity, effectively reducing background noise from complex matrices and improving the detectability of the target compound.[1]
Q2: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound using current methods?
A2: For UHPLC-MS/MS methods, the LOD for this compound can be as low as 0.2–4.6 ng/mL, with an LOQ in a similar range.[1] Gas chromatography-mass spectrometry (GC-MS) methods, following derivatization, have demonstrated LODs of 78 pg and LOQs of 92 pg for this compound.[2]
Q3: Are there any stability concerns for this compound during sample preparation and analysis?
A3: Yes, the lactone structure of ginkgolides can be unstable in certain matrices, particularly in plasma, where hydrolysis can occur.[3][4] It has been noted that the use of an acidic stabilizer, such as hydrochloric acid, can mitigate this instability.[4][5] Additionally, proper storage of samples and processed extracts is crucial. For instance, storing plasma samples at -70°C can maintain stability for extended periods.[4]
Q4: What are common challenges in this compound extraction from different matrices?
A4: Common challenges include co-extraction of interfering compounds from complex matrices like plant extracts or biological fluids, which can lead to matrix effects in the final analysis.[6] Emulsification during liquid-liquid extraction can also be an issue, particularly with plant materials.[7] The choice of extraction solvent is critical; ethyl acetate is frequently used for its efficiency in extracting ginkgolides.[4][8]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape.
-
Solution: Implement a robust sample clean-up procedure. Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent.
-
-
Secondary Interactions with Stationary Phase: Silanol groups on C18 columns can sometimes interact with analytes, causing tailing.
-
Solution: Use an end-capped C18 column or a column with a different stationary phase chemistry.
-
Issue 2: Low Signal Intensity or Poor Sensitivity in MS Detection
Possible Causes & Solutions:
-
Suboptimal Ionization Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on parameters like spray voltage, gas flows, and temperature.
-
Solution: Systematically optimize ion source parameters for this compound. Negative ion mode ESI is often preferred for ginkgolides, as it produces abundant deprotonated molecules.[9]
-
-
Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can compete with this compound for ionization, reducing its signal intensity.[6]
-
Solution: Improve sample preparation to remove interfering substances.[6] Adjust the chromatographic method to separate this compound from the interfering compounds. Diluting the sample can also mitigate matrix effects, but this may compromise the detection of very low concentrations.
-
-
In-source Fragmentation or Adduct Formation: Unstable ionization can lead to fragmentation within the ion source or the formation of various adducts, which can distribute the signal across multiple m/z values.
Issue 3: Inconsistent or Low Recovery During Sample Preparation
Possible Causes & Solutions:
-
Inefficient Extraction Solvent: The chosen solvent may not be optimal for extracting this compound from the sample matrix.
-
Analyte Degradation: As mentioned, this compound can be unstable under certain conditions.
-
Loss of Analyte During Evaporation/Reconstitution: The analyte can be lost if the evaporation step is too harsh or if it does not fully redissolve in the reconstitution solvent.
-
Solution: Use a gentle stream of nitrogen for evaporation at a controlled temperature.[4] Ensure the reconstitution solvent is compatible with the analyte and the mobile phase. Vortexing and sonication can aid in redissolving the analyte.
-
Quantitative Data Summary
Table 1: Performance Characteristics of Different Analytical Methods for this compound Detection
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |
| UHPLC-QQQ-MS/MS | 0.2–4.6 ng/mL | 0.2–4.6 ng/mL | 98.83 - 103.9 | [1] |
| LC-MS-MS | 3.6–120 fmol (on column) | 11–350 fmol (on column) | 90.0 - 102.2 | [9] |
| GC-MS (after derivatization) | 78 pg | 92 pg | 103.5 ± 6.0 | [2][10] |
| GC-FID (after derivatization) | 78 pg | 92 pg | Not Reported | [2][11] |
| HPLC-RI | - | 80 µg/g of GBE | > 96.5 | [8] |
Experimental Protocols
Protocol 1: UHPLC-MS/MS Method for this compound in Plant Extracts
This protocol is based on the principles of highly sensitive and selective quantification.[1]
1. Sample Preparation (Extraction): a. Weigh 0.1 g of powdered Ginkgo biloba leaves. b. Add 10 mL of 70% methanol. c. Sonicate for 30 minutes. d. Centrifuge at 10,000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. Chromatographic Conditions:
- Column: Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm).[12]
- Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: Acetonitrile.
- Gradient Program: A typical gradient might start at 10-20% B, increase to 90-95% B over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 30-40°C.[4][12]
- Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole):
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Precursor Ion (Q1): m/z 407.[9]
- Product Ion (Q3): m/z 351.[9]
- Ion Source Parameters: Optimize spray voltage, ion source temperature, nebulizing gas, and curtain gas according to the specific instrument. Typical values might be: Ion Source Temperature 550°C, Ionspray Voltage -4500 V.[4]
Protocol 2: GC-MS Method for this compound (with Derivatization)
This protocol is suitable for volatile compounds and requires a derivatization step.[2][10]
1. Sample Preparation and Derivatization: a. Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate). b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Add an internal standard (e.g., cholesterol). e. Heat the mixture at 70-120°C for 30-60 minutes to complete the derivatization.
2. GC Conditions:
- Column: A non-polar capillary column, such as a DB-5ms or equivalent.
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless or split, depending on the concentration.
- Temperature Program: Start at a lower temperature (e.g., 50°C), then ramp up to a high temperature (e.g., 300°C) to elute the derivatized analytes.[2]
- Injector Temperature: 280-300°C.
3. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized this compound.
- Transfer Line Temperature: 280-300°C.
- Ion Source Temperature: 230-250°C.
Visualizations
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Validation of capillary gas chromatographic method for determination of bilobalide and ginkgolides A, B, C in Ginkgo biloba dry and liquid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurate analysis of ginkgolides and their hydrolyzed metabolites by analytical supercritical fluid chromatography hybrid tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a gas chromatographic-mass spectrometric method for simultaneous identification and quantification of marker compounds including bilobalide, ginkgolides and flavonoids in Ginkgo biloba L. extract and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
Optimizing storage conditions for long-term stability of Ginkgolide A
Technical Support Center: Ginkgolide A Stability and Storage
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2] It should be kept in a tightly sealed container, protected from light and moisture. Commercial suppliers ship the compound on ice packs to maintain a cool temperature during transit.[1]
Q2: How should I prepare and store this compound solutions?
It is highly recommended to prepare solutions fresh for each experiment. Long-term storage of this compound in solution is generally not advised due to the risk of degradation.[3] Ginkgolides are diterpenoid trilactones that are susceptible to hydrolysis in aqueous solutions.[4]
If you must prepare stock solutions, use a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol.[5] Divide the solution into single-use aliquots, store at -20°C or -80°C, and protect from light. Minimize freeze-thaw cycles.
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as DMSO, ethanol, methanol, and ethyl acetate. It is sparingly soluble in water.[5] For biological experiments, DMSO is a common choice, but ensure the final concentration in your assay is low enough (typically <0.1%) to avoid solvent-induced artifacts.
Q4: What are the primary degradation pathways for this compound?
The main degradation pathway for this compound, a trilactone, is hydrolysis.[4] In aqueous or protic solutions, the lactone rings can open, forming monocarboxylate, dicarboxylate, and eventually tricarboxylate products.[4] This process is accelerated by basic pH conditions and elevated temperatures.[6][7] Oxidative stress and exposure to light can also contribute to degradation.[6][8]
Q5: How can I detect this compound degradation?
Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[9] When analyzing your sample, the appearance of new peaks or a decrease in the peak area of the parent this compound compound suggests degradation has occurred.
Troubleshooting Guide
Issue 1: Unexpected peaks appear in my HPLC chromatogram.
-
Possible Cause: This is the most common sign of degradation. The new peaks likely represent hydrolysis products (e.g., monocarboxylates).[4]
-
Solution:
-
Confirm the identity of the new peaks using Liquid Chromatography-Mass Spectrometry (LC-MS) if possible. Hydrolyzed products will have a higher mass corresponding to the addition of one or more water molecules.
-
Review your storage and handling procedures. Was the compound exposed to moisture, non-neutral pH, or high temperatures?
-
Prepare a fresh solution from solid material and re-run the analysis. If the new peaks are absent, your previous solution had degraded.
-
Issue 2: The biological activity of my this compound sample has decreased.
-
Possible Cause: Loss of potency is a direct consequence of chemical degradation. The hydrolyzed forms of this compound may have different pharmacological activities.
-
Solution:
-
Check the purity of your sample using a validated HPLC method. Compare the peak area of your sample against a freshly prepared standard of known concentration.
-
Discard the potentially degraded stock solution and prepare a new one from solid powder stored under recommended conditions.
-
Always use freshly prepared solutions for critical experiments.
-
Issue 3: My solid this compound has changed in appearance (e.g., color, texture).
-
Possible Cause: This may indicate significant degradation or contamination. Exposure to moisture can cause clumping, while exposure to light or reactive gases could cause color changes.
-
Solution:
-
Do not use the material for experiments.
-
Assess the purity of the material using HPLC and compare it to the Certificate of Analysis.
-
If the material is compromised, procure a new batch and ensure it is stored correctly in a tightly sealed vial at -20°C in the dark.
-
Data on Stability
The stability of terpene lactones is influenced by temperature, pH, and humidity. While specific long-term stability data for pure this compound is limited in public literature, forced degradation studies on related compounds from Ginkgo biloba extracts provide valuable insights.
Table 1: Factors Influencing Ginkgolide Stability (Qualitative Summary)
| Stress Condition | Effect on Stability | Primary Degradation Pathway | Reference |
| High Temperature (>40°C) | Decreased Stability | Accelerates Hydrolysis & Oxidation | [6][7] |
| High Humidity (>60% RH) | Decreased Stability | Promotes Hydrolysis | [10][11] |
| Basic Conditions (pH > 7) | Highly Unstable | Base-catalyzed Hydrolysis | [6][7] |
| Acidic Conditions (pH < 7) | More Stable than Basic | Acid-catalyzed Hydrolysis (slower) | [6][7] |
| Oxidizing Agents (e.g., H₂O₂) | Decreased Stability | Oxidation | [6] |
| Light Exposure | Potential for Degradation | Photolysis | [8] |
Table 2: Stability of Ginkgo Biloba Extract in a Film Formulation (Example)
This table shows the stability of active compounds in a formulated product under ICH guidelines, demonstrating good stability when properly formulated.
| Storage Condition | Duration | Flavonoid Glycoside Content Change | Terpene Lactone Content Change |
| Long-Term (25°C, 60% RH) | 6 Months | No Significant Change | Not Reported, but stable |
| Accelerated (40°C, 75% RH) | 6 Months | No Significant Change | Not Reported, but stable |
(Data adapted from a study on a formulated Ginkgo biloba extract film)[10]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., RP-18, 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: Isocratic mixture of Water:Methanol:Isopropanol (72.5:17.5:10, v/v/v).[9][12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase or methanol to a known concentration (e.g., 0.5 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
This compound should elute as a sharp, well-defined peak.
-
The appearance of additional peaks, particularly those eluting earlier (more polar), is indicative of degradation. The stability is assessed by monitoring the decrease in the main peak's area over time.
-
Protocol 2: Forced Degradation Study
This study intentionally exposes this compound to harsh conditions to identify potential degradation products and establish the specificity of the analytical method.[13][14]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.
-
Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control (1 mL stock + 1 mL water).
-
Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 2 hours.[13]
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 30 minutes. (Base hydrolysis is typically much faster).
-
Oxidation: 3% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Stress: Heat the stock solution (without any other stressor) at 70°C for 24 hours.[6]
-
Photolytic Stress: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for 24 hours.
-
-
Neutralization & Dilution:
-
After the incubation period, cool the vials to room temperature.
-
Neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively.
-
Dilute all samples with the mobile phase to the working concentration of your HPLC method.
-
-
HPLC Analysis: Analyze all stressed samples and the control sample using the Stability-Indicating HPLC Method (Protocol 1).
-
Evaluation: Compare the chromatograms. The goal is to achieve 10-30% degradation of the main peak.[13] The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
// Connections start -> store_solid [label="Inspect package\nfor integrity"]; store_solid -> {fresh_prep, prep_stock} [label="For experiment"]; prep_stock -> store_stock; store_stock -> use_aliquot; {fresh_prep, use_aliquot} -> run_exp; } dot Caption: Workflow for handling and storing this compound.
// Nodes start [label="Problem:\nUnexpected HPLC peaks or\nloss of biological activity", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_solution [label="Was the solution\nfreshly prepared?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
yes_fresh [label="YES"]; no_fresh [label="NO\n(Used stored solution)"];
degraded_stock [label="Root Cause:\nStock solution likely degraded\ndue to hydrolysis/time.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
check_solid [label="Check storage of\nsolid material.\nWas it at -20°C,\ndry, and dark?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
yes_solid_ok [label="YES"]; no_solid_bad [label="NO"];
bad_solid [label="Root Cause:\nSolid material compromised.\nProcure new batch.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
check_solvent [label="Was a dry, aprotic\nsolvent used (e.g., DMSO)?\nWas aqueous buffer avoided\nfor storage?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
yes_solvent_ok [label="YES"]; no_solvent_bad [label="NO"];
bad_solvent [label="Root Cause:\nSolvent choice promoted\nhydrolysis.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
solution_node [label="SOLUTION:\n1. Discard old solutions.\n2. Prepare fresh from solid.\n3. Re-validate with HPLC.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_solution; check_solution -> degraded_stock [label="No"]; check_solution -> check_solid [label="Yes"];
degraded_stock -> solution_node;
check_solid -> check_solvent [label="Yes"]; check_solid -> bad_solid [label="No"];
bad_solid -> solution_node;
check_solvent -> solution_node [label="Yes\n(Other factors possible,\nbut fresh prep is key)"]; check_solvent -> bad_solvent [label="No"];
bad_solvent -> solution_node; } dot Caption: Troubleshooting flowchart for this compound degradation.
References
- 1. standards.chromadex.com [standards.chromadex.com]
- 2. This compound analyticalstandard, =90 HPLC 15291-75-5 [sigmaaldrich.com]
- 3. apexbt.com [apexbt.com]
- 4. Characterizations of the hydrolyzed products of this compound and ginkgolide B by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. Forced degradation of flavonol glycosides extraced from Ginkgo biloba | Semantic Scholar [semanticscholar.org]
- 8. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijrpp.com [ijrpp.com]
- 14. rjptonline.org [rjptonline.org]
Technical Support Center: Addressing Off-Target Effects of Ginkgolide A in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Ginkgolide A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound is best characterized as a potent antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2] This interaction is considered its primary mechanism of action in many physiological contexts, particularly in relation to its anti-inflammatory and circulatory effects.
Q2: What are the known off-target effects of this compound that I should be aware of in my experiments?
This compound has several documented off-target effects that can influence experimental outcomes, especially in neuroscience and cell biology. The most well-documented include:
-
Antagonism of Cys-loop Ligand-Gated Ion Channels: this compound can act as a non-competitive antagonist of γ-aminobutyric acid type A (GABAA) and glycine receptors (GlyR). It has also been shown to exhibit mixed-type antagonism at GABAC receptors.
-
Interaction with α-tubulin: this compound can bind to α-tubulin and inhibit its detyrosination, a post-translational modification that affects microtubule stability and function.[3] This is a distinct mechanism from its PAFR antagonism.
-
Modulation of Inflammatory Signaling Pathways: this compound can inhibit the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway, contributing to its anti-inflammatory properties independent of PAFR.
Q3: At what concentrations are off-target effects of this compound typically observed?
Off-target effects are concentration-dependent. While PAFR antagonism occurs at low nanomolar concentrations, off-target interactions generally require higher micro-molar concentrations. It is crucial to perform dose-response experiments to distinguish between on-target and off-target effects in your specific experimental system.
Q4: How can I differentiate between on-target PAFR-mediated effects and off-target effects of this compound?
Several strategies can be employed:
-
Use of a Structurally Unrelated PAFR Antagonist: Compare the effects of this compound with another PAFR antagonist that has a different chemical structure. If both compounds produce the same effect, it is likely mediated by PAFR.
-
PAFR Knockdown or Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PAFR expression in your cell model. If the effect of this compound is diminished or abolished in these models, it confirms on-target activity.
-
Dose-Response Analysis: Carefully characterize the concentration at which this compound elicits its effects. On-target effects should occur at concentrations consistent with its known affinity for PAFR.
-
Use of specific inhibitors for off-target pathways: If you suspect an off-target effect on a specific pathway (e.g., GABAA receptors), use a known antagonist for that pathway to see if it blocks the effect of this compound.
Troubleshooting Guides
Issue 1: Unexpected neurological effects in neuronal cultures or in vivo models.
Possible Cause: Off-target antagonism of GABAA or glycine receptors. Ginkgolides can act as non-competitive antagonists at these inhibitory neurotransmitter receptors, leading to neuronal excitation.
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify that your experimental model expresses GABAA and/or glycine receptors at the protein level (e.g., via Western blot or immunofluorescence).
-
Electrophysiological Analysis: If possible, perform patch-clamp electrophysiology to directly measure the effect of this compound on GABA- or glycine-evoked currents. An inhibition of these currents would confirm off-target receptor antagonism.
-
Use of Specific Antagonists: Co-administer this compound with a known GABAA receptor antagonist (e.g., bicuculline) or a glycine receptor antagonist (e.g., strychnine). If the unexpected effect is not additive or is occluded, it suggests a shared mechanism.
-
Dose Titration: Lower the concentration of this compound to a range where it is selective for PAFR, if your experimental question allows.
Issue 2: Alterations in cell morphology, migration, or division.
Possible Cause: Interference with microtubule dynamics through inhibition of α-tubulin detyrosination.[3]
Troubleshooting Steps:
-
Immunofluorescence Staining: Stain cells for tyrosinated and detyrosinated α-tubulin. An increase in the ratio of tyrosinated to detyrosinated α-tubulin in this compound-treated cells would support this off-target effect.
-
Microtubule Polymerization Assay: While this compound may not directly inhibit polymerization, assessing microtubule stability can provide insights.
-
Cell Cycle Analysis: Perform flow cytometry to determine if this compound treatment leads to cell cycle arrest at specific phases, which can be indicative of cytoskeletal disruption.
-
Control Compound: Use a known microtubule-stabilizing (e.g., paclitaxel) or -destabilizing (e.g., nocodazole) agent as a positive control to understand the potential consequences of microtubule disruption in your system.
Issue 3: Anti-inflammatory effects observed in a PAFR-negative cell line.
Possible Cause: Inhibition of the TLR4-NF-κB signaling pathway.
Troubleshooting Steps:
-
Confirm PAFR Absence: Use RT-PCR or Western blot to confirm that your cell line does not express the PAF receptor.
-
NF-κB Reporter Assay: Utilize a luciferase or fluorescent reporter assay to directly measure NF-κB activation in response to a TLR4 agonist (e.g., LPS) with and without this compound. A reduction in reporter activity will confirm inhibition of this pathway.
-
Western Blot for NF-κB Pathway Components: Analyze the phosphorylation status of key signaling proteins in the TLR4-NF-κB pathway, such as IκBα and p65, in the presence and absence of this compound.
-
Cytokine Profiling: Measure the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) that are downstream of NF-κB activation.
Quantitative Data Summary
Table 1: Reported IC50/Ki Values of this compound for On-Target and Off-Target Interactions
| Target | Interaction Type | Reported Value (approx.) | Species/System |
| Platelet-Activating Factor Receptor (PAFR) | Antagonist | Ki: ~100-400 nM | Human/Rabbit Platelets |
| GABAA Receptor (α1β2γ2L) | Non-competitive Antagonist | IC50: ~2-20 µM | Recombinant Human |
| Glycine Receptor (α1) | Non-competitive Antagonist | IC50: ~2 µM | Recombinant Human |
| GABAC Receptor (ρ1) | Mixed Antagonist | IC50: µM range | Recombinant Human |
Table 2: Effective Concentrations of this compound in Cellular Assays for Off-Target Effects
| Cellular Effect | Assay | Effective Concentration | Cell Type |
| Inhibition of α-tubulin detyrosination | Immunofluorescence | 10-100 µM | Not specified |
| Inhibition of LPS-induced NO production | Griess Assay | 10-40 µg/mL | Mouse Macrophages |
| Inhibition of LPS-induced TNF-α, IL-6 | RT-qPCR | 10-20 µg/mL | Mouse Macrophages |
Key Experimental Protocols
Protocol 1: Validating PAF Receptor Antagonism using a Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the PAF receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human PAF receptor (e.g., CHO-hPAFR)
-
[3H]-WEB 2086 (radiolabeled PAFR antagonist)
-
Unlabeled WEB 2086 (for determining non-specific binding)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microtiter plate, add binding buffer, cell membranes, and [3H]-WEB 2086 at a concentration close to its Kd.
-
Add either vehicle, unlabeled WEB 2086 (to a final concentration of ~1000x Kd for non-specific binding), or this compound at various concentrations.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Assessing Off-Target Effects on α-tubulin Detyrosination via Immunofluorescence
Objective: To visualize the effect of this compound on the tyrosination status of α-tubulin.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-tyrosinated-α-tubulin and anti-detyrosinated-α-tublin
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with PBS and fix with fixation buffer for 10-15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 5-10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the fluorescence intensity of tyrosinated and detyrosinated α-tubulin.
Visualizations
References
Validation & Comparative
Validating the Neuroprotective Effects of Ginkgolide A In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ginkgolide A, a terpene trilactone derived from the leaves of the Ginkgo biloba tree, has garnered significant interest for its potential neuroprotective properties. This guide provides a comprehensive comparison of the in vivo efficacy of this compound in preclinical models of major neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. We compare its performance with other ginkgolides and, where data is available, with standard neuroprotective agents, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound and Other Neuroprotective Agents
The neuroprotective effects of this compound have been evaluated in various animal models, demonstrating its potential to mitigate neuronal damage and improve functional outcomes. The following tables summarize the quantitative data from these studies, comparing this compound with other relevant compounds.
Alzheimer's Disease Models
In preclinical models of Alzheimer's disease, this compound has been shown to reduce amyloid-β (Aβ) pathology and improve cognitive function. A notable study in 5xFAD transgenic mice demonstrated that oral administration of this compound (20 mg/kg/day) for four weeks significantly reduced both soluble and insoluble forms of Aβ in the cortex and hippocampus and decreased Aβ plaque deposition[1][2]. This was accompanied by improved cognitive performance in the Y-maze test and enhanced synaptic plasticity[1][2]. Another study using APP/PS1 transgenic mice found that a mixture of ginkgolides, including this compound, significantly shortened escape latency in the Morris water maze, reduced Aβ plaques, and decreased neuroinflammation by inactivating the NLRP3/caspase-1 pathway[3][4].
| Compound | Animal Model | Dosage | Key Efficacy Metrics | Reference |
| This compound | 5xFAD Mice | 20 mg/kg/day (oral, 4 weeks) | - Reduced soluble and insoluble Aβ in cortex and hippocampus- Decreased Aβ plaque deposition- Increased spontaneous alternation in Y-maze test- Increased expression of synaptic markers (SP11, PSD95) | [1][2] |
| Ginkgolide Mixture | APP/PS1 Mice | 0.4375, 0.875, 1.75 mg/kg | - Shortened escape latency in Morris water maze- Reduced Aβ plaques- Decreased inflammatory cell infiltration and neuron loss- Reduced levels of NLRP3, ASC, caspase-1, IL-1β, and IL-18 | [3][4] |
| EGb 761 | Scopolamine-heavy metals mixture rat model | Not specified | - Reversed memory and learning deficits- More pronounced inhibition of acetylcholinesterase, caspase-3, hippocampal Aβ1-42, and phosphorylated tau compared to memantine- Reduced lipid peroxidation and improved glutathione levels compared to memantine | [5] |
| Memantine | Scopolamine-heavy metals mixture rat model | Not specified | - Showed less pronounced inhibitory effects on pathological markers compared to EGb 761 | [5] |
Parkinson's Disease Models
In the context of Parkinson's disease, a unique Ginkgo biloba dropping pill (GBDP) preparation, which contains higher levels of several flavonoids and terpene trilactones including this compound compared to the standard EGb 761 extract, has shown significant neuroprotective effects. In an MPTP-induced mouse model of Parkinson's disease, GBDP improved cognitive impairment and neuronal damage to a greater extent than EGb 761[6]. The neuroprotective mechanism may involve the Akt/GSK3β signaling pathway[6]. A systematic review also highlighted the potential of EGb 761 and its components, this compound and B, in protecting against MPTP-induced neurotoxicity, possibly through the inhibition of monoamine-oxidase B (MAO-B)[7].
| Compound | Animal Model | Dosage | Key Efficacy Metrics | Reference |
| Ginkgo Biloba Dropping Pills (GBDP) | MPTP-induced Mice | Not specified | - Improved cognitive impairment and neuronal damage (greater effect than EGb 761)- Prevented 6-hydroxydopamine-induced dopaminergic neuron loss in zebrafish | [6] |
| EGb 761 | MPTP-induced Mice | Not specified | - Showed less protective effects on several endpoints compared to GBDP | [6] |
| Ginkgolide B & Protocatechuic Acid | MPTP-induced Mice | Not specified | - Significantly restored motor ability- Reduced neuronal injury- Improved antioxidant enzyme activity- Increased TH expression in the substantia nigra | [8] |
Ischemic Stroke Models
Comparative studies in ischemic stroke models have provided insights into the relative efficacy of different ginkgolides. In a study investigating antioxidant effects against cerebral ischemia, Ginkgolide B was found to have the strongest protective effect compared to this compound, Ginkgolide K, and bilobalide[1][9]. Ginkgolides as a group were also found to be superior to Ginkgo flavonol glycosides in reducing cerebral ischemia-reperfusion injury in a middle cerebral artery occlusion (MCAO) mouse model[10]. A meta-analysis of clinical trials in acute ischemic stroke patients showed that a combination of diterpene ginkgolide meglumine injection (containing ginkgolides) and edaravone significantly improved therapeutic efficacy compared to edaravone alone[11][12].
| Compound | Animal Model/Study Type | Dosage | Key Efficacy Metrics | Reference |
| Ginkgolide B | MCAO Rats | Not specified | - Strongest antioxidant effect compared to GA, GK, and BB- Dramatically decreased infarct volume ratio | [1][9] |
| This compound | SH-SY5Y cells (in vitro) | 25 mg/L | - Significant decrease in ROS and increase in SOD activity | [1][9] |
| Ginkgolides (group) | MCAO Mice | Not specified | - Superior to Ginkgo flavonol glycosides in reducing cerebral infarct size and improving neurological deficit score | [10] |
| Diterpene Ginkgolide Meglumine Injection + Edaravone | Human Clinical Trial (Meta-analysis) | Not specified | - Significant reduction in NIHSS score, mRS score, and CRP level compared to edaravone alone- Significant improvement in SOD levels and reduction in MDA levels | [11][12] |
| Edaravone (alone) | Human Clinical Trial (Meta-analysis) | Not specified | - Less effective in improving outcomes compared to the combination therapy | [11][12] |
Key Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through multiple signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for researchers in the field.
Signaling Pathways of this compound in Neuroprotection
This compound exerts its neuroprotective effects by modulating several key signaling pathways involved in inflammation, apoptosis, and oxidative stress.
Experimental Workflow for In Vivo Validation
A typical experimental workflow to validate the neuroprotective effects of this compound in an animal model of neurodegeneration is depicted below.
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
The MCAO model is a widely used method to induce focal cerebral ischemia.
-
Animal Preparation: Adult male C57BL/6 mice (20-25 g) are anesthetized with isoflurane (2% for induction, 1.5% for maintenance) in a mixture of 70% N2O and 30% O2. Body temperature is maintained at 37.0 ± 0.5°C using a heating pad.
-
Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated. The ECA is ligated and cut. A 6-0 nylon monofilament with a silicon-coated tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60 minutes.
-
Reperfusion: After the occlusion period, the monofilament is withdrawn to allow reperfusion. The neck incision is sutured.
-
Post-operative Care: Animals are allowed to recover in a warm cage and are closely monitored.
Morris Water Maze Test for Cognitive Assessment in APP/PS1 Mice
The Morris water maze is used to assess spatial learning and memory.
-
Apparatus: A circular pool (120 cm in diameter) is filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in one of the four quadrants.
-
Acquisition Training: Mice are trained for 5 consecutive days with four trials per day. For each trial, the mouse is placed into the water facing the pool wall from one of four starting positions. The mouse is allowed to swim for 60 seconds to find the hidden platform. If it fails to find the platform within 60 seconds, it is guided to the platform and allowed to stay there for 15 seconds. The time to reach the platform (escape latency) is recorded.
-
Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded to assess memory retention.
Immunohistochemistry for Aβ Plaques
This protocol is used to visualize Aβ plaques in brain tissue.
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are removed, post-fixed in 4% PFA, and then cryoprotected in 30% sucrose. Coronal sections (30 µm) are cut using a cryostat.
-
Staining:
-
Sections are washed in PBS and then incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Sections are incubated overnight at 4°C with a primary antibody against Aβ (e.g., 6E10).
-
After washing, sections are incubated with a biotinylated secondary antibody for 1 hour.
-
Sections are then incubated with an avidin-biotin-peroxidase complex for 1 hour.
-
The signal is visualized using a diaminobenzidine (DAB) substrate kit.
-
-
Imaging and Analysis: Stained sections are imaged using a microscope, and the Aβ plaque load is quantified using image analysis software.
Western Blot for NLRP3 Inflammasome Components
This technique is used to quantify the protein levels of NLRP3 inflammasome components.
-
Protein Extraction: Brain tissue (e.g., hippocampus) is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against NLRP3, Caspase-1, and ASC.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent, and the band intensities are quantified using densitometry software. β-actin is typically used as a loading control.
Conclusion
The available in vivo data provides compelling evidence for the neuroprotective effects of this compound across various models of neurodegenerative diseases. Its mechanisms of action, including anti-inflammatory, antioxidant, and autophagy-promoting activities, make it a promising candidate for further investigation. While direct comparative studies with other established neuroprotective agents are limited, the existing evidence suggests that this compound, and ginkgolides in general, hold significant therapeutic potential. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of this compound and to guide its potential clinical development for the treatment of neurodegenerative disorders.
References
- 1. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances cognition and reduces amyloid-β by activating autophagy in the murine 5xFAD Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Memantine versus Ginkgo biloba Extract: A Comparative Study on Cognitive Dysfunction Treatment in a Novel Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of Ginkgo biloba dropping pills in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginkgo Biloba Extract in an Animal Model of Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effects of Ginkgolide B and Protocatechuic Acid on the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginkgo Flavonol Glycosides or Ginkgolides Tend to Differentially Protect Myocardial or Cerebral Ischemia–Reperfusion Injury via Regulation of TWEAK-Fn14 Signaling in Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginkgolide injections in meglumine, combined with edaravone, significantly increases the efficacy in acute ischemic stroke: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginkgolide injections in meglumine, combined with edaravone, significantly increases the efficacy in acute ischemic stroke: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ginkgolide A vs. Other PAF Antagonists: A Comprehensive Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ginkgolide A and other prominent Platelet-Activating Factor (PAF) antagonists. The data presented is curated from various scientific studies to offer a clear perspective on their relative performance, supported by experimental evidence.
Introduction to PAF and its Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor.[1][2][3] Consequently, PAF receptor antagonists have been a focal point of drug discovery efforts for various inflammatory and cardiovascular diseases.[4][5]
Ginkgolides, particularly this compound and B, are naturally occurring terpene lactones isolated from the Ginkgo biloba tree, known for their specific and potent antagonism of the PAF receptor.[6] This guide compares this compound with other well-characterized natural and synthetic PAF antagonists.
Comparative Efficacy of PAF Antagonists
The inhibitory potency of various PAF antagonists is typically evaluated through in vitro assays, such as the inhibition of PAF-induced platelet aggregation and receptor binding assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters used to quantify and compare their efficacy. A lower IC50 or Ki value indicates a higher potency.
Table 1: Inhibition of PAF-Induced Platelet Aggregation
This table summarizes the IC50 values of this compound and other PAF antagonists in inhibiting PAF-induced platelet aggregation in various experimental models.
| Antagonist | Experimental Model | IC50 (µM) | Reference |
| This compound | Human Platelets | 38.5¹ | [7] |
| Washed Rabbit Platelets | 0.74 | [6] | |
| Ginkgolide B (BN 52021) | Human Platelets | 5.9¹ | [7] |
| Washed Rabbit Platelets | 0.273 - 0.442 | [8][9][10] | |
| Washed Rabbit Platelets | 12 | [11] | |
| WEB 2086 | Human Platelet Rich Plasma | 0.117 | [12] |
| Human Platelets | 0.17 | [1] | |
| Washed Rabbit Platelets | 0.048² | [13] | |
| Rupatadine | Human Platelet Rich Plasma | 0.68 | [14][15] |
| Washed Rabbit Platelets | 0.21³ | [15] | |
| CV-3988 | Rabbit Platelets | 1.1 | [3] |
| Rabbit Platelets | 13.5⁴ | [13] | |
| Apafant (WEB 2086) | Human Platelets | 0.17 | [16] |
| Kadsurenone | Washed Rabbit Platelets | 18 | [11] |
| Aglafoline | Washed Rabbit Platelets | 50 | [11] |
¹Converted from µg/mL assuming molecular weight of 408.38 g/mol for this compound and 424.4 g/mol for Ginkgolide B. ²Reported as pA2 of 7.31. ³Reported as pA2 of 6.68. ⁴Reported as pA2 of 5.87.
Table 2: PAF Receptor Binding Affinity
This table presents the binding affinities (Ki or IC50) of various antagonists to the PAF receptor.
| Antagonist | Experimental System | Binding Affinity (µM) | Reference |
| This compound | Rabbit Platelet Receptor | IC50: 0.74 | [6] |
| Ginkgolide B (BN 52021) | Human Neutrophils | IC50: 0.91 | [17] |
| Rabbit Platelets | Ki: 1.3 | ||
| WEB 2086 | Human Platelets | Ki: 0.015 | [18] |
| Rupatadine | Rabbit Platelet Membranes | Ki: 0.55 | [15][19] |
| CV-3988 | Rabbit Platelets | IC50: 0.079 | [2] |
| Rabbit Platelets | Ki: 0.12 | [2] | |
| PAF-R | Ki: 0.872 | [20] | |
| Apafant (WEB 2086) | PAF Receptor | KD: 0.015 | [16] |
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
Activation of the PAF receptor by PAF triggers a cascade of intracellular signaling events, primarily through the coupling to Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and neurotransmission. PAF antagonists competitively bind to the PAF receptor, thereby blocking these downstream signaling events.
Experimental Workflow for PAF Antagonist Screening
The screening of potential PAF antagonists typically involves a series of in vitro and in vivo experiments to determine their efficacy and specificity. The general workflow starts with primary screening using high-throughput methods, followed by more detailed characterization of lead compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments cited in the comparison of PAF antagonists.
PAF-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
Objective: To determine the IC50 value of a test compound against PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets from human or rabbit blood.
-
Platelet-poor plasma (PPP) as a blank.
-
Platelet-Activating Factor (PAF) solution.
-
Test compounds (e.g., this compound) at various concentrations.
-
Aggregation buffer (e.g., Tyrode's buffer).
-
Platelet aggregometer.
Procedure (Turbidimetric Method):
-
Preparation of Platelets:
-
For PRP: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Collect the supernatant, which is the PRP.
-
For washed platelets: Further process PRP by centrifugation at a higher speed to pellet the platelets, followed by washing and resuspension in an appropriate buffer.
-
-
Assay Setup:
-
Adjust the platelet count in PRP or washed platelet suspension to a standardized concentration (e.g., 2.5 - 3.0 x 10⁸ platelets/mL).
-
Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with continuous stirring.
-
Calibrate the aggregometer with PPP (100% aggregation) and the platelet suspension (0% aggregation).
-
-
Inhibition Measurement:
-
Add a specific volume of the test compound at a desired concentration (or vehicle control) to the platelet suspension and incubate for a defined period (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.[10]
-
PAF Receptor Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the PAF receptor.
Objective: To determine the Ki or IC50 value of a test compound for the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from rabbit platelets or recombinant cell lines).[21][22]
-
Radiolabeled PAF antagonist (e.g., [³H]-WEB 2086) or agonist (e.g., [³H]-PAF).[17][21]
-
Test compounds at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer containing BSA and MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and the test compound at varying concentrations (or buffer for total binding, and a high concentration of unlabeled PAF for non-specific binding).
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This comparative guide highlights the varying potencies of this compound and other PAF antagonists. While synthetic antagonists like WEB 2086 often exhibit higher potency in in vitro assays, natural compounds like the ginkgolides offer a different pharmacological profile that has been explored for various therapeutic applications. The choice of an appropriate antagonist for research or drug development will depend on the specific context, including the desired potency, selectivity, and pharmacokinetic properties. The provided data and experimental outlines serve as a valuable resource for researchers in the field of PAF pharmacology.
References
- 1. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Effects of PAF antagonists in experimental models. Therapeutical perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical studies with platelet-activating factor antagonists in models of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Derivatives of Ginkgolide B and Their Inhibitory Effects on PAF-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PAF antagonism in vitro and in vivo by aglafoline from Aglaia elliptifolia Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of a Paf antagonist, WEB 2086, on airway microvascular leakage in the guinea-pig and platelet aggregation in man - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pA2 values for antagonists of platelet activating factor on aggregation of rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pardon Our Interruption [opnme.com]
- 17. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medkoo.com [medkoo.com]
- 21. A radioreceptor binding assay for platelet-activating factor (PAF) using membranes from CHO cells expressing human PAF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ginkgolide A Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of Ginkgolide A, a key bioactive terpene lactone in Ginkgo biloba extracts. The objective is to offer a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) to aid in the selection of the most appropriate method for specific research and quality control needs. This document outlines the performance characteristics of each method, supported by experimental data from various studies, and provides detailed experimental protocols.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of this compound is contingent on factors such as the required sensitivity, selectivity, sample matrix, and the intended application, ranging from pharmacokinetic studies to routine quality control of herbal products. The following tables summarize the key performance parameters of HPLC-UV, LC-MS/MS, and HPTLC methods as reported in the literature.
Table 1: Comparison of Linearity and Range for this compound Quantification
| Method | Linearity (Correlation Coefficient, r) | Linear Range |
| HPLC-UV | > 0.999 | Typically in the µg/mL range |
| LC-MS/MS | > 0.99 | 0.5 - 20,000 ng/mL[1] |
| HPTLC | Not explicitly stated in the provided results | Not explicitly stated in the provided results |
Table 2: Comparison of Accuracy and Precision for this compound Quantification
| Method | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-UV | 97 - 98.4%[2][3] | 3.1 - 4.7% |
| LC-MS/MS | Within ±7.0% of nominal concentration[4] | < 12.7% (intra- and inter-day)[4] |
| HPTLC | Not explicitly stated in the provided results | Not explicitly stated in the provided results |
Table 3: Comparison of Detection and Quantification Limits for this compound
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | ~5 ppm | Not explicitly stated |
| LC-MS/MS | Not explicitly stated | 0.5 ng/mL[1] |
| HPTLC | Not explicitly stated in the provided results | Not explicitly stated in the provided results |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to facilitate replication and cross-validation in a laboratory setting.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for routine quality control of Ginkgo biloba extracts due to its simplicity and robustness.
-
Sample Preparation: Powdered Ginkgo biloba leaves are extracted with boiling water. The filtrate is then treated with activated charcoal, and the ginkgolides are subsequently extracted from the charcoal with methanol.[2][5]
-
Chromatographic Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications such as pharmacokinetic studies where low concentrations of this compound are expected in complex biological matrices.
-
Sample Preparation (for plasma samples): A liquid-liquid extraction is performed, often using ethyl acetate.[4][6] Ketoprofen can be used as an internal standard.[4] For plasma samples, protein precipitation with methanol is a simpler alternative.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a cost-effective and high-throughput method suitable for the rapid screening and identification of this compound in a large number of samples.
-
Sample Preparation: A methanolic solution of the Ginkgo biloba leaf extract is prepared.[5]
-
Chromatographic Conditions:
-
Detection: After development, the plate is derivatized with acetic anhydride and heated. The separated bands are then visualized under UV light at 254 nm and 366 nm.
Signaling Pathways of this compound
This compound exerts its pharmacological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for drug development and a deeper comprehension of its therapeutic potential.
References
- 1. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]
- 2. ovid.com [ovid.com]
- 3. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer's Disease via Suppression of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Do Ginkgolides Modulate Platelet-activating Factor? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
A Comparative Analysis of Synthetic vs. Natural Ginkgolide A Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of synthetically produced Ginkgolide A and its natural counterpart extracted from Ginkgo biloba. The comparison is based on available experimental data for their biological activities, primarily focusing on Platelet-Activating Factor (PAF) receptor antagonism, anti-inflammatory effects, and neuroprotective properties. While direct, head-to-head comparative studies on the efficacy of synthetic versus natural this compound are limited in publicly available literature, the successful total synthesis of this compound has confirmed that the synthetic version is chemically identical to the natural compound[1]. Therefore, their biological activities are expected to be equivalent. This guide will present the established efficacy of this compound, with the understanding that these findings apply to both natural and chemically synthesized forms.
Data Presentation: Quantitative Efficacy of Ginkgolides
The following tables summarize the quantitative data on the inhibitory activities of this compound and related ginkgolides from various studies. This data provides a benchmark for the expected efficacy of both natural and synthetic forms.
Table 1: Inhibition of PAF-Induced Platelet Aggregation
| Compound | IC50 (μM) | Species | Comments | Reference |
| This compound | 7.4 x 10⁻¹ (0.74) | Human | Competitive inhibitor of PAF receptor binding. | [2] |
| Ginkgolide B | 2.5 x 10⁻¹ (0.25) | Human | More potent than this compound. | [2] |
| Ginkgolide C | 7.1 | Human | Less potent than this compound and B. | [2] |
| Ginkgolide J | 54 | Human | Significantly less potent. | [2] |
| Amide Derivatives of this compound | Less active than this compound | Rabbit | Demonstrates the importance of the native structure for activity. | [3] |
Table 2: Anti-Inflammatory Effects of this compound (Natural)
| Cell Line | Treatment | Effect | Concentration | Reference |
| Mouse Peritoneal Macrophages | LPS | Inhibition of NO production | 5, 10, 20 µg/mL | [4] |
| RAW264.7 cells | LPS | Inhibition of COX-2 expression | 5, 10, 20 µg/mL | [4] |
| Differentiated THP-1 cells | LPS | Suppression of TNF-α, IL-6, IL-1β mRNA | 5, 10, 20 µg/mL | [4] |
| Human Coronary Artery Endothelial Cells | LPS | Attenuation of IL-6, IL-8, MCP-1, TNF-α release | 10, 15, 20 µM | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.
PAF-Induced Platelet Aggregation Assay
This in vitro assay is fundamental for assessing the PAF receptor antagonist activity of this compound.
Objective: To determine the inhibitory effect of this compound on the aggregation of platelets induced by Platelet-Activating Factor (PAF).
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy human donors or rabbits into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP from red blood cells and white blood cells.
-
The supernatant PRP is carefully collected.
-
-
Platelet Aggregation Measurement:
-
Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample.
-
A baseline light transmission is established with the PRP.
-
The test compound (synthetic or natural this compound) at various concentrations is pre-incubated with the PRP for a specified time (e.g., 5 minutes) at 37°C.
-
Platelet aggregation is then induced by adding a standard concentration of PAF.
-
The change in light transmission is recorded over time (typically 5-10 minutes) to measure the extent of aggregation.
-
-
Data Analysis:
-
The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the test compound to the control (vehicle-treated) aggregation.
-
The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is determined from the dose-response curve.
-
In Vitro Anti-Inflammatory Assay (LPS-Induced Macrophage Model)
This assay evaluates the ability of this compound to suppress the production of inflammatory mediators in immune cells.
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture:
-
Mouse macrophage cell lines (e.g., RAW264.7) or primary peritoneal macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
-
Treatment:
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) at a concentration of, for example, 500 ng/mL.
-
The cells are then incubated for a specific period (e.g., 24 hours for protein analysis, 6 hours for mRNA analysis).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression (COX-2, iNOS, Cytokines): Total RNA is extracted from the cells, and the mRNA expression levels of inflammatory genes are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Protein Expression (COX-2, IκBα, phosphorylated MAPKs): Cell lysates are prepared, and the protein levels are analyzed by Western blotting using specific antibodies.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: PAF Receptor Antagonism by this compound.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Experimental Workflow
The following diagram outlines a general workflow for comparing the in vitro efficacy of synthetic and natural this compound.
Caption: General workflow for in vitro efficacy comparison.
Conclusion
References
- 1. TOTAL SYNTHESIS OF this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of amide derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Ginkgolide A and bilobalide
A Comprehensive Guide for Researchers and Drug Development Professionals
Ginkgolide A and bilobalide, two prominent terpene lactones isolated from the leaves of the Ginkgo biloba tree, are subjects of intense scientific scrutiny for their diverse pharmacological activities. While often studied collectively as part of Ginkgo biloba extracts, their individual properties and mechanisms of action exhibit notable differences. This guide provides a detailed head-to-head comparison of this compound and bilobalide, summarizing key experimental data, outlining methodologies, and illustrating relevant biological pathways to aid researchers and drug development professionals in their investigations.
I. Core Pharmacological Properties: A Tale of Two Terpenoids
This compound, a diterpenoid, is renowned for its potent and selective antagonism of the Platelet-Activating Factor (PAF) receptor.[1][2] In contrast, bilobalide, a sesquiterpenoid, is primarily recognized for its neuroprotective effects, partly through its modulation of GABAergic neurotransmission.[3][4][5] Both compounds contribute to the overall therapeutic profile of Ginkgo biloba extracts, which are used for cognitive and circulatory disorders.[6][7][8]
II. Quantitative Comparison of Biological Activities
The following tables summarize quantitative data from various studies, offering a direct comparison of the efficacy of this compound and bilobalide in different experimental models.
Table 1: Neuroprotective Effects
| Parameter | This compound | Bilobalide | Experimental Model | Reference |
| ↑ SOD Activity | Significant increase | Significant increase | Oxygen-glucose deprivation (OGD) in SH-SY5Y cells | [9] |
| ↓ ROS Production | Significant decrease | Significant decrease | OGD in SH-SY5Y cells | [9] |
| ↑ HO-1 & Nqo1 Levels | Significant upregulation | Significant upregulation | OGD in SH-SY5Y cells | [10] |
| ↑ p-Akt & p-Nrf2 Levels | Significant upregulation | Significant upregulation | OGD in SH-SY5Y cells | [10] |
Table 2: Anti-Inflammatory and Related Activities
| Parameter | This compound | Bilobalide | Experimental Model | Reference |
| IC50 for PAF-induced platelet aggregation | 15.8 µg/ml | Not active | Human platelets | [1] |
| ↓ TNF-α, IL-1β, IL-6 | Effective suppression | Significant reduction | LPS and IFN-γ induced M1-polarized BMDMs | [11] |
Table 3: GABA Receptor Modulation
| Parameter | This compound | Bilobalide | Experimental Model | Reference |
| GABA Receptor Antagonism | Not a primary mechanism | Potent antagonist of GABA-A receptors | Recombinant α1β2γ2L GABA-A receptors in Xenopus oocytes | [4][12] |
| IC50 for [35S]-TBPS binding | Not reported | 3.7 µM | Rat cortical membranes | [3] |
| IC50 for GABA-induced chloride flux | Not reported | 39 µM | Rat corticohippocampal synaptoneurosomes | [3] |
III. Mechanistic Insights: Distinct and Overlapping Pathways
While both molecules exhibit neuroprotective and anti-inflammatory properties, their primary mechanisms of action diverge significantly.
This compound: A Potent PAF Receptor Antagonist
This compound's primary mechanism involves the competitive inhibition of the Platelet-Activating Factor Receptor (PAFR). PAF is a potent phospholipid mediator involved in a plethora of inflammatory processes, including platelet aggregation, vasodilation, and increased vascular permeability. By blocking PAFR, this compound effectively mitigates these inflammatory cascades.
References
- 1. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of GABAergic antagonism in the neuroprotective effects of bilobalide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of bilobalide, ginkgolide B and picrotoxinin on GABAA receptor modulation by structurally diverse positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bilobalide and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Grant Abstract: Neuromodulatory Effects of Ginkgolides and Bilobalide [ods.od.nih.gov]
Ginkgolide A: A Comparative Analysis Against Standard-of-Care Drugs in Neurological and Cardiovascular Disorders
For Researchers, Scientists, and Drug Development Professionals
Ginkgolide A, a unique terpene trilactone derived from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its potential therapeutic effects in a range of disorders, particularly those affecting the neurological and cardiovascular systems. This guide provides an objective comparison of this compound's performance against current standard-of-care drugs, supported by experimental data from preclinical and clinical studies.
Acute Ischemic Stroke: this compound vs. Antiplatelet and Thrombolytic Therapies
Acute ischemic stroke is a leading cause of mortality and long-term disability, with standard treatments focused on restoring blood flow and preventing secondary neuronal injury. The primary therapies include intravenous thrombolysis with alteplase and antiplatelet agents like aspirin.
Comparative Efficacy and Safety
Clinical studies have investigated the potential of this compound, often administered as an injection, as an adjunctive therapy in acute ischemic stroke.
Table 1: Clinical Outcome Comparison in Acute Ischemic Stroke
| Treatment Group | Outcome Measure | Result | Reference |
| Ginkgolide injection + Aspirin | Proportion of patients with mRS ≤2 at 28 days | 87.95% | [1] |
| Placebo + Aspirin | Proportion of patients with mRS ≤2 at 28 days | 83.03% | [1] |
| Ginkgolide injection + Aspirin vs. Placebo + Aspirin | Relative Risk (RR) for mRS ≤2 | 1.05 (95% CI: 1.00–1.12, p = 0.0418) | [1] |
| Ginkgo Diterpene Lactone Meglumine Injection vs. Control | Clinical Efficacy (as defined in trials) | RR = 1.18 (95% CI: 1.12, 1.24) | [2] |
| Ginkgo Diterpene Lactone Meglumine Injection vs. Control | Neurological Function Improvement | MD = -1.42 (95% CI: -1.91, -0.93) | [2] |
mRS: modified Rankin Scale (a measure of disability) RR: Relative Risk MD: Mean Difference
Mechanism of Action: A Multi-Target Approach
This compound's neuroprotective effects in ischemic stroke are attributed to its multifaceted mechanism of action, which includes anti-inflammatory, anti-apoptotic, and anti-platelet aggregation properties. This contrasts with the more targeted actions of standard-of-care drugs like alteplase (fibrinolysis) and aspirin (COX-1 inhibition).
Anti-inflammatory and Neuroprotective Pathways:
This compound has been shown to modulate key inflammatory signaling pathways implicated in the pathophysiology of ischemic stroke. One of the central pathways is the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of the inflammatory response.
Caption: this compound inhibits the NF-κB signaling pathway.
Another critical pathway implicated in neuroinflammation following ischemic stroke is the NLRP3 inflammasome. This compound has been shown to suppress its activation.
Caption: this compound suppresses NLRP3 inflammasome activation.
Experimental Protocols:
In Vivo Model of Acute Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
A commonly used animal model to simulate ischemic stroke is the transient middle cerebral artery occlusion (tMCAO) model in rodents.[3]
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament.
-
Drug Administration: this compound or the standard-of-care drug is administered at a specified time point relative to the onset of ischemia or reperfusion (e.g., intraperitoneal injection).
-
Neurological Deficit Scoring: Neurological deficits are assessed at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
In Vitro Platelet Aggregation Assay
The antiplatelet activity of this compound can be compared to aspirin using a platelet aggregometry assay.[4]
-
Blood Collection: Whole blood is collected from healthy human volunteers or rabbits into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 150 x g for 15 minutes) to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Aggregation Measurement: PRP is placed in an aggregometer cuvette with a stir bar. A baseline reading is established.
-
Drug Incubation: this compound, aspirin, or a vehicle control is added to the PRP and incubated for a specific time.
-
Induction of Aggregation: A platelet agonist (e.g., arachidonic acid, ADP, or collagen) is added to induce platelet aggregation.
-
Data Analysis: The change in light transmittance through the PRP suspension is measured over time. The percentage of platelet aggregation is calculated, and the inhibitory effect of the test compounds is determined.
Alzheimer's Disease: this compound vs. Acetylcholinesterase Inhibitors
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline. The standard-of-care includes acetylcholinesterase inhibitors like donepezil, which aim to improve cholinergic neurotransmission.
Comparative Efficacy
Meta-analyses of clinical trials have suggested that Ginkgo biloba extract, which contains this compound, may offer additional cognitive benefits when used as an adjunct to donepezil.
Table 2: Cognitive Function in Alzheimer's Disease
| Treatment Group | Outcome Measure | Result | Reference |
| Ginkgo biloba extract + Donepezil | Mini-Mental State Examination (MMSE) Score | Statistically significant improvement compared to Donepezil alone | [5][6] |
| Donepezil alone | Mini-Mental State Examination (MMSE) Score | Baseline for comparison | [5][6] |
| Ginkgo biloba extract + Donepezil | Activities of Daily Living (ADL) Score | Statistically significant improvement compared to Donepezil alone | [5] |
| Donepezil alone | Activities of Daily Living (ADL) Score | Baseline for comparison | [5] |
MMSE: Mini-Mental State Examination (a measure of cognitive function) ADL: Activities of Daily Living
Mechanism of Action: Neuroprotection Beyond Cholinergic Enhancement
While donepezil primarily acts by increasing acetylcholine levels, this compound is thought to exert its neuroprotective effects in Alzheimer's disease through multiple mechanisms, including the inhibition of amyloid-β (Aβ) aggregation, reduction of oxidative stress, and anti-inflammatory actions.[7]
Workflow for Investigating Neuroprotective Effects:
Caption: Experimental workflow for comparing this compound and Donepezil.
Experimental Protocols:
In Vivo Model of Alzheimer's Disease (APP/PS1 Transgenic Mice)
APP/PS1 transgenic mice, which overexpress mutant human amyloid precursor protein and presenilin-1, are a widely used model for studying amyloid pathology in Alzheimer's disease.[8]
-
Animal Model: Utilize APP/PS1 transgenic mice and wild-type littermates as controls.
-
Drug Administration: Administer this compound, donepezil, or a combination orally or via injection over a specified period (e.g., several months).
-
Behavioral Testing: Assess cognitive function using tests like the Morris water maze to evaluate spatial learning and memory.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Stain brain sections with antibodies against Aβ to quantify amyloid plaque deposition.
-
Biochemical Assays: Homogenize brain tissue to measure levels of inflammatory markers (e.g., TNF-α, IL-1β) and oxidative stress markers (e.g., malondialdehyde).
References
- 1. Cost-Effectiveness Analysis of Ginkgolide Injection in the Treatment of Ischemic Stroke Based on a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. tmrjournals.com [tmrjournals.com]
- 7. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimerâs disease | Aging [aging-us.com]
A Critical Analysis of Commercial Ginkgo biloba Preparations: A Comparative Guide for Researchers
An in-depth evaluation of the composition, standardization, and biological activity of commercially available Ginkgo biloba extracts, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.
Commercial preparations of Ginkgo biloba are widely utilized for their potential cognitive-enhancing and neuroprotective effects. However, significant variability exists among these products, stemming from differences in raw material sourcing, extraction processes, and adherence to standardization guidelines. This guide offers a critical analysis of these preparations, presenting comparative data on their chemical composition and biological activity, alongside detailed experimental protocols for their evaluation.
Compositional Comparison of Commercial Ginkgo biloba Preparations
The efficacy of Ginkgo biloba extracts is largely attributed to two main classes of bioactive compounds: flavonoid glycosides and terpene trilactones (ginkgolides and bilobalide).[1][2] Standardized extracts, most notably EGb 761, are typically formulated to contain 24% flavonoid glycosides and 6% terpene trilactones.[3][4][5] However, studies reveal that many commercial products, particularly those marketed as dietary supplements, do not adhere to these standards.[3][6]
A comparative study of 63 ginkgo preparations marketed in Germany demonstrated a significant disparity between approved drugs and dietary supplements.[3] While the majority of approved drugs met the target values for active compounds, a large portion of dietary supplements did not provide this information.[3][6] Furthermore, the concentration of ginkgolic acids, which are considered toxic and allergenic, often exceeds the recommended limit of 5 ppm in non-pharmaceutical grade products.[1][3]
Below is a summary of findings from a comparative analysis of pharmaceuticals and dietary supplements containing Ginkgo biloba extract:
| Preparation Category | Number Tested | Met Flavonoid Glycoside Target | Met Terpene Lactone Target | Met Ginkgolic Acid Limit (<5 ppm) |
| Pharmaceuticals | 3 | 3 | 3 | 3 |
| Dietary Supplements | 8 | 4 | 2 | 4 |
Data synthesized from a study by Gawron-Gzella et al.[7]
Comparative Analysis of Antioxidant Activity
The antioxidant properties of Ginkgo biloba extracts are a key mechanism underlying their therapeutic effects. A study comparing the in vitro antioxidant activity of 18 commercial Ginkgo biloba preparations found a significant variation, with an approximately 50-fold difference between the highest and lowest levels of activity.[8][9] This variability was observed even among products that claimed to contain standardized extracts, suggesting that differences in the manufacturing process can significantly impact the final product's biological efficacy.[8][9]
The antioxidant activity was measured using the ABTS•+ radical scavenging assay and expressed as Trolox equivalent (TE). The results highlighted that preparations made from concentrated extracts generally exhibited higher antioxidant activity than those made from dried leaf powder.[8][9]
| Product Type | Antioxidant Activity Range (nmol TE/mg ginkgo) |
| Concentrated Extract Preparations | 1.8 - 90.1 |
| Dried Leaf Powder Preparations | 0.8 - 2.5 |
Data represents the range of mean values from a study by Mahadevan et al.[8][9]
Experimental Protocols
Quantification of Flavonoid Glycosides and Terpene Trilactones by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the simultaneous quantification of flavonoid glycosides and terpene trilactones in Ginkgo biloba preparations, based on common methodologies.[10][11]
a. Sample Preparation:
-
Accurately weigh a portion of the ground tablet or capsule content.
-
Extract the active compounds using a suitable solvent, such as 80% methanol, through sonication or Soxhlet extraction for an optimized duration (e.g., 20 minutes).[11][12]
-
For flavonoid glycoside analysis, perform acid hydrolysis to convert the glycosides to their aglycone forms (quercetin, kaempferol, and isorhamnetin). This typically involves refluxing the extract with hydrochloric acid.[12]
-
Filter the resulting extract through a 0.45 µm syringe filter prior to HPLC injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution system is typically used, consisting of an aqueous phase (e.g., 0.2% phosphoric acid in water) and an organic phase (e.g., 0.2% phosphoric acid in acetonitrile).[11] The gradient is programmed to achieve optimal separation of the target analytes.
-
Flow Rate: Approximately 0.4 to 1.0 mL/min.
-
Column Temperature: Maintained at around 40°C.[11]
-
Detection:
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a certified reference standard.
Determination of Antioxidant Activity using the ABTS Assay
This protocol describes the measurement of the total antioxidant capacity of Ginkgo biloba extracts using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.[8][9]
a. Reagent Preparation:
-
Prepare a stock solution of ABTS by dissolving it in water.
-
Generate the ABTS radical cation (ABTS•+) by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.
b. Assay Procedure:
-
Prepare extracts of the Ginkgo biloba preparations in a suitable solvent (e.g., 50% methanol).
-
Add a small volume of the extract to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance of the reaction mixture at 734 nm.
-
Prepare a standard curve using Trolox, a water-soluble vitamin E analog.
-
The antioxidant activity of the sample is determined by comparing its ability to quench the ABTS•+ radical cation with that of the Trolox standards. The results are expressed as Trolox Equivalents (TE).
Visualizing Molecular Mechanisms and Experimental Processes
Signaling Pathways Modulated by Ginkgo biloba Extract
Ginkgo biloba extract exerts its neuroprotective and other therapeutic effects by modulating a variety of signaling pathways.[13][14] One of the key pathways influenced is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[15][16]
Caption: PI3K/Akt signaling pathway activated by Ginkgo biloba extract.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of commercial Ginkgo biloba preparations, from sample acquisition to data analysis.
Caption: Workflow for the analysis of Ginkgo biloba preparations.
References
- 1. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of the Main Biologically Active Substances and Phytochemical Analysis of Ginkgo biloba Callus Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical analysis of ginkgo preparations: comparison of approved drugs and dietary supplements marketed in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Ginkgo biloba extract (EGb 761). State of knowledge in the dawn of the year 2000] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of antioxidant activity in commercial Ginkgo biloba preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.wur.nl [research.wur.nl]
- 11. A strategy for quality control of ginkgo biloba preparations based on UPLC fingerprint analysis and multi-component separation combined with quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Extraction Methods for the Analysis of Ginkgo biloba Leaves and Ginkgo-Containing Tablets | NIST [nist.gov]
- 13. The molecular mechanisms of ginkgo (Ginkgo biloba) activity in signaling pathways: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Ginkgo biloba extract alleviates CCl4-induced acute liver injury by regulating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Targets of Ginkgolide A: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methodologies for validating the binding targets of Ginkgolide A, a bioactive terpene trilactone from the Ginkgo biloba tree. While direct validation of this compound's binding targets using CRISPR-based approaches is not yet extensively documented in published literature, this guide outlines a potential CRISPR workflow and compares it with established chemical biology techniques. This guide also summarizes the current understanding of this compound's molecular interactions and its effects on various signaling pathways.
Introduction to this compound and Target Validation
This compound is a complex natural product known for a variety of pharmacological effects, including neuroprotection and anti-inflammatory properties.[1][2] Identifying the specific protein targets to which this compound binds is crucial for understanding its mechanism of action and for the development of new therapeutics. Target validation is a critical step in the drug discovery pipeline, confirming that modulating a specific biological target will have the desired therapeutic effect.[3] While traditional methods have provided initial insights, the advent of CRISPR-Cas9 gene-editing technology offers a powerful new avenue for target identification and validation.[3][4]
Comparison of Target Validation Methodologies
This section compares a proposed CRISPR-based workflow for this compound target validation with established methods such as photoaffinity labeling and proteomics.
| Feature | CRISPR-Cas9 Screening (Hypothetical) | Photoaffinity Labeling | Quantitative Proteomics |
| Principle | Gene knockout or activation to assess phenotypic changes in the presence of this compound. | Covalent cross-linking of a modified this compound to its binding partners upon photoactivation. | Comparison of protein expression profiles in cells treated with this compound versus controls. |
| Target Identification | Indirectly identifies targets by linking gene function to drug sensitivity or resistance. | Directly identifies proteins in close proximity to the drug binding site. | Identifies proteins and pathways that are differentially regulated in response to the drug. |
| Advantages | - High-throughput and scalable for genome-wide screening.- Directly links genotype to phenotype.- Can identify both direct and indirect targets that modulate drug response.[5][6] | - Provides direct evidence of a drug-protein interaction.- Can capture transient or low-affinity interactions.[7][8] | - Unbiased, genome-wide view of protein changes.- Can reveal downstream effects and pathway modulation.[9][10] |
| Limitations | - Does not directly prove a physical binding interaction.- Can be affected by off-target effects of CRISPR.- Requires a robust cellular assay for screening. | - Requires chemical synthesis of a photoactive and tagged drug analog.- Potential for non-specific cross-linking.- Identification of cross-linked proteins can be challenging. | - Does not distinguish between direct binding targets and downstream effects.- May miss low-abundance proteins or those with no change in expression level. |
| Application to this compound | Could be used to screen for genes that, when knocked out, confer resistance or sensitivity to this compound-induced cellular effects. | Has been successfully used to identify α-tubulin as a binding target of ginkgolides.[7][8] | Could be used to identify proteins and pathways modulated by this compound treatment, as has been done for Ginkgolide B.[9][10] |
Experimental Protocols
Hypothetical CRISPR-Cas9 Knockout Screen for this compound Target Validation
This protocol describes a hypothetical genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate cellular response to this compound.
1. Cell Line Selection and Preparation:
-
Choose a human cell line relevant to the therapeutic area of interest (e.g., a neuronal cell line for neuroprotection studies).
-
Engineer the cell line to stably express the Cas9 nuclease.
2. Lentiviral CRISPR Library Transduction:
-
Utilize a pooled genome-wide CRISPR knockout library (e.g., GeCKO) containing single-guide RNAs (sgRNAs) targeting all genes in the human genome.[6]
-
Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection to ensure most cells receive a single sgRNA.
3. This compound Treatment and Selection:
-
Culture the transduced cell population for a sufficient time to allow for gene knockout.
-
Split the cell population into two groups: a control group and a group treated with a cytotoxic concentration of this compound.
-
Culture the cells for a period of time to allow for the selection of resistant cells in the treated group.
4. Genomic DNA Extraction and Sequencing:
-
Harvest the surviving cells from both the control and treated populations.
-
Extract genomic DNA from each population.
-
Amplify the sgRNA-containing regions of the genome using PCR.
-
Perform high-throughput sequencing to determine the representation of each sgRNA in both populations.
5. Data Analysis and Hit Identification:
-
Compare the sgRNA frequencies between the treated and control groups.
-
Genes whose sgRNAs are enriched in the treated population are considered potential resistance genes (i.e., their knockout confers resistance to this compound). These may be direct binding targets or components of pathways that are inhibited by this compound.
-
Genes whose sgRNAs are depleted in the treated population are considered potential sensitizer genes.
Photoaffinity Labeling for this compound Target Identification (Summary of a published method[7][8])
1. Synthesis of Photoactive this compound Analog:
-
Synthesize a derivative of this compound that incorporates a photo-reactive group (e.g., a benzophenone) and a reporter tag (e.g., biotin).
2. Photolabeling of Cell Lysates or Tissues:
-
Incubate the photoactive this compound analog with a protein source, such as bovine hippocampus homogenates.
-
Expose the mixture to UV light to induce covalent cross-linking between the analog and its binding partners.
3. Enrichment and Identification of Labeled Proteins:
-
Use the biotin tag to enrich for the covalently labeled proteins using streptavidin affinity chromatography.
-
Elute the enriched proteins and identify them using mass spectrometry.
Known and Potential Binding Targets of this compound
While CRISPR-based validation is pending, other methods have identified potential binding targets and downstream effectors for ginkgolides.
| Target/Effector | Method of Identification | Cellular Function | Reference |
| α-Tubulin | Photoaffinity Labeling | Microtubule dynamics, cellular structure, and transport. | [7][8] |
| Glycine Receptor (GlyR) | Electrophysiology | Inhibitory neurotransmission in the central nervous system. | [11] |
| NMDA and AMPA Receptors | Electrophysiology | Excitatory neurotransmission, synaptic plasticity. | [12] |
| Platelet-Activating Factor Receptor (PAFR) | Receptor Binding Assays | Inflammation, platelet aggregation. Ginkgolide B is a more potent antagonist. | [1][13] |
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways, which may be a consequence of its interaction with upstream binding targets.
This compound and Inflammatory Signaling
This compound can attenuate inflammatory responses in various cell types. For example, in human coronary artery endothelial cells stimulated with lipopolysaccharide (LPS), this compound inhibits the TLR4-NF-κB signaling pathway, potentially through the PI3K/Akt pathway.[14]
Caption: Proposed mechanism of this compound's anti-inflammatory effect.
This compound and STAT3 Signaling in Endothelial Cells
In human umbilical vein endothelial cells (HUVECs) under high-glucose conditions, this compound has been shown to inhibit the phosphorylation of STAT3, thereby reducing the expression of inflammatory cytokines like IL-4, IL-6, and IL-13.[15]
Caption: Inhibition of STAT3 signaling by this compound.
Experimental Workflow for Target Validation
Caption: Integrated workflow for this compound target validation.
Conclusion
The validation of this compound's binding targets is an ongoing area of research. While methods like photoaffinity labeling have provided valuable initial candidates such as α-tubulin, the application of unbiased, genome-wide approaches like CRISPR-Cas9 screening holds significant promise for comprehensively elucidating its mechanism of action. A multi-pronged approach that combines target discovery methods with rigorous biochemical and cellular validation will be essential for fully understanding the therapeutic potential of this complex natural product.
References
- 1. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. biocompare.com [biocompare.com]
- 4. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 6. Genome-Scale CRISPR-Cas9 Knockout Screening in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of ginkgolide targets in brain by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of ginkgolide targets in brain by photoaffinity-labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Proteomics Reveals Neuroprotective Mechanism of Ginkgolide B in Aβ1-42-induced N2a Neuroblastoma Cells [imrpress.com]
- 10. Quantitative Proteomics Reveals Neuroprotective Mechanism of Ginkgolide B in Aβ1-42-induced N2a Neuroblastoma Cells [imrpress.com]
- 11. Structure-activity analysis of ginkgolide binding in the glycine receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Prevents the Amyloid-β-Induced Depolarization of Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological action and mechanisms of ginkgolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound reduces inflammatory response in high-glucose-stimulated human umbilical vein endothelial cells through STAT3-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ginkgolide A in Stroke: A Comparative Analysis of Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ginkgolide A's Neuroprotective Effects in Preclinical Stroke Models.
This compound, a terpene lactone derived from the Ginkgo biloba tree, has garnered significant interest for its potential neuroprotective properties in the context of ischemic stroke. This guide provides a comprehensive comparison of this compound's efficacy with other ginkgolides, supported by experimental data from various animal models of stroke. We delve into the quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways to offer a clear perspective for future research and drug development.
Quantitative Efficacy Comparison
The neuroprotective effects of this compound and other ginkgolides have been primarily evaluated in rodent models of middle cerebral artery occlusion (MCAO), a common method to mimic ischemic stroke. Key parameters to assess efficacy include the reduction in infarct volume, improvement in neurological function, and mitigation of brain edema.
| Ginkgolide | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| This compound (GA) | Mouse | 50 mg/kg | Subcutaneous (s.c.) | Showed cerebroprotective effects in a focal cerebral ischemia model. | [1] |
| Ginkgolide B (GB) | Rat (MCAO) | 2, 4, 8 mg/kg | Intraperitoneal (i.p.) | Dose-dependently reduced infarct volume ratios. Showed stronger antioxidant effects compared to GA and GK. | [2][3] |
| Rat (t-MCAO) | Not specified | Intraperitoneal (i.p.) | Significantly reduced neuronal loss and apoptosis, and improved neurological behavior at 72h post-MCAO. | [4] | |
| Ginkgolide K (GK) | Rat (MCAO) | 2, 4, 8 mg/kg | Intravenous (i.v.) | Pretreatment significantly diminished infarct volume, reduced brain water content, and improved Neurological Deficit Score (NDS). | [5] |
| Mouse (tMCAO) | 3.5, 7.0, 14.0 mg/kg | Intraperitoneal (i.p.) | Attenuated neurological impairments and promoted angiogenesis after 14 days of cerebral ischemia-reperfusion. | [6] |
Experimental Protocols
The Middle Cerebral Artery Occlusion (MCAO) model is the most widely used preclinical model to simulate focal ischemic stroke. The following provides a generalized protocol based on common practices.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To induce a focal cerebral ischemia mimicking human stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, chloral hydrate)
-
Heating pad to maintain body temperature at 37°C
-
Operating microscope
-
Microsurgical instruments
-
4-0 nylon monofilament with a silicon-coated tip
-
Sutures
Procedure:
-
Anesthesia and Incision: Anesthetize the rat and place it in a supine position on a heating pad. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Carefully separate the arteries. Ligate the distal end of the ECA and the CCA. A loose ligature is placed around the origin of the ECA.
-
Filament Insertion: Make a small incision in the ECA. Insert the silicon-coated 4-0 nylon monofilament through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
Occlusion and Reperfusion: For transient MCAO (tMCAO), the filament is left in place for a specific duration (e.g., 90 or 120 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place permanently.
-
Wound Closure: Suture the incision and allow the animal to recover.
Assessment of Neurological Deficit
Neurological function is typically assessed at various time points post-MCAO using a scoring system. A common example is the Neurological Deficit Score (NDS), often on a 0-4 or 0-5 point scale, where a higher score indicates a more severe deficit. Other comprehensive scales like the 28-point composite neuro score are also utilized.
Measurement of Infarct Volume
Twenty-four to 72 hours post-MCAO, the animals are euthanized, and the brains are removed. The brain is sliced into coronal sections (typically 2 mm thick) and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated using imaging software.
Signaling Pathways and Mechanisms of Action
This compound and its counterparts exert their neuroprotective effects through the modulation of several key signaling pathways involved in oxidative stress, apoptosis, and inflammation.
Akt/Nrf2 Signaling Pathway
Ginkgolides have been shown to activate the Akt/Nrf2 signaling pathway, a crucial defense mechanism against oxidative stress.[2][3][7][8]
Caption: Akt/Nrf2 pathway activation by this compound.
AMPK/PINK1 Signaling Pathway
Ginkgolide B has been specifically implicated in the activation of the AMPK/PINK1 pathway, which plays a critical role in mitochondrial quality control and the inhibition of apoptosis.[4][9][10]
Caption: AMPK/PINK1 pathway activation by Ginkgolide B.
JAK2/STAT3 Signaling Pathway
Ginkgolide K has been shown to promote angiogenesis in the ischemic brain by activating the JAK2/STAT3 signaling pathway.[6][11][12][13][14]
Caption: JAK2/STAT3 pathway activation by Ginkgolide K.
Conclusion
The available preclinical data suggests that this compound, along with other ginkgolides, holds promise as a neuroprotective agent in the treatment of ischemic stroke. While Ginkgolide B appears to exhibit more potent antioxidant effects in some studies, all investigated ginkgolides demonstrate beneficial effects through various mechanisms, including the reduction of oxidative stress, inhibition of apoptosis, and promotion of angiogenesis. Further research is warranted to fully elucidate the comparative efficacy and optimal therapeutic window for each ginkgolide, which will be crucial for their potential translation into clinical applications for stroke therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgolide B Protects Against Ischemic Stroke via Targeting AMPK/PINK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of ginkgolide K against acute ischemic stroke on middle cerebral ischemia occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginkgolide K promotes angiogenesis in a middle cerebral artery occlusion mouse model via activating JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginkgolide B Protects Against Ischemic Stroke via Targeting AMPK/PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ginkgolide-b-protects-against-ischemic-stroke-via-targeting-ampk-pink1 - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Ginkgo biloba Extract Inhibits Astrocytic Lipocalin-2 Expression and Alleviates Neuroinflammatory Injury via the JAK2/STAT3 Pathway After Ischemic Brain Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ginkgolide A: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ginkgolide A, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment of this compound
This compound is a bioactive terpenoid isolated from Ginkgo biloba. While some safety data sheets (SDS) indicate that this compound does not meet the criteria for classification as a hazardous substance under Regulation (EC) No 1272/2008, other sources classify it as a skin and eye irritant that may also cause respiratory irritation[1][2]. Due to these potential hazards, it is imperative to handle and dispose of this compound with caution, treating it as a hazardous chemical to minimize any potential risk.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety goggles with side shields are mandatory to protect against splashes[3].
-
Hand Protection: Wear suitable chemical-resistant gloves[4].
-
Body Protection: A lab coat or other protective clothing should be worn[3].
-
Respiratory Protection: If handling the powder form and there is a risk of dust formation, use a particulate filter respirator[5].
Step-by-Step Disposal Procedures
The proper disposal of this compound waste should be handled systematically to ensure safety and regulatory compliance. Do not dispose of this compound down the drain or in regular trash[6][7].
Step 1: Waste Segregation and Collection
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), should be collected as hazardous waste[6][8].
-
Use a designated, compatible, and clearly labeled waste container[8][9]. The container should be kept closed except when adding waste[6][8].
Step 2: Labeling of Waste Containers
-
Properly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".
-
Include the date when the first waste was added to the container[10].
Step 3: Storage of Waste
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8][9].
-
The SAA must be at or near the point of waste generation and inspected weekly for any leaks[8][9].
-
Ensure that incompatible wastes are not stored together[9].
Step 4: Arranging for Disposal
-
Once the waste container is full, or if waste has been accumulated for one year, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[3][6].
-
Complete any required waste pickup request forms as per your institution's procedures[6].
Step 5: Decontamination of Empty Containers
-
Empty containers that held pure this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol)[6].
-
The rinsate must be collected and disposed of as hazardous waste[6].
-
After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular trash[6].
Spill Management
In the event of a this compound spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid dust generation and place it in the designated hazardous waste container[3].
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into the hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent.
-
Report the spill to your EHS office.
Quantitative Data Summary
| Parameter | Value/Guideline | Reference |
| Occupational Exposure Limits | No specific exposure limits have been established for this compound. | [3] |
| pH for Drain Disposal | Not applicable. This compound should not be drain disposed. General guidance for other chemicals is pH 5.5-10.5. | [7] |
| Satellite Accumulation Limit | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste may be accumulated. | [8] |
| Waste Storage Time Limit | Partially filled containers may be stored for up to one year. Full containers must be removed within 3 days. | [8][9] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. carlroth.com [carlroth.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. orf.od.nih.gov [orf.od.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Ginkgolide A
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Ginkgolide A, a bioactive terpenic lactone isolated from Ginkgo biloba. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of your research.
Hazard Assessment and Classification
This compound presents a complex hazard profile, with classifications varying between suppliers. Some safety data sheets (SDS) indicate that it does not meet the criteria for a hazardous substance classification under Regulation (EC) No 1272/2008 (CLP). However, other sources, following the Globally Harmonized System (GHS), classify this compound as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .[1] This discrepancy may arise from different purity levels or classification methodologies. Therefore, it is prudent to handle this compound as a potentially hazardous substance.
| Hazard Classification (GHS) | Description |
| Skin Irritation (Category 2) | Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following personal protective equipment is mandatory when handling this compound in its solid, powdered form.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides a barrier against skin contact and potential irritation. Nitrile is preferred for its chemical resistance and for being a good alternative for those with latex allergies.[2][3] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne particles and accidental splashes. |
| Respiratory Protection | NIOSH-approved N95 or P1 particulate respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe procedure for weighing this compound powder and preparing a stock solution. This workflow is designed to minimize aerosol generation and prevent contamination.
Preparation
-
Designated Area: All handling of powdered this compound should occur in a designated area, such as a chemical fume hood or a powder containment hood.
-
Surface Protection: Cover the work surface with absorbent, plastic-backed paper.
-
Assemble Materials: Gather all necessary equipment, including an analytical balance, weighing paper or boat, spatula, vials, and the chosen solvent (e.g., DMSO), before bringing this compound into the work area.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Weighing and Solution Preparation
-
Tare Balance: Place the weighing vessel on the analytical balance and tare.
-
Transfer Powder: Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust clouds.
-
Record Mass: Once the desired mass is obtained, record the value.
-
Dissolution: Carefully add the powder to a labeled vial. Using a calibrated pipette, add the appropriate volume of solvent to the vial.
-
Mixing: Cap the vial securely and mix by gentle inversion or vortexing until the solid is completely dissolved.
Post-Handling
-
Clean-up: Decontaminate the spatula and work surface. Dispose of contaminated weighing paper and other disposable items as outlined in the disposal plan.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye and respiratory protection).
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the procedure.
Caption: Workflow for the safe handling and preparation of a this compound solution.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Unused this compound: Unwanted or expired solid this compound should be disposed of as chemical waste through your institution's hazardous waste management program.
-
Contaminated Materials: Items such as used gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated, sealed waste bag. While some sources indicate that non-hazardous solid waste can be disposed of in regular trash, given the irritant nature of this compound, it is best practice to dispose of this waste through the chemical waste stream.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Deface the label of the empty, rinsed container before disposing of it in the appropriate recycling or trash receptacle, in accordance with your institution's policies.
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₉ | PubChem[1][5] |
| Molecular Weight | 408.4 g/mol | PubChem[1][5] |
| Appearance | Solid | APExBIO[6] |
| Storage Temperature | -20°C | APExBIO[6] |
Logical Relationships in Safety Procedures
The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety measures.
Caption: Logical flow from hazard identification to safe handling and disposal of this compound.
References
- 1. This compound | C20H24O9 | CID 9909368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. govinfo.gov [govinfo.gov]
- 5. This compound, analytical standard | C20H24O9 | CID 6419993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
